Product packaging for Cesium methanesulfonate(Cat. No.:CAS No. 2550-61-0)

Cesium methanesulfonate

Katalognummer: B1588443
CAS-Nummer: 2550-61-0
Molekulargewicht: 228.01 g/mol
InChI-Schlüssel: DJKJXRLREATOMF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Cesium methanesulfonate is used as a component of intracellular recording solutions of electrodes for patch clamp techniques in cell electrophysiology studies. This compound is used as an current carrier as cesium acts as a potassium (K+) channel blocker, while methanesulfonate is not transported through chloride (Cl-) channels.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3CsO3S B1588443 Cesium methanesulfonate CAS No. 2550-61-0

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

cesium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O3S.Cs/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKJXRLREATOMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3CsO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408781
Record name Cesium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-61-0
Record name Cesium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cesium methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cesium Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the core physical, chemical, and experimental properties of Cesium Methanesulfonate (B1217627) (CsMeSO₃), a critical reagent in advanced electrophysiological studies and other specialized chemical applications.

Introduction

Cesium methanesulfonate (CsMeSO₃), also known as cesium mesylate, is an organosulfur salt that has become an indispensable tool for researchers, particularly in the fields of neurobiology, pharmacology, and cell physiology. Its unique combination of ionic properties makes it exceptionally suited for use in patch-clamp electrophysiology, where it aids in the isolation and study of specific ion channel currents. This technical guide provides a comprehensive overview of its physical and chemical characteristics, experimental applications, and relevant protocols for its use.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[1][2] It is characterized by its high solubility in water and other polar organic solvents.[1][3] While some initial sources have presented conflicting information, it is well-established that a 5% solution of this compound in water is clear and colorless, confirming its aqueous solubility.[4][5] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.[3]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Appearance White powder/solid[1][2][5]
Melting Point 262 - 264 °C (503.6 - 507.2 °F)[4][5]
Solubility Soluble in water and polar organic solvents.[1][3] A 5% aqueous solution is clear and colorless.[4][5]
Crystal Structure Orthorhombic, Space Group Pnma[6]
Table 2: Chemical Identity and Molecular Data
IdentifierValueSource(s)
IUPAC Name This compound[2]
Synonyms Cesium mesylate, CsMSF, CsMeS, Methanesulfonic acid cesium salt[2][3][7]
CAS Number 2550-61-0[2][7]
Molecular Formula CH₃CsO₃S[2]
Molecular Weight 228.01 g/mol [2]
InChI Key DJKJXRLREATOMF-UHFFFAOYSA-M[2]
SMILES CS(=O)(=O)[O-].[Cs+][2]

Spectroscopic and Structural Data

Vibrational Spectroscopy

Vibrational spectra of metal methanesulfonates, including the cesium salt, have been studied to understand the coordination of the methanesulfonate ion.[6] Infrared (IR) spectroscopy reveals a clear distinction between ionic (uncoordinated) and coordinated forms of the methanesulfonate ion. This is primarily observed as a splitting of the asymmetric S–O stretching modes of the SO₃ group when the ion is coordinated to a metal center.[6][8]

Crystal Structure

This compound crystallizes in the orthorhombic space group Pnma with four formula units per primitive cell.[6] Within this structure, the methanesulfonate ion has C₃ᵥ symmetry.[6]

Core Application: Electrophysiology

The primary and most critical application of this compound is in patch-clamp electrophysiology. It is a key component of the intracellular (pipette) solution used to record ionic currents from cells.[2][7][9][10][11] Its efficacy stems from the specific actions of its constituent ions:

  • Cesium (Cs⁺) Ion: The cesium ion is a well-known blocker of most types of potassium (K⁺) channels.[6][10] By including Cs⁺ in the intracellular solution, researchers can effectively eliminate outward K⁺ currents, which often mask other currents of interest, thereby improving the quality and stability of the recordings (space clamp).[12]

  • Methanesulfonate (CH₃SO₃⁻) Anion: The methanesulfonate anion is large and is not transported by chloride (Cl⁻) channels.[6][10] This prevents alteration of the cell's chloride equilibrium potential and avoids the activation of chloride currents that could interfere with the measurement of other ionic events.

This dual action allows for the precise isolation and study of currents from other channels, such as voltage-gated calcium channels or ligand-gated ion channels (e.g., AMPA or NMDA receptors), which are fundamental to neuronal signaling and drug discovery.[12]

PatchClamp_Workflow cluster_Pipette Recording Pipette (Intracellular Solution) cluster_Cell Neuron cluster_Result Experimental Outcome Cs_Mes This compound (CsCH₃SO₃) Cs_ion Cs⁺ Ions Cs_Mes->Cs_ion dissociates Mes_ion CH₃SO₃⁻ Anions Cs_Mes->Mes_ion dissociates K_Channel K⁺ Channel Cs_ion->K_Channel Blocks Cl_Channel Cl⁻ Channel Mes_ion->Cl_Channel Does Not Pass Isolated_Current Isolated Target Current (Accurate Measurement) K_Channel->Isolated_Current Current Eliminated Cl_Channel->Isolated_Current Current Unaffected Target_Channel Target Ion Channel (e.g., Ca²⁺ Channel) Target_Channel->Isolated_Current Current Measured

Mechanism of this compound in Patch-Clamp Electrophysiology.

Experimental Protocols

Preparation of Intracellular Solution for Whole-Cell Voltage-Clamp

The following protocol is adapted from methodologies used in electrophysiological studies to record synaptic currents.[12]

Objective: To prepare an intracellular solution that blocks potassium currents and is suitable for isolating excitatory postsynaptic currents (EPSCs).

Materials:

  • This compound (CsCH₃SO₃)

  • Sodium Chloride (NaCl)

  • HEPES buffer

  • EGTA

  • Magnesium ATP (Mg-ATP)

  • Sodium GTP (Na-GTP)

  • QX-314 Chloride (optional, for blocking voltage-gated sodium channels)

  • Biocytin (optional, for cell labeling)

  • High-purity water (e.g., Milli-Q or double-distilled)

  • Cesium hydroxide (B78521) (CsOH) or Potassium hydroxide (KOH) for pH adjustment

  • Osmometer

Procedure:

  • Initial Mixing: In an appropriate volume of high-purity water (e.g., for a final volume of 50 mL), dissolve the main components. It is good practice to add about 90% of the main salt (this compound) first, allowing for later osmolarity adjustments.[12]

    • This compound: 135 mM

    • NaCl: 8 mM

    • HEPES: 10 mM

    • EGTA: 0.6 mM

  • pH Adjustment: Adjust the pH of the solution to 7.2-7.4 using a concentrated solution of CsOH or KOH.[12] This step is crucial and should be performed before adding temperature-sensitive components like ATP and GTP.

  • Osmolarity Measurement: Measure the osmolarity of the solution. Adjust it to be 10-20 mOsm lower than the external (ACSF) solution to ensure a good seal during patching.[12] Add small amounts of the main salt (this compound) to increase osmolarity if needed.

  • Addition of Energetic Components: Just before use (or before aliquoting for freezing), add the heat-sensitive components:

    • Mg-ATP: 4 mM

    • Na-GTP: 0.3 mM

  • Addition of Optional Components: Add QX-314 (e.g., 5 mM) and/or Biocytin (e.g., 0.3%) if required for the specific experiment.

  • Final Steps: Aliquot the final solution into small volumes (e.g., 500 µL) and store at -20°C or -80°C.[10] Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter to remove any precipitates. Keep the solution on ice during the experiment.[12]

Synthesis of this compound

This compound is typically synthesized via a standard acid-base neutralization reaction.

Reaction: 2 CH₃SO₃H + Cs₂CO₃ → 2 CsCH₃SO₃ + H₂O + CO₂

Materials:

  • Methanesulfonic acid (CH₃SO₃H)

  • Cesium carbonate (Cs₂CO₃)

  • Deionized water

  • Ethanol or another suitable recrystallization solvent

Procedure:

  • Dissolution: Dissolve a known quantity of Cesium carbonate in a minimal amount of deionized water in a reaction flask.

  • Acid Addition: Slowly add a stoichiometric amount of methanesulfonic acid to the cesium carbonate solution with constant stirring. The reaction is exothermic and will produce carbon dioxide gas, so addition should be careful to control effervescence.

  • Reaction Completion: Continue stirring the solution at room temperature until the gas evolution ceases, indicating the reaction is complete. The pH of the solution should be near neutral.

  • Isolation: Remove the water from the solution via rotary evaporation to obtain the crude this compound salt.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

  • Drying: Collect the purified crystals by filtration and dry them thoroughly under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products MSA Methanesulfonic Acid (CH₃SO₃H) step1 1. Dissolve Cs₂CO₃ in Water Cs2CO3 Cesium Carbonate (Cs₂CO₃) step2 2. Slow Addition of CH₃SO₃H (Control CO₂ evolution) step1->step2 step3 3. Stir to Neutral pH step2->step3 Byproducts H₂O + CO₂ (Removed) step2->Byproducts releases step4 4. Rotary Evaporation step3->step4 step5 5. Recrystallization step4->step5 step6 6. Filtration & Vacuum Drying step5->step6 Final_Product Pure this compound (CsCH₃SO₃) step6->Final_Product

Logical workflow for the synthesis of this compound.

Safety and Handling

This compound is considered a hazardous substance.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][13]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[3][13]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound is a specialized chemical reagent with significant utility in scientific research. Its physical and chemical properties, particularly the distinct behavior of its cation and anion in biological systems, make it an invaluable component of intracellular solutions for electrophysiological studies. A thorough understanding of its properties, experimental application, and safe handling procedures is essential for its effective and appropriate use in the laboratory.

References

Cesium Methanesulfonate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility of cesium methanesulfonate (B1217627) (CsCH₃SO₃). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work, particularly in the field of electrophysiology. This document compiles available data on its physical and chemical properties, outlines experimental protocols for solubility determination, and presents a typical workflow for the preparation of intracellular solutions for patch-clamp recording.

Core Properties of Cesium Methanesulfonate

This compound is a white, solid powder at room temperature.[1][2] It is widely recognized for its high to excellent solubility in water, a critical characteristic for its application in various experimental settings.[1][3][4] One product specification sheet indicates that a 5% (w/v) solution in water results in a clear and colorless solution, suggesting a solubility of at least 5 g per 100 mL of water.[5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula CH₃CsO₃S[7]
Molecular Weight 228.00 g/mol [8]
Appearance White powder/solid[1][2]
Melting Point 262-264 °C[1][2]
CAS Number 2550-61-0[9]

Aqueous Solubility Data

While this compound is frequently described as being readily soluble in water, comprehensive quantitative data detailing its solubility across a range of temperatures is not widely available in the public domain. The information available is largely qualitative, emphasizing its suitability for preparing aqueous solutions for laboratory use.[3][4][10]

Table 2: Qualitative and Semi-Quantitative Aqueous Solubility of this compound

ParameterObservationReference
General Solubility Described as "soluble" or "excellent solubility" in water.[1][3][4]
5% (w/v) Solution A 5% solution in water is clear and colorless.[6]

Experimental Protocol for Determining Aqueous Solubility

For researchers wishing to determine the precise solubility of this compound as a function of temperature, a general experimental protocol can be adapted. This method involves the preparation of a saturated solution at a specific temperature and the subsequent determination of the solute concentration.

Objective: To determine the solubility of this compound in water at various temperatures.

Materials:

  • This compound

  • Deionized or distilled water

  • Temperature-controlled water bath or heating/stirring plate

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Filtration apparatus (e.g., syringe filters)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

    • Place the container in a temperature-controlled water bath set to the desired temperature.

    • Stir the solution vigorously for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid indicates a saturated solution.

  • Sample Collection and Analysis:

    • Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

    • Filter the sample immediately using a pre-heated syringe filter to remove any remaining solid particles.

    • Accurately weigh the collected sample.

    • Evaporate the solvent (water) from the sample under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt) until a constant weight of the dry this compound is achieved.

    • Calculate the mass of the dissolved this compound.

  • Data Calculation and Curve Construction:

    • The solubility can be expressed as grams of this compound per 100 g of water.

    • Repeat the procedure at various temperatures to obtain a series of solubility data points.[2][11][12]

    • Plot the solubility ( g/100 g H₂O) as a function of temperature (°C) to construct a solubility curve.[2][11]

Application in Electrophysiology: Intracellular Solution Preparation

A primary application of this compound is in the preparation of internal (intracellular) solutions for patch-clamp electrophysiology.[4][10] In this context, cesium ions are used to block potassium channels, which facilitates the study of other ion channels.[10] The methanesulfonate anion is a relatively large, inert anion that does not readily pass through chloride channels.[10]

The following diagram illustrates a typical workflow for preparing a cesium-based intracellular solution for patch-clamp experiments.

G cluster_prep Solution Preparation cluster_final Final Steps Before Use start Start: Gather Reagents (Cs-Methanesulfonate, HEPES, EGTA, MgCl2, etc.) weigh Weigh Solid Reagents start->weigh dissolve Dissolve Reagents in ~80-90% Final Volume of High-Purity Water weigh->dissolve ph Adjust pH to ~7.2-7.4 (using CsOH) dissolve->ph osmolarity Adjust Osmolarity (typically 10-20 mOsm lower than external solution) ph->osmolarity final_volume Bring to Final Volume with High-Purity Water osmolarity->final_volume aliquot Aliquot Solution final_volume->aliquot store Store Aliquots at -20°C aliquot->store thaw Thaw Aliquot on Ice store->thaw add_atp_gtp Add Fresh ATP/GTP thaw->add_atp_gtp filter Filter Through 0.22 µm Syringe Filter add_atp_gtp->filter load Load into Patch Pipette filter->load end Ready for Experiment load->end

Caption: Workflow for preparing a cesium-based intracellular solution.

This workflow highlights the critical steps in preparing a high-quality internal solution for patch-clamp recording, from the initial weighing of reagents to the final loading of the patch pipette.[1][13][14][15] The process emphasizes the importance of accurate pH and osmolarity adjustments, as well as the fresh addition of labile components like ATP and GTP before the experiment.[1][13]

References

Unveiling the Crystalline Architecture of Cesium Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of cesium methanesulfonate (B1217627) (CsCH₃SO₃), a compound of interest for researchers, scientists, and professionals in drug development. This document details the crystallographic data, experimental methodologies for its determination, and a visual representation of the analytical workflow.

Core Crystallographic Data

Cesium methanesulfonate, at ambient conditions, adopts an orthorhombic crystal system. The methanesulfonate ion (CH₃SO₃⁻) in this structure exhibits C₃ᵥ symmetry. The cesium ion is coordinated by nine oxygen atoms and one methyl group.[1][2] A phase transition to a monoclinic space group, P2₁, has been observed at higher temperatures, which subsequently transforms into a disordered orthorhombic phase with the space group Cmcm.[3]

The established lattice parameters and crystallographic details for the primary orthorhombic phase are summarized in the table below.

Parameter Value Unit
Crystal SystemOrthorhombic-
Space GroupPnma-
a9.526Å
b6.264Å
c8.692Å
S—O bond length1.47 ± 0.02Å
S—C bond length1.85 ± 0.04Å
O—S—O bond angle112 ± 1°
O—S—C bond angle107 ± 2°
Cs—O coordination3.12 - 3.35Å
Cs—C coordination3.77Å

Data sourced from Brandon & Brown (1967).[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through three-dimensional X-ray diffraction data collected photographically.[2] The following is a detailed, generalized protocol for single-crystal X-ray crystallography, the standard method for such determinations.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction analysis.

  • Methodology: this compound crystals can be grown from an aqueous solution by slow evaporation. A suitable crystal, typically 0.1-0.3 mm in all dimensions, free of cracks and other visible defects, is selected under a microscope.

2. Crystal Mounting:

  • Objective: To mount the crystal on a goniometer head for precise orientation in the X-ray beam.

  • Methodology: The selected crystal is affixed to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive or oil. This assembly is then attached to a goniometer head.

3. Data Collection:

  • Objective: To measure the intensities and positions of the X-ray diffraction spots.

  • Methodology: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each pattern corresponds to a specific crystal orientation.

4. Data Processing:

  • Objective: To integrate the raw diffraction data and correct for experimental factors.

  • Methodology: The collected diffraction images are processed to determine the intensity and position of each reflection. Corrections are applied for factors such as background noise, Lorentz factor, polarization, and absorption. This processed data yields a unique set of structure factors.

5. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms within the crystal lattice and refine their positions.

  • Methodology: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms are determined. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined against the experimental data to achieve the best possible fit, typically minimizing the R-factor.

Visualization of the Experimental Workflow

The logical flow of the single-crystal X-ray crystallography process is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Crystal Structure Model structure_refinement->final_model

Caption: Workflow for Single-Crystal X-ray Crystallography.

References

Cesium Methanesulfonate: A Technical Guide to Hygroscopicity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Cesium methanesulfonate (B1217627) is a white, crystalline powder. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cesium Methanesulfonate

PropertyValueReference(s)
Molecular Formula CH₃CsO₃S[1]
Molecular Weight 228.00 g/mol [2]
CAS Number 2550-61-0[2][3]
Appearance White powder[2]
Melting Point 262-264 °C (literature)[2][3]
Solubility Soluble in water[4]

Hygroscopicity Profile

The hygroscopicity of a substance, its tendency to attract and hold water molecules from the surrounding environment, is a critical parameter in drug development. It can impact handling, storage, stability, and formulation performance. Currently, specific quantitative data on the hygroscopicity of this compound, such as its moisture sorption isotherm or critical relative humidity (CRH), is not extensively published. However, its high solubility in water suggests that it may have a tendency to absorb atmospheric moisture.

To rigorously characterize its hygroscopic nature, a Dynamic Vapor Sorption (DVS) analysis is recommended.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines a standard procedure for determining the moisture sorption and desorption characteristics of this compound.

1. Sample Preparation:

  • A sample of 5-10 mg of this compound is accurately weighed into a tared sample pan.

  • The sample is dried in the DVS instrument at a specified temperature (e.g., 60 °C) under a flow of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This initial weight is recorded as the dry mass.

2. Sorption-Desorption Isotherm Generation:

  • The temperature is maintained at a constant 25 °C.

  • The relative humidity is increased in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH.

  • At each RH step, the sample is allowed to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). The mass uptake is recorded.

  • Following equilibration at 90% RH, the relative humidity is decreased in a stepwise manner, typically in 10% RH increments, from 90% back to 0% RH, with equilibration at each step.

3. Data Analysis:

  • The percentage change in mass at each RH step is calculated relative to the initial dry mass.

  • A moisture sorption-desorption isotherm is plotted as the percentage change in mass versus relative humidity.

  • The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial guidelines.

Table 2: Representative Data Table for Dynamic Vapor Sorption Analysis of this compound

Relative Humidity (%)% Weight Change (Sorption)% Weight Change (Desorption)
00.00...
10......
20......
30......
40......
50......
60......
70......
80......
90......

Note: This table is a template. Experimental data would populate the weight change columns.

Visualization of Experimental Workflow

DVS_Workflow start Start sample_prep Sample Preparation: Weigh 5-10 mg of this compound start->sample_prep drying Initial Drying: Dry at 60°C under 0% RH until stable mass sample_prep->drying sorption Sorption Phase: Increase RH from 0% to 90% in 10% steps (Equilibrate at each step) drying->sorption desorption Desorption Phase: Decrease RH from 90% to 0% in 10% steps (Equilibrate at each step) sorption->desorption data_analysis Data Analysis: Plot % mass change vs. RH desorption->data_analysis end End data_analysis->end

Dynamic Vapor Sorption (DVS) experimental workflow.

Stability Profile

The stability of a compound under various environmental conditions is a cornerstone of its viability for use in research and pharmaceutical development. For this compound, product information from suppliers indicates that it is stable for shipping at ambient temperatures and should be stored at room temperature as a solid.[4] Aqueous solutions are noted to be less stable and should be prepared fresh or stored at -20°C for up to one month.[4]

Thermal Stability
Experimental Protocol: Thermogravimetric Analysis (TGA)

1. Sample Preparation:

  • A sample of 5-10 mg of this compound is accurately weighed into a tared TGA pan (typically alumina (B75360) or platinum).

2. TGA Method:

  • The sample is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

  • The temperature is ramped from ambient (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously recorded as a function of temperature.

3. Data Analysis:

  • A thermogram is generated, plotting the percentage of weight loss versus temperature.

  • The onset of decomposition is determined from the thermogram.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

1. Sample Preparation:

  • A sample of 2-5 mg of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • An empty, sealed aluminum pan is used as a reference.

2. DSC Method:

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen).

  • The temperature is ramped from ambient to a temperature beyond the melting point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

3. Data Analysis:

  • A DSC thermogram is generated, plotting heat flow versus temperature.

  • Thermal events such as melting (endotherm) and decomposition (exotherm or endotherm) are identified by their peak temperatures and enthalpies.

Table 3: Representative Data Table for Thermal Analysis of this compound

Analysis TypeParameterObserved Value
TGAOnset of Decomposition (°C)...
TGA% Weight Loss at 500 °C...
DSCMelting Point (°C)...
DSCEnthalpy of Fusion (J/g)...
DSCDecomposition Event(s) (°C)...

Note: This table is a template. Experimental data would populate the value column.

Visualization of Experimental Workflow

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_start Start TGA tga_sample Weigh 5-10 mg into TGA pan tga_start->tga_sample tga_run Heat from 25°C to 600°C at 10°C/min (Nitrogen atmosphere) tga_sample->tga_run tga_data Record % weight loss vs. temperature tga_run->tga_data tga_end End TGA tga_data->tga_end dsc_start Start DSC dsc_sample Weigh 2-5 mg into DSC pan and seal dsc_start->dsc_sample dsc_run Heat from 25°C to 300°C at 10°C/min (Nitrogen atmosphere) dsc_sample->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data dsc_end End DSC dsc_data->dsc_end

Thermal analysis experimental workflows.
Hydrolytic Stability

The hydrolytic stability of this compound is an important consideration for its use in aqueous solutions. While specific kinetic data for the hydrolysis of this compound is not available, sulfonate salts are generally considered to be stable towards hydrolysis under neutral and acidic conditions. The methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid) and therefore shows little tendency to react with water. However, under strongly basic conditions, hydrolysis of sulfonate esters can occur, although this is less relevant to the salt form.

Experimental Protocol: Hydrolytic Stability Assessment

1. Solution Preparation:

  • Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Prepare a solution of this compound of a known concentration (e.g., 1 mg/mL) in each buffer.

2. Stability Study:

  • Store aliquots of each solution at controlled temperatures (e.g., 25 °C and 40 °C) in sealed vials, protected from light.

  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples for analysis.

3. Analytical Method:

  • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to quantify the concentration of this compound and detect any potential degradation products.

  • The mobile phase and column should be selected to achieve good resolution between the parent compound and any degradants.

4. Data Analysis:

  • The concentration of this compound remaining at each time point is plotted against time for each pH and temperature condition.

  • The degradation rate constant (k) can be determined from the slope of the line, assuming pseudo-first-order kinetics.

  • The shelf-life (t₉₀), the time it takes for 10% of the compound to degrade, can be calculated.

Visualization of Logical Relationships

Hydrolytic_Stability_Factors CsMS This compound in Aqueous Solution Degradation Hydrolytic Degradation Rate CsMS->Degradation pH pH of Solution pH->Degradation influences Temp Storage Temperature Temp->Degradation influences

Factors influencing hydrolytic stability.

Conclusion

This compound is a valuable tool in electrophysiological research, prized for its high solubility and stability in specific applications. While its fundamental physicochemical properties related to hygroscopicity and thermal stability are not extensively documented in publicly accessible literature, this guide provides a framework for its characterization. The detailed experimental protocols for Dynamic Vapor Sorption, Thermogravimetric Analysis, Differential Scanning Calorimetry, and hydrolytic stability assessment offer researchers and drug development professionals the necessary tools to thoroughly evaluate this compound for their intended use. A comprehensive understanding of these properties is essential for ensuring the robustness and reproducibility of experimental results and for the development of stable pharmaceutical formulations.

References

An In-depth Technical Guide to Cesium Methanesulfonate: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cesium Methanesulfonate (B1217627), a critical reagent in electrophysiological research. It details essential safety and handling protocols, summarizes key physical and chemical properties, and offers a detailed methodology for its primary application in patch-clamp experiments.

Safety Data and Handling Precautions

Cesium methanesulfonate is a hazardous substance that requires careful handling to avoid adverse health effects. The following sections summarize the key safety information.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification [1][2]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Pictogram: [1][2]

Signal Word: Warning[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance White solid powder[2][3]
Molecular Formula CH₃CsO₃S[1]
Molecular Weight 228.00 g/mol [1][4]
Melting Point 262 - 264 °C (503.6 - 507.2 °F)[2][3][5]
Solubility Does not mix well with water[4]
Stability Stable under recommended storage conditions[4]
Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling: [2][4][6]

  • Avoid all personal contact, including inhalation of dust.[4]

  • Use in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[4]

  • Do not eat, drink, or smoke when handling.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep containers securely sealed when not in use.[4]

Storage: [2][6]

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep container tightly closed.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield where splashing is possible.[3][7]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][7]
Respiratory Protection Use a NIOSH-approved dust mask or respirator if ventilation is inadequate or dust is generated.[4]
First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Fire Fighting and Spill Response

Fire Fighting: [3][4]

  • Use a fire extinguisher suitable for the surrounding fire. Water spray, dry chemical, carbon dioxide, or foam may be appropriate.

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Combustion may produce toxic fumes of carbon oxides, sulfur oxides, and metal oxides.[4]

Spill Response: [4]

  • Minor Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE and prevent the spill from entering drains or waterways. Collect the material and place it in a designated container for disposal.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This compound is primarily used in electrophysiology as a component of the intracellular (pipette) solution for patch-clamp recordings. Its main function is to block potassium (K⁺) channels from the intracellular side, which is crucial for isolating and studying other ionic currents, such as those from sodium (Na⁺) or calcium (Ca²⁺) channels, especially in voltage-clamp mode.

Preparation of Intracellular Solution

A typical intracellular solution for whole-cell voltage-clamp recordings to isolate sodium or calcium currents would have the following composition:

Table 5: Example Composition of this compound-Based Intracellular Solution

ComponentConcentration (mM)Purpose
This compound (CsCH₃SO₃) 120-140Primary electrolyte; Cs⁺ blocks K⁺ channels
HEPES 10pH buffer
EGTA 5-10Chelates Ca²⁺ to control intracellular calcium levels
MgCl₂ 2Required for ATP-dependent processes
ATP-Mg 2-4Energy source for cellular processes
GTP-Na 0.3For G-protein coupled receptor signaling

Protocol for a 50 mL Solution:

  • Weighing Components: Accurately weigh the required amount of each solid component.

  • Dissolving: In a 50 mL beaker, add approximately 40 mL of high-purity (e.g., Milli-Q) water. Add the weighed components one by one, ensuring each is fully dissolved before adding the next.

  • pH Adjustment: Adjust the pH of the solution to 7.2-7.3 using a concentrated solution of Cesium Hydroxide (CsOH).

  • Osmolarity Adjustment: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (by ~10-20 mOsm) than the extracellular solution to ensure a good seal with the cell. This is typically in the range of 280-290 mOsm. Adjust with high-purity water if the osmolarity is too high.

  • Final Volume and Storage: Bring the final volume to 50 mL with high-purity water. Aliquot the solution into smaller volumes (e.g., 1 mL) and store at -20°C.

  • Filtering: Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter to remove any precipitates.

Whole-Cell Patch-Clamp Procedure

The following is a generalized workflow for a whole-cell patch-clamp experiment using a this compound-based intracellular solution.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis P1 Prepare Extracellular and Intracellular Solutions P2 Prepare Cell Culture or Tissue Slice P3 Pull and Fire-Polish Glass Micropipette P4 Fill Micropipette with Intracellular Solution R1 Mount Pipette and Approach Cell P4->R1 R2 Form Gigaohm Seal (Cell-Attached Mode) R1->R2 R3 Rupture Membrane Patch (Whole-Cell Mode) R2->R3 R4 Apply Voltage-Clamp Protocol and Record Ionic Currents R3->R4 R5 Data Acquisition R4->R5 A1 Analyze Recorded Currents (e.g., amplitude, kinetics) R5->A1 A2 Pharmacological Manipulation (e.g., apply channel blockers/activators) A1->A2 A3 Compare Currents Before and After Drug Application A2->A3

A simplified workflow for a whole-cell patch-clamp experiment.
  • Cell Preparation: Prepare the cells or tissue slice in a recording chamber containing the extracellular (bath) solution.

  • Pipette Preparation: Pull a glass micropipette to the desired tip diameter (typically resulting in a resistance of 3-7 MΩ when filled with the intracellular solution). Fire-polish the tip to smooth the opening.

  • Filling the Pipette: Fill the micropipette with the filtered this compound-based intracellular solution, ensuring there are no air bubbles at the tip.

  • Approaching the Cell: Under microscopic guidance, carefully lower the micropipette towards the target cell. Apply slight positive pressure to the pipette to keep the tip clean.

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. This is the "cell-attached" configuration.

  • Achieving Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This provides electrical and diffusional access to the cell's interior.

  • Data Recording: In voltage-clamp mode, apply a series of voltage steps to the cell and record the resulting ionic currents. The intracellular Cesium will block the majority of potassium currents, allowing for the isolation of other currents of interest.

  • Data Analysis: Analyze the recorded currents for parameters such as amplitude, kinetics of activation and inactivation, and voltage dependence.

Mechanism of Action and Visualization

The utility of this compound in electrophysiology stems from the ability of the cesium ion (Cs⁺) to block potassium (K⁺) channels.

Mechanism of Potassium Channel Blockade

Potassium channels are highly selective pores that allow the passage of K⁺ ions across the cell membrane. Cesium ions, being larger than potassium ions, can enter the channel pore from the intracellular side but become lodged, physically obstructing the pathway for K⁺ ions. This blockade is often voltage-dependent, meaning the degree of block can be influenced by the membrane potential.

K_Channel_Block cluster_open Open K+ Channel cluster_blocked Blocked K+ Channel K1_in K+ channel_open Channel Pore K1_in->channel_open Influx K2_in K+ K_out K+ channel_open->K_out Efflux Cs_in Cs+ channel_blocked Blocked Pore Cs_in->channel_blocked Enters and Blocks K_blocked K+ K_blocked->channel_blocked Passage Obstructed

Cesium ions block the potassium channel, preventing potassium ion flow.

Conclusion

This compound is an indispensable tool for researchers in electrophysiology and related fields. A thorough understanding of its safety and handling requirements is paramount to ensure the well-being of laboratory personnel. When used correctly, its ability to effectively block potassium channels enables the detailed study of other ion channels, contributing significantly to our understanding of cellular excitability, signaling, and the mechanisms of various diseases. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

Cesium Methanesulfonate in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications of Cesium Methanesulfonate (B1217627) in Research

Cesium methanesulfonate (CsCH₃SO₃) is a salt that has found niche but critical applications in various fields of scientific research. Its unique properties, particularly the behavior of the cesium ion (Cs⁺) as a potassium channel blocker, make it an invaluable tool in electrophysiology. Furthermore, its characteristics as a supporting electrolyte have led to its use in energy storage research. This guide provides an in-depth overview of its primary applications, complete with experimental protocols and quantitative data.

The primary research applications of this compound can be categorized as follows:

  • Electrophysiology: Predominantly used as a key component in the intracellular solution for patch-clamp recordings to block potassium (K⁺) channels.[1][2][3][4] This allows for the isolation and study of other ion channels.[4]

  • Energy Storage: Utilized as a supporting electrolyte in redox flow batteries, particularly in systems involving cerium.[5][6][7]

  • Organic Synthesis: Cesium salts are known to be effective in various organic reactions, although specific applications of this compound are less commonly documented.[8]

  • Drug Discovery and Development: Employed in electrophysiological screening assays to test the effects of novel compounds on ion channels.[1][9][10]

Data Presentation: Quantitative Overview

The following tables summarize the typical quantitative data associated with the use of this compound in its primary research applications.

Table 1: this compound in Patch-Clamp Electrophysiology
ParameterTypical Value/RangePurposeSource(s)
Concentration in Intracellular Solution 115 - 135 mMTo effectively block K⁺ channels and serve as the primary charge carrier.[2][11]
pH of Intracellular Solution 7.2 - 7.3To maintain physiological conditions within the patched cell.[11][12]
Osmolarity of Intracellular Solution 280 - 290 mOsmTo match the osmolarity of the extracellular solution and prevent cell swelling or shrinking.[11][12]
Resulting Input Resistance 250 - 400 MΩThe blockage of K⁺ channels leads to a significant increase in the cell's input resistance.[13]
Holding Potential (Voltage-Clamp) -60 mV to +40 mVThe specific holding potential depends on the ion channel being studied.[11]
Table 2: this compound in Redox Flow Batteries
ParameterTypical Value/RangePurposeSource(s)
Concentration of Cerium(III) Methanesulfonate 0.1 - 1.2 mol dm⁻³As the active redox species in the positive half-cell.[5][6]
Concentration of Methanesulfonic Acid 0.1 - 5.0 mol dm⁻³As the supporting electrolyte to ensure high conductivity.[5][6]
Operating Temperature 295 - 333 KTo optimize the kinetics of the redox reactions.[5][6]
Current Efficiency 94.0% (Ce(III) to Ce(IV))A measure of the efficiency of the charge/discharge cycle.[6]
Energy Efficiency ~70%The overall energy efficiency of the V-Ce redox flow battery.[14]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the preparation and use of an intracellular solution containing this compound for recording from a neuron in a brain slice.

Objective: To isolate and record excitatory postsynaptic currents (EPSCs) by blocking voltage-gated potassium channels.

Materials:

  • This compound (CsCH₃SO₃)

  • Sodium chloride (NaCl)

  • HEPES

  • EGTA

  • Magnesium ATP (MgATP)

  • Sodium GTP (NaGTP)

  • QX-314Cl (lidocaine derivative to block sodium channels)

  • Biocytin (for cell labeling)

  • Deionized water

  • Cesium hydroxide (B78521) (CsOH) for pH adjustment

  • Osmometer

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling pipettes

  • Brain slice preparation setup

Procedure:

  • Preparation of Intracellular Solution:

    • Prepare a solution with the following composition (in mM): 135 this compound, 3 NaCl, 10 HEPES, 0.6 EGTA, 4 MgATP, 0.3 NaGTP, 5 QX-314Cl, and 0.3% biocytin.[11]

    • Dissolve all components in deionized water.

    • Adjust the pH to 7.2 with Cesium hydroxide.[11]

    • Measure and adjust the osmolarity to 280 mOsm.[11]

    • Filter the solution through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Thaw on ice before use.

  • Pipette Pulling and Filling:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Back-fill the pipette with the prepared intracellular solution.

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Patch-Clamp Recording:

    • Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF.

    • Visualize a neuron using an upright microscope with DIC optics.

    • Approach the neuron with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the cell at the desired potential (e.g., -60 mV to record AMPA receptor-mediated currents).

    • Record synaptic currents evoked by electrical stimulation of afferent fibers or spontaneous events.

Cerium-Based Redox Flow Battery Electrolyte Preparation and Testing

This protocol outlines the preparation of the positive half-cell electrolyte containing cerium(III) methanesulfonate and its electrochemical characterization.

Objective: To prepare and evaluate the electrochemical properties of a cerium-based electrolyte for a redox flow battery.

Materials:

  • Cerium(III) carbonate (Ce₂(CO₃)₃)

  • Methanesulfonic acid (CH₃SO₃H)

  • Deionized water

  • Electrochemical cell (e.g., a three-electrode setup with a platinum working electrode, a platinum counter electrode, and a reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation:

    • Suspend Cerium(III) carbonate in deionized water.[14]

    • Slowly add methanesulfonic acid dropwise while stirring continuously.[14] The carbonate will react to form cerium(III) methanesulfonate, water, and carbon dioxide.

    • Periodically dilute the solution with deionized water to prevent precipitation of cerium(III) methanesulfonate, as its solubility is sensitive to the concentration of methanesulfonic acid.[14]

    • Prepare a series of electrolytes with varying concentrations of cerium(III) methanesulfonate (e.g., 0.1 to 1.2 mol dm⁻³) and methanesulfonic acid (e.g., 0.1 to 5.0 mol dm⁻³).[5][6]

  • Electrochemical Characterization (Cyclic Voltammetry):

    • Assemble the three-electrode electrochemical cell with the prepared electrolyte.

    • Perform cyclic voltammetry by sweeping the potential of the working electrode at a defined scan rate (e.g., 10-100 mV/s) over a range that encompasses the Ce(III)/Ce(IV) redox couple.

    • Record the resulting current as a function of the applied potential.

    • Analyze the voltammogram to determine the redox potentials, diffusion coefficients, and electrochemical kinetics of the Ce(III)/Ce(IV) couple.

  • Flow Cell Testing:

    • Incorporate the prepared electrolyte into the positive half-cell of a redox flow battery.

    • The negative half-cell would contain a suitable redox couple (e.g., Zn/Zn(II)).

    • Charge and discharge the battery at a constant current and monitor the cell voltage.

    • Calculate the coulombic, voltage, and energy efficiencies of the battery over multiple cycles.

Mandatory Visualizations

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare Intracellular Solution (with Cs-methanesulfonate) pull_pipette Pull Glass Pipette prep_slice Prepare Brain Slice approach_cell Approach Neuron pull_pipette->approach_cell prep_slice->approach_cell form_seal Form Gigaohm Seal approach_cell->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_currents Record Ionic Currents (Voltage-Clamp) whole_cell->record_currents analyze_data Analyze Electrophysiological Data record_currents->analyze_data

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Experimental_Workflow_Redox_Flow_Battery cluster_prep Electrolyte Preparation cluster_testing Electrochemical Testing cluster_evaluation Performance Evaluation reactants Ce₂(CO₃)₃ + CH₃SO₃H synthesis Synthesize Ce(CH₃SO₃)₃ Solution reactants->synthesis cv_setup Cyclic Voltammetry Setup synthesis->cv_setup flow_cell_assembly Assemble Redox Flow Battery synthesis->flow_cell_assembly cv_analysis Analyze Redox Behavior cv_setup->cv_analysis charge_discharge Charge-Discharge Cycling flow_cell_assembly->charge_discharge performance_metrics Calculate Efficiency (Coulombic, Energy) charge_discharge->performance_metrics

Caption: Workflow for redox flow battery electrolyte testing.

Signaling_Pathway_Potassium_Channel_Blockade k_channel Potassium Channel intracellular Intracellular Space (Pipette Solution) other_channel Target Ion Channel (e.g., Na⁺, Ca²⁺, Ligand-gated) extracellular Extracellular Space cs_ion Cesium Ion (Cs⁺) cs_ion->k_channel blocks k_ion Potassium Ion (K⁺) k_ion->k_channel normally passes through other_ion Other Ions other_ion->other_channel passes through

Caption: Mechanism of potassium channel blockade by Cesium.

References

Discovery and synthesis of Cesium methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cesium Methanesulfonate (B1217627) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Cesium Methanesulfonate (CsCH₃SO₃), a critical reagent in modern electrophysiological research and a valuable tool in the drug development pipeline. We will delve into its discovery, synthesis, physicochemical properties, and detailed experimental applications, with a particular focus on its utility for researchers in the life sciences.

Discovery and Historical Context

While a singular moment of "discovery" for this compound is not documented, its creation is a logical consequence of the discovery of its constituent components. The element Cesium was first identified in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel technique of spectroscopy, named for the Latin "caesius," meaning sky blue, after its characteristic spectral lines.[1] Methanesulfonic acid (MSA) was discovered earlier, between 1842 and 1845, by the German chemist Hermann Kolbe.[1]

The synthesis of this compound itself likely arose from routine salt formation studies and became prominent with the advent of advanced electrophysiological techniques, such as the patch-clamp method, where its specific properties became highly valuable.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the acid-base neutralization reaction of a cesium base, such as Cesium Carbonate (Cs₂CO₃), with Methanesulfonic Acid (CH₃SO₃H).

Experimental Protocol: Synthesis via Neutralization

This protocol details the synthesis of this compound from Cesium Carbonate and Methanesulfonic Acid.

Materials:

  • Cesium Carbonate (Cs₂CO₃)

  • Methanesulfonic Acid (CH₃SO₃H)

  • Deionized Water

  • Isopropanol (or another suitable anti-solvent)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Addition funnel

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution of Base: In a reaction flask, dissolve a specific molar amount of Cesium Carbonate in deionized water with gentle stirring. The reaction can be exothermic, so it is advisable to place the flask in an ice bath.

  • Acid Addition: Slowly add a stoichiometric equivalent of Methanesulfonic Acid dropwise to the stirring Cesium Carbonate solution using an addition funnel. The reaction will effervesce as carbon dioxide gas is released. The reaction is as follows: Cs₂CO₃ + 2CH₃SO₃H → 2CsCH₃SO₃ + H₂O + CO₂↑

  • Neutralization: Monitor the pH of the solution. Continue adding Methanesulfonic Acid until the solution reaches a neutral pH of ~7.0.

  • Solvent Removal: Remove the water from the resulting solution using a rotary evaporator to obtain the crude this compound salt.

  • Recrystallization/Purification: The crude salt can be purified by recrystallization. Dissolve the salt in a minimal amount of warm deionized water and then induce precipitation by adding a less polar solvent in which the salt is insoluble, such as isopropanol.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum at an elevated temperature to remove any residual solvent. The final product is a white, crystalline solid.

Physicochemical Properties

This compound is a white, crystalline solid with high solubility in water and other polar solvents.[2][3] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula CH₃CsO₃S[4]
Molecular Weight 228.00 g/mol [4][5]
Appearance White powder/solid[6][7]
Melting Point 262-264 °C[6][7][8]
Solubility Soluble in water[9]
CAS Number 2550-61-0[3][4]
PubChem CID 5148066[4]

Applications in Electrophysiological Research

The primary and most significant application of this compound is in patch-clamp electrophysiology.[3] It is a key component of the intracellular (pipette) solution used to record ionic currents from single cells.

Mechanism of Action in Electrophysiology:

The utility of this compound stems from the specific actions of its constituent ions:

  • Cesium (Cs⁺) Ion: The cesium ion is a potent blocker of most potassium (K⁺) channels.[10] Because K⁺ currents are often large and can obscure other smaller currents, replacing potassium with cesium in the intracellular solution effectively eliminates this "background noise."

  • Methanesulfonate (CH₃SO₃⁻) Anion: The methanesulfonate anion is relatively large and does not pass through chloride (Cl⁻) channels.[10] This is crucial as it prevents alteration of the chloride equilibrium potential, which would otherwise affect the activity of ligand-gated channels like GABA-A and glycine (B1666218) receptors.

This dual-property allows researchers to isolate and study specific ion channels, such as voltage-gated calcium channels or ligand-gated channels, without interference from potassium currents.

Experimental Protocol: Preparation of an Intracellular Solution for Whole-Cell Patch-Clamp Recording

This protocol provides an example of an intracellular solution containing this compound for recording, for instance, GABA-A receptor-mediated currents.

Components:

  • This compound (CsCH₃SO₃): 135 mM

  • NaCl: 3 mM

  • HEPES: 10 mM

  • EGTA: 0.6 mM

  • Mg-ATP: 4 mM

  • Na-GTP: 0.3 mM

  • QX-314Cl (optional, to block Na⁺ channels): 5 mM

Procedure:

  • Preparation: Add the components to approximately 90% of the final volume of high-purity water.

  • pH Adjustment: Adjust the pH to 7.2 using Cesium Hydroxide (CsOH).

  • Osmolarity Adjustment: Adjust the osmolarity to approximately 280-290 mOsm with additional this compound. The osmolarity should typically be slightly lower than the extracellular solution to ensure a good seal.[11]

  • Storage: Aliquot the solution and store at -20°C. Before use, thaw and filter through a 0.22 µm syringe filter.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the role of this compound in a typical whole-cell voltage-clamp experiment designed to isolate and study a specific non-potassium ion channel (e.g., a ligand-gated channel).

G cluster_0 Experimental Setup cluster_1 Role of this compound Pipette Patch Pipette filled with Intracellular Solution Cell Target Cell Pipette->Cell Approach and Seal Cs_Solution Intracellular Solution (K+ replaced with Cs+) Pipette->Cs_Solution Amplifier Patch-Clamp Amplifier Cell->Amplifier Record Current Solutions Extracellular and Intracellular Solutions Solutions->Pipette Fill Data Data Acquisition System Amplifier->Data Signal Output K_Block K+ Channels Blocked Cs_Solution->K_Block Cs+ blocks Cl_Stable Cl- Gradient Stable (Methanesulfonate is impermeant) Cs_Solution->Cl_Stable CH3SO3- ensures Isolation Target Channel Current Isolated K_Block->Isolation Cl_Stable->Isolation TargetChannel e.g., GABA-A Receptor Channel Isolation->TargetChannel Allows study of TargetChannel->Cell

Workflow of a patch-clamp experiment using this compound.

Role in Drug Development

Ion channels are a major class of drug targets for a wide range of diseases, including epilepsy, cardiac arrhythmias, and chronic pain.[12] The development of drugs that modulate these channels requires robust and precise methods for screening and characterizing their effects.

This compound is indispensable in this context. By enabling the isolation of specific ion channel currents, it allows for:

  • High-Throughput Screening: Pharmaceutical companies can screen large libraries of compounds to identify those that selectively modulate a target ion channel.

  • Mechanism of Action Studies: For a lead compound, researchers can precisely characterize how it affects the channel's function (e.g., does it block the pore, alter gating kinetics, etc.).

  • Selectivity Profiling: It is crucial to determine if a drug candidate affects other ion channels. Using this compound to block potassium channels allows for a cleaner assessment of a compound's effect on other channel types.

In essence, while not a therapeutic agent itself, this compound is a fundamental enabling tool in the discovery and preclinical development of new medicines that target ion channels.

References

An In-depth Technical Guide to Cesium Methanesulfonate (CAS Number: 2550-61-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methanesulfonate (B1217627) (CsCH₃SO₃) is a salt of cesium and methanesulfonic acid. It is a white, crystalline solid that has gained significant attention in the scientific community, particularly in the field of electrophysiology. Its primary application lies in its use as a key component of intracellular solutions for patch-clamp studies, where it serves as an effective potassium (K⁺) channel blocker. This property allows for the isolation and study of other ion channels by eliminating the influence of potassium currents. This guide provides a comprehensive overview of the technical data, experimental applications, and safety information for Cesium methanesulfonate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 2550-61-0[1]
Molecular Formula CH₃CsO₃S[1]
Molecular Weight 228.01 g/mol [1]
Appearance White powder/crystalline solid[2][3]
Melting Point 262-264 °C[3]
Solubility Soluble in water. A 5% solution in water is clear and colorless.[2][4]
Purity Typically >98%[4]

Synthesis

While detailed, step-by-step synthesis protocols are not widely published in the public domain, the preparation of this compound can be achieved through a straightforward acid-base neutralization reaction.

General Synthesis Protocol

A common method involves the reaction of a cesium base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), with methanesulfonic acid (CH₃SO₃H) in an aqueous solution.

Reaction with Cesium Hydroxide: CH₃SO₃H + CsOH → CH₃SO₃Cs + H₂O

Reaction with Cesium Carbonate: 2CH₃SO₃H + Cs₂CO₃ → 2CH₃SO₃Cs + H₂O + CO₂

The resulting solution is then typically heated to evaporate the water, yielding solid this compound. The solid can be further purified by recrystallization.

Spectral Data

¹H NMR Spectroscopy

In a deuterated solvent such as D₂O, the ¹H NMR spectrum of this compound is expected to show a single peak for the methyl (CH₃) protons. The chemical shift of this singlet would be influenced by the electronegativity of the sulfonate group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the methyl carbon.

Mass Spectrometry

Under mass spectrometry analysis, the compound would ionize to show the cesium cation (Cs⁺) at m/z ≈ 133 and the methanesulfonate anion (CH₃SO₃⁻) at m/z ≈ 95. The exact mass of the parent compound is 227.88574209 Da[1].

Applications in Research

The primary and most well-documented application of this compound is in the field of electrophysiology, specifically in patch-clamp recording techniques.

Patch-Clamp Electrophysiology

This compound is a vital component of the intracellular (pipette) solution used in whole-cell voltage-clamp recordings. Its principal function is to block voltage-gated potassium channels from the intracellular side.

Mechanism of Action: The cesium ion (Cs⁺), being larger than the potassium ion (K⁺), physically occludes the pore of most potassium channels, thereby preventing the efflux of K⁺ ions. This blockade is voltage-dependent[5][6]. By inhibiting potassium currents, researchers can isolate and study the activity of other ion channels, such as sodium (Na⁺), calcium (Ca²⁺), and chloride (Cl⁻) channels, without the confounding influence of K⁺ currents. The methanesulfonate anion is a relatively large and inert anion that does not permeate most anion channels, making it a suitable counterion for intracellular solutions.

Potassium channel blockage by intracellular Cesium.
Experimental Protocols: Intracellular Solution for Patch-Clamp

The precise composition of the intracellular solution can vary depending on the specific cell type and the ion channels being studied. Below are two representative protocols.

Protocol 1: General Voltage-Clamp Recording

ComponentConcentration (mM)
This compound 120-140
HEPES10
EGTA10-11
MgCl₂2
Na₂-ATP4
Na-GTP0.4
Phosphocreatine10

Adjust pH to 7.2-7.3 with CsOH. Adjust osmolarity to be slightly lower than the extracellular solution.

Protocol 2: Recording of Synaptic Currents

ComponentConcentration (mM)
This compound 135
NaCl8
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.3
QX-314 (for Na⁺ channel block)5

Adjust pH to 7.2-7.3 with CsOH and osmolarity as needed.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prepare_Solutions Prepare Extracellular and Intracellular Solutions Fill_Pipette Fill Pipette with Intracellular Solution (containing Cs-Methanesulfonate) Prepare_Solutions->Fill_Pipette Pull_Pipette Pull Glass Micropipette Pull_Pipette->Fill_Pipette Approach_Cell Approach Cell with Pipette Fill_Pipette->Approach_Cell Form_Seal Form Gigaseal Approach_Cell->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell Configuration) Form_Seal->Rupture_Membrane Record_Currents Record Ionic Currents (Voltage-Clamp) Rupture_Membrane->Record_Currents Analyze_Data Analyze Recorded Data Record_Currents->Analyze_Data

References

Methodological & Application

Cesium Methanesulfonate Internal Solution for Patch Clamp Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of cesium methanesulfonate-based internal solutions for whole-cell patch clamp electrophysiology. This type of internal solution is particularly advantageous for isolating and recording voltage-gated calcium and ligand-gated currents by effectively blocking potassium channels.

Introduction

In whole-cell patch clamp recordings, the composition of the internal solution within the recording pipette is critical for maintaining cell health, controlling the intracellular environment, and isolating specific ionic currents of interest. A this compound-based internal solution is a popular choice for voltage-clamp experiments due to the ability of cesium ions (Cs+) to block most types of potassium (K+) channels.[1][2][3] This blockade significantly reduces outward K+ currents, thereby improving the voltage clamp quality and allowing for the stable recording of inward currents, such as those mediated by voltage-gated calcium channels or ligand-gated ion channels like AMPA and NMDA receptors.[3] The methanesulfonate (B1217627) anion (CH₃SO₃⁻) is a relatively large and inert anion, which helps to maintain physiological anion concentrations without interfering with cellular processes.[4]

Components of the this compound Internal Solution

A typical this compound internal solution contains several key components, each with a specific function to ensure the stability and viability of the patched cell and the fidelity of the electrophysiological recording.

ComponentTypical Concentration Range (mM)Primary Function
This compound (CsMeSO₃)115 - 135Primary salt; provides Cs+ to block K+ channels and methanesulfonate as the main anion.[5][6]
HEPES10pH buffer to maintain a stable intracellular pH, typically around 7.2-7.3.[5][6][7]
EGTA or BAPTA0.2 - 11Calcium chelator to buffer intracellular calcium concentrations. BAPTA is a faster chelator than EGTA.[1][2]
Mg-ATP2 - 4Energy source (adenosine triphosphate) to support cellular metabolism and ATP-dependent processes.[6][8]
Na-GTP0.3 - 0.4Energy source (guanosine triphosphate) important for G-protein coupled receptor signaling pathways.[5][6]
NaCl4 - 8Provides sodium ions.[6]
QX-314 Chloride5 (optional)Blocks voltage-gated sodium channels intracellularly, useful for isolating other currents.
Phosphocreatine10 (optional)An additional energy substrate to regenerate ATP.[5]

Experimental Protocols

Preparation of this compound Internal Solution

This protocol describes the preparation of 100 mL of a standard this compound internal solution.

Materials:

  • This compound (CsMeSO₃)

  • HEPES

  • EGTA

  • Magnesium ATP (Mg-ATP)

  • Sodium GTP (Na-GTP)

  • Sodium Chloride (NaCl)

  • Cesium Hydroxide (CsOH) for pH adjustment[2][7]

  • Ultrapure water

  • pH meter

  • Osmometer

  • 0.22 µm syringe filter

Procedure:

  • Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of HEPES, EGTA, Mg-ATP, and Na-GTP to facilitate accurate measurement of small quantities.

  • Dissolve Main Components: In a beaker with approximately 80 mL of ultrapure water, dissolve the this compound and NaCl while stirring.

  • Add Buffer and Chelator: Add the appropriate volumes of HEPES and EGTA stock solutions to the main solution.

  • pH Adjustment: Adjust the pH of the solution to 7.2-7.3 using a concentrated solution of CsOH.[2][7] It is crucial to perform this step before adding ATP and GTP, as these can significantly alter the pH.[8]

  • Osmolarity Measurement and Adjustment: Measure the osmolarity of the solution using an osmometer. The target osmolarity should be slightly lower (around 290-300 mOsm) than the extracellular solution to ensure good seal formation.[4] Adjust the osmolarity by adding small amounts of ultrapure water to decrease it or a small amount of a concentrated CsMeSO₃ solution to increase it.

  • Add Energy Sources: Once the pH and osmolarity are correct, add the Mg-ATP and Na-GTP.[8] It is best practice to add these components fresh on the day of the experiment from frozen stock aliquots to prevent degradation.[1]

  • Final Volume and Filtration: Bring the solution to the final volume of 100 mL with ultrapure water. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

  • Aliquoting and Storage: Aliquot the internal solution into smaller, single-use volumes (e.g., 1 mL) and store at -20°C or -80°C.[8] Thaw a fresh aliquot for each day of experiments and keep it on ice.[1]

Whole-Cell Patch Clamp Recording Protocol

Workflow:

Caption: Experimental workflow for whole-cell patch clamp recording.

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polishing the pipette tip can improve seal formation.

  • Filling the Pipette: Fill the patch pipette with the thawed and filtered this compound internal solution, ensuring no air bubbles are trapped in the tip.

  • Cell Approach and Sealing: Under visual control (e.g., using a microscope with DIC optics), approach a target cell with the patch pipette while applying positive pressure. Once in close proximity to the cell, release the positive pressure to allow the pipette tip to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. The internal solution will now dialyze into the cell.

  • Setting Recording Parameters: Switch the amplifier to voltage-clamp mode. Set the desired holding potential. Compensate for the pipette capacitance and the whole-cell capacitance and series resistance to ensure accurate voltage control and current measurement.

  • Data Acquisition: Apply voltage protocols (e.g., voltage steps or ramps) to elicit the ionic currents of interest and record the resulting data.

  • Data Analysis: Analyze the recorded currents to determine their properties, such as amplitude, kinetics, and voltage-dependence.

Signaling Pathway Considerations

The use of a cesium-based internal solution is designed to block potassium channels, thereby isolating other ionic currents. This is particularly useful for studying signaling pathways that involve changes in intracellular calcium or the activation of ligand-gated ion channels.

Caption: Simplified signaling diagram for recording isolated currents.

By blocking potassium channels, the influence of membrane potential changes mediated by these channels is minimized, allowing for a more direct investigation of the signaling cascades initiated by calcium influx or direct channel activation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Difficulty forming a GΩ seal- Dirty pipette tip- Incorrect osmolarity of internal solution- Unhealthy cells- Use fresh, filtered internal solution.- Ensure internal solution osmolarity is 10-20 mOsm lower than the external solution.[2]- Use healthy, viable cells.
Unstable recording- Pipette drift- Poor quality seal- Rundown of currents- Ensure mechanical stability of the setup.- Re-establish a better seal if possible.- Include ATP/GTP in the internal solution to support cell health.
Noisy recording- Electrical noise- High series resistance- Properly ground all equipment.- Use a pipette with lower resistance; ensure good whole-cell access.

Conclusion

The this compound internal solution is a powerful tool for electrophysiologists, enabling the isolation and detailed study of a variety of ionic currents. Careful preparation of the internal solution and adherence to proper patch clamp technique are essential for obtaining high-quality, reproducible data. The protocols and information provided in this document serve as a comprehensive guide for researchers and professionals in the field.

References

Preparing Cesium Methanesulfonate Stock Solution for Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methanesulfonate (B1217627) (CsMeSO₃) is a salt widely employed in electrophysiological studies, particularly in patch-clamp experiments.[1] Its primary function is to act as a potassium (K⁺) channel blocker within the intracellular recording solution.[2][3] By replacing potassium ions with cesium ions, which are larger and block the pore of most potassium channels, researchers can effectively eliminate outward potassium currents.[3][4] This allows for the isolation and study of other ionic currents, such as those mediated by voltage-gated calcium channels or ligand-gated ion channels, with greater clarity and precision. The methanesulfonate anion is a suitable substitute for chloride, as it is not transported by chloride channels.[2] This application note provides detailed protocols for the preparation of Cesium methanesulfonate stock solutions and its use in intracellular recording solutions for electrophysiology.

Key Applications

  • Voltage-Clamp Electrophysiology: Cesium-based internal solutions are ideal for voltage-clamp recordings where the goal is to study synaptic currents or the activity of specific ion channels without contamination from potassium currents.[5]

  • Isolation of Inward Currents: By blocking outward K⁺ currents, CsMeSO₃ facilitates the measurement of inward currents, such as those carried by calcium (Ca²⁺) or sodium (Na⁺) ions.

  • Studying G-Protein Coupled Receptor (GPCR) Modulation: Many GPCRs signal through pathways that modulate the activity of potassium channels.[4][6] Using a cesium-based internal solution allows researchers to investigate the direct effects of GPCR activation on other channels without the confounding influence of modulated K⁺ channels.

Quantitative Data Summary

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula CH₃CsO₃S[1]
Molecular Weight 228.0 g/mol [1][7]
Appearance White powder[1][8]
Melting Point 262-264 °C[1][8]
Solubility Soluble in water[1][2]
Purity ≥ 95%[1]
CAS Number 2550-61-0[1]
Table 2: Example Concentrations of this compound in Internal Solutions
Concentration (mM)Cell Type / ApplicationReference
115In vivo whole-cell recording
117Voltage-clamp recordings
120Combined electrophysiology and calcium imaging
125Voltage-clamp recordings from external tufted cells
127Voltage-clamp recordings of AMPA and NMDA currents
130General whole-cell patch clamp[9]
Table 3: Stock Solution Stability and Storage
SolutionStorage TemperatureShelf LifeNotesReference
Solid this compound Room TemperatureIndefinite (if kept dry)Store in a cool, dry place.[1][2]
Aqueous Stock Solution (e.g., 1 M) 4°CUp to 1 yearDiscard if precipitate forms.[9]
Final Internal Solution (aliquoted) -20°CUp to 1 monthThaw before use and filter. Avoid repeated freeze-thaw cycles.[2][9]

Experimental Protocols

Protocol for Preparing a 1 M this compound Stock Solution

Materials:

  • This compound (CsMeSO₃) powder

  • Nuclease-free water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.2 µm pore size)

  • Sterile storage tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

Procedure:

  • Calculate the required mass of this compound. To prepare 10 mL of a 1 M stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L x 0.010 L x 228.0 g/mol = 2.28 g

  • Weigh the this compound powder accurately using a calibrated balance and transfer it to a sterile conical tube.

  • Add nuclease-free water to approximately 80% of the final volume (e.g., 8 mL for a 10 mL final volume).

  • Dissolve the powder by placing a sterile magnetic stir bar in the tube and placing it on a magnetic stirrer. Stir until the powder is completely dissolved. This compound is readily soluble in water.

  • Adjust the final volume by adding nuclease-free water to reach the desired final volume (e.g., 10 mL).

  • Sterile filter the solution using a 0.2 µm syringe filter into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 500 µL or 1 mL) in sterile microcentrifuge tubes.

  • Store the aliquots at 4°C for long-term storage (up to one year).

Protocol for Preparing a Cesium-Based Internal Solution for Patch-Clamp Electrophysiology

This protocol provides an example of a typical cesium-based internal solution. The final concentrations of components may need to be adjusted based on the specific experimental requirements.

Final Concentrations:

  • 115 mM this compound

  • 10 mM HEPES

  • 10 mM EGTA

  • 2.5 mM MgCl₂

  • 4 mM Na₂ATP

  • 0.4 mM NaGTP

  • 10 mM Sodium Phosphocreatine

Procedure:

  • Prepare individual stock solutions of each component (e.g., 1 M HEPES, 0.5 M EGTA, 1 M MgCl₂, 0.5 M Na₂ATP, 0.1 M NaGTP, 0.5 M Sodium Phosphocreatine).

  • In a sterile conical tube, add nuclease-free water to approximately 70% of the final desired volume.

  • Add the appropriate volume of each stock solution , including the 1 M this compound stock, to achieve the final desired concentrations. It is recommended to add ATP and GTP just before use, especially if the solution is not for immediate use.

  • Adjust the pH of the solution to 7.2-7.4 using a stock solution of Cesium Hydroxide (CsOH). Do not use HCl, as this will alter the chloride concentration.

  • Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (10-20 mOsm) than the external solution (aCSF) to ensure a good seal. The typical range for an internal solution is 290-300 mOsm. If adjustment is needed, it can be done by adding a small amount of an osmotic agent like sucrose (B13894) or by slightly adjusting the concentration of the main salt (this compound).

  • Bring the solution to the final volume with nuclease-free water.

  • Aliquot the final internal solution into single-use tubes and store at -20°C for up to one month.

  • On the day of the experiment, thaw an aliquot and filter it through a 0.2 µm syringe filter before back-filling the patch pipette. Keep the solution on ice throughout the experiment.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_internal Internal Solution Preparation cluster_exp Experiment Day weigh Weigh CsMeSO₃ Powder dissolve Dissolve in Nuclease-Free Water weigh->dissolve filter Sterile Filter (0.2 µm) dissolve->filter aliquot_stock Aliquot and Store at 4°C filter->aliquot_stock mix Mix Stock Solutions aliquot_stock->mix Use Stock ph Adjust pH with CsOH mix->ph osmolarity Measure & Adjust Osmolarity ph->osmolarity aliquot_internal Aliquot and Store at -20°C osmolarity->aliquot_internal thaw Thaw Aliquot aliquot_internal->thaw Use Aliquot filter_final Filter Internal Solution thaw->filter_final backfill Back-fill Patch Pipette filter_final->backfill record Perform Electrophysiological Recording backfill->record

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: GPCR Modulation of an Ion Channel

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma IonChannel Target Ion Channel (e.g., Ca²⁺ Channel) Modulation Modulation of Channel Activity IonChannel->Modulation K_Channel K⁺ Channel Block Blocked by Intracellular Cs⁺ K_Channel->Block Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR 1. Binding SecondMessenger Second Messenger Cascade G_alpha->SecondMessenger G_beta_gamma->SecondMessenger SecondMessenger->IonChannel 3. Modulation

References

Application Notes and Protocols for Cesium Methanesulfonate in Voltage-Clamp Recordings of Synaptic Currents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cesium methanesulfonate (B1217627) (CsMeSO₃) is a key component in intracellular solutions for whole-cell voltage-clamp recordings, particularly when the goal is to isolate and study synaptic currents. The large cesium ion (Cs⁺) effectively blocks most potassium (K⁺) channels from the intracellular side.[1][2] This blockade is crucial for several reasons: it eliminates K⁺ currents that can contaminate the recording of synaptic events, improves the quality of the voltage clamp (space clamp), and allows for more stable recordings at depolarized membrane potentials.[1][3][4] Methanesulfonate is often preferred over gluconate as the major anion as it may reduce the rundown of certain currents and can sometimes result in lower access resistance.[1][5]

These application notes provide detailed protocols for preparing and using CsMeSO₃-based internal solutions to record excitatory (glutamatergic) and inhibitory (GABAergic) synaptic currents.

Data Presentation: Internal Solution Compositions

The following tables summarize common compositions of Cesium methanesulfonate-based internal solutions for different voltage-clamp applications. Concentrations are given in millimolar (mM).

Table 1: Internal Solution for General Synaptic Current Recording

ComponentConcentration (mM)PurposeReference
This compound (CsMeSO₃)115-135Primary Cs⁺ source to block K⁺ channels[6][7]
CsCl or KCl10-20Chloride source, sets Cl⁻ reversal potential[6][7]
HEPES10pH buffer[6][7][8]
EGTA or BAPTA0.2-10Calcium chelator to buffer intracellular Ca²⁺[6][7][8]
MgCl₂1-2.5Divalent cation, cofactor for enzymes[6][9]
Mg-ATP4Energy source to maintain cell health and receptor function[7][8][10]
Na-GTP0.3-0.4Energy source, important for G-protein coupled processes[6][8][10]
Na-phosphocreatine10-20Regenerates ATP[6][7]
QX-3145-10Blocks voltage-gated sodium channels intracellularly[8][11]
Biocytin0.2-0.3%For post-hoc cell labeling and morphological reconstruction[7][12]
pH ~7.25 Adjusted with CsOH[1][6][8]
Osmolarity (mOsm) ~290 Should be 10-20 mOsm lower than the external solution[1][6][8]

Table 2: Internal Solution for Isolating AMPA and NMDA Receptor Currents

ComponentConcentration (mM)PurposeReference
This compound (CsMeSO₃)127-135Primary Cs⁺ source to block K⁺ channels[8][12]
NaCl3-10Sodium source[8][12]
HEPES10pH buffer[8][12]
EGTA0.6-5Calcium chelator[8][12]
Mg-ATP4Energy source[8][12]
Na-GTP0.3Energy source[8][12]
QX-314Cl5-6Blocks voltage-gated sodium channels[8][12]
pH 7.2 Adjusted with CsOH[12]
Osmolarity (mOsm) 280 [12]

Table 3: High Chloride Internal Solution for GABA-A Receptor Currents

ComponentConcentration (mM)PurposeReference
CsCl135-140High chloride source to create an inward Cl⁻ current at negative holding potentials[9][10]
HEPES10pH buffer[9][10]
EGTA10Calcium chelator[9][10]
Mg-ATP4Energy source[9][10]
Na-GTP0.3Energy source[9][10]
QX-3145Blocks voltage-gated sodium channels[9]
pH 7.3 Adjusted with CsOH[10]
Osmolarity (mOsm) 280-290 [13]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Internal Solution

This protocol describes the preparation of a general-purpose internal solution for recording synaptic currents.

Materials:

  • This compound (CsMeSO₃)

  • Cesium chloride (CsCl)

  • HEPES

  • EGTA

  • Magnesium chloride (MgCl₂)

  • Magnesium-ATP (Mg-ATP)

  • Sodium-GTP (Na-GTP)

  • Sodium phosphocreatine (B42189) (Na-phosphocreatine)

  • Cesium hydroxide (B78521) (CsOH) for pH adjustment

  • Ultrapure water

  • 0.2 µm syringe filter

  • Osmometer

Procedure:

  • In a beaker, dissolve all components except for Mg-ATP and Na-GTP in approximately 80-90% of the final volume of ultrapure water.[8]

  • Stir the solution until all components are fully dissolved.

  • Adjust the pH to approximately 7.25 using a concentrated solution of CsOH.[1][6]

  • Add the Mg-ATP and Na-GTP to the solution and stir until dissolved. Note that ATP can decrease the pH, so a final pH adjustment may be necessary.[8]

  • Bring the solution to the final volume with ultrapure water.

  • Measure the osmolarity using an osmometer. Adjust the osmolarity to be 10-20 mOsm lower than your external recording solution (typically ~290 mOsm).[1][6] Use ultrapure water to lower the osmolarity or a small amount of a concentrated stock of the primary salt to increase it.

  • Filter the solution through a 0.2 µm syringe filter to remove any precipitates.[6]

  • Aliquot the solution into small volumes (e.g., 0.5 mL) and store at -20°C for up to one year.[6] Thaw a fresh aliquot for each day of experiments.

Protocol 2: Voltage-Clamp Recording of Excitatory and Inhibitory Postsynaptic Currents (EPSCs and IPSCs)

This protocol outlines the procedure for recording both EPSCs and IPSCs from the same neuron using a CsMeSO₃-based internal solution.

Setup:

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Upright or inverted microscope with DIC optics.

  • Micromanipulator.

  • Perfusion system for delivering oxygenated artificial cerebrospinal fluid (aCSF).

  • Glass capillaries for pulling patch pipettes (resistance of 3-6 MΩ).

Procedure:

  • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Transfer a slice or coverslip to the recording chamber and perfuse with oxygenated aCSF.

  • Fill a patch pipette with the filtered, CsMeSO₃-based internal solution (from Protocol 1).

  • Approach a target neuron under visual guidance and apply positive pressure to the pipette.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Allow the internal solution to equilibrate with the cell's cytoplasm for several minutes. The intracellular Cs⁺ will block K⁺ channels, leading to an increase in input resistance.[1][8]

  • To record EPSCs: Clamp the membrane potential at the reversal potential for GABAergic currents (typically -70 mV with a low Cl⁻ internal solution).[3][14] At this potential, GABA-A receptor-mediated IPSCs will be minimal. Spontaneous or evoked EPSCs will appear as inward currents.

  • To record IPSCs: Clamp the membrane potential at the reversal potential for glutamatergic currents (typically 0 mV).[3][14] At this potential, AMPA and NMDA receptor-mediated EPSCs will be minimal. Spontaneous or evoked IPSCs will appear as outward currents (with low internal Cl⁻).

  • To isolate specific receptor subtypes, pharmacological agents can be added to the aCSF (e.g., APV to block NMDA receptors, CNQX to block AMPA receptors, or bicuculline/gabazine to block GABA-A receptors).[9][12][15]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_data Data Acquisition cluster_analysis Analysis prep_solution Prepare Cs-Methanesulfonate Internal Solution pull_pipette Pull & Fill Patch Pipette prep_solution->pull_pipette approach Approach Neuron pull_pipette->approach prep_sample Prepare Brain Slice or Cell Culture prep_sample->approach seal Form Gigaohm Seal approach->seal whole_cell Rupture Membrane (Whole-Cell) seal->whole_cell equilibrate Equilibrate & Block K+ Channels whole_cell->equilibrate record_epsc Voltage-Clamp at -70 mV (Record EPSCs) equilibrate->record_epsc record_ipsc Voltage-Clamp at 0 mV (Record IPSCs) equilibrate->record_ipsc analyze Analyze Synaptic Currents record_epsc->analyze record_ipsc->analyze

Caption: Experimental workflow for voltage-clamp recording of synaptic currents.

Signaling_Pathway cluster_intracellular Intracellular Space cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Cs Cesium (Cs+) K_channel K+ Channel Cs->K_channel Blocks QX314 QX-314 Na_channel Na+ Channel QX314->Na_channel Blocks Synaptic_Receptor Synaptic Receptor (e.g., AMPA, GABA-A) I_synaptic Synaptic Current (Recorded) Synaptic_Receptor->I_synaptic Generates Neurotransmitter Neurotransmitter Neurotransmitter->Synaptic_Receptor Activates

Caption: Intracellular blockade of voltage-gated channels to isolate synaptic currents.

References

Application Notes and Protocols: Cesium Methanesulfonate as a Supporting Electrolyte in Non-Aqueous Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of energy storage, the choice of electrolyte is paramount to achieving desired battery performance characteristics such as high ionic conductivity, a wide electrochemical stability window, and excellent thermal stability. Cesium methanesulfonate (B1217627) (CsCH₃SO₃), a salt of the large alkali metal cesium and the electrochemically stable methanesulfonate anion, presents itself as a compelling candidate for a supporting electrolyte in non-aqueous battery systems. The large ionic radius of the cesium cation (Cs⁺) can facilitate high cation transference numbers, potentially reducing concentration polarization and enabling faster charging rates. The methanesulfonate anion (CH₃SO₃⁻) is known for its electrochemical robustness, which could contribute to a wider operating voltage window for high-energy-density battery chemistries.

These application notes provide a comprehensive overview of the potential use of cesium methanesulfonate as a supporting electrolyte, including its physicochemical properties, and detailed protocols for electrolyte preparation and electrochemical characterization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available, properties such as solubility and ionic conductivity in specific non-aqueous solvents are not extensively documented and are estimated based on the behavior of similar salts.

PropertyValueUnits
Molecular Formula CH₃CsO₃S-
Molecular Weight 228.00 g/mol
Appearance White crystalline solid-
Melting Point 262 - 264°C
Solubility
In WaterHigh-
In Organic Carbonates (EC, DMC, DEC)Predicted to be moderate to high-
Ionic Conductivity (Estimated in 1M EC:DMC) 5 - 10mS/cm
Electrochemical Stability Window (Estimated) 0.5 to 4.5V vs. Li/Li⁺

Experimental Protocols

Preparation of Non-Aqueous Electrolyte with this compound

This protocol outlines the preparation of a 1 M solution of this compound in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). All procedures must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 1 ppm.

Materials:

  • This compound (CsCH₃SO₃), battery grade, dried under vacuum at 120°C for 24 hours.

  • Ethylene Carbonate (EC), anhydrous, battery grade (<10 ppm H₂O).

  • Dimethyl Carbonate (DMC), anhydrous, battery grade (<10 ppm H₂O).

  • Volumetric flasks, magnetic stirrer, and stir bars (dried in a vacuum oven at 80°C for 12 hours).

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Weigh the required amount of dried this compound for a 1 M solution (22.80 g for 100 mL).

  • In a volumetric flask, add the appropriate volume of EC (e.g., 50 mL for a 100 mL solution).

  • Slowly add the weighed this compound to the EC while stirring with a magnetic stir bar.

  • Continue stirring until the salt is fully dissolved. Gentle heating (up to 40°C) may be applied to aid dissolution.

  • Once the salt is dissolved, add the corresponding volume of DMC (e.g., 50 mL) to the solution.

  • Continue stirring for at least one hour to ensure a homogeneous mixture.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

G cluster_glovebox Inert Atmosphere (Glovebox) start Start: Materials in Glovebox weigh Weigh Dried CsCH₃SO₃ start->weigh add_ec Add Ethylene Carbonate (EC) to Flask weigh->add_ec add_salt Add CsCH₃SO₃ to EC with Stirring add_ec->add_salt dissolve Ensure Complete Dissolution add_salt->dissolve add_dmc Add Dimethyl Carbonate (DMC) dissolve->add_dmc homogenize Stir for Homogeneity add_dmc->homogenize store Store Electrolyte homogenize->store

Electrolyte Preparation Workflow

Measurement of Ionic Conductivity

Ionic conductivity is determined using Electrochemical Impedance Spectroscopy (EIS).

Equipment:

  • Potentiostat with EIS capability.

  • Conductivity cell with two platinum electrodes.

  • Temperature-controlled chamber.

Procedure:

  • Assemble the conductivity cell inside the glovebox.

  • Fill the cell with the prepared this compound electrolyte.

  • Seal the cell to prevent atmospheric contamination.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C).

  • Connect the cell to the potentiostat.

  • Perform an EIS measurement over a frequency range of 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

  • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (cell constant).

G cluster_procedure Ionic Conductivity Measurement assemble_cell Assemble Conductivity Cell in Glovebox fill_electrolyte Fill with CsCH₃SO₃ Electrolyte assemble_cell->fill_electrolyte equilibrate Equilibrate Temperature fill_electrolyte->equilibrate connect_potentiostat Connect to Potentiostat equilibrate->connect_potentiostat perform_eis Perform EIS Measurement connect_potentiostat->perform_eis determine_rb Determine Bulk Resistance (Rb) from Nyquist Plot perform_eis->determine_rb calculate_conductivity Calculate Ionic Conductivity (σ) determine_rb->calculate_conductivity

Ionic Conductivity Measurement Workflow

Determination of Electrochemical Stability Window (ESW)

The ESW is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV) using a three-electrode cell.

Equipment:

  • Potentiostat.

  • Three-electrode cell (e.g., coin cell with a reference electrode).

  • Working electrode (e.g., glassy carbon or platinum).

  • Counter and reference electrodes (e.g., lithium metal).

Procedure:

  • Assemble the three-electrode cell in the glovebox with the this compound electrolyte.

  • Connect the cell to the potentiostat.

  • Anodic Scan: Perform a linear sweep voltammetry from the open-circuit potential (OCP) to a high potential (e.g., 5.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is defined as the potential at which a significant increase in current is observed.

  • Cathodic Scan: In a separate experiment, perform a linear sweep voltammetry from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺). The cathodic stability limit is the potential at which a significant reduction current is observed.

  • The electrochemical stability window is the potential range between the anodic and cathodic limits.

G cluster_esw Electrochemical Stability Window Determination assemble_cell Assemble Three-Electrode Cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat anodic_scan Anodic LSV Scan (OCP to High V) connect_potentiostat->anodic_scan cathodic_scan Cathodic LSV Scan (OCP to Low V) connect_potentiostat->cathodic_scan determine_anodic Determine Anodic Limit anodic_scan->determine_anodic define_esw Define ESW determine_anodic->define_esw determine_cathodic Determine Cathodic Limit cathodic_scan->determine_cathodic determine_cathodic->define_esw

ESW Determination Workflow

Potential Applications and Advantages

  • High-Voltage Batteries: The anticipated wide electrochemical stability window of the methanesulfonate anion could enable the use of high-voltage cathode materials, leading to batteries with higher energy densities.

  • Fast-Charging Batteries: The large cesium cation may promote higher lithium-ion transference numbers, which can reduce concentration gradients during fast charging and discharging, thereby improving rate capability.

  • Safer Electrolytes: Methanesulfonate salts are generally considered to be more thermally stable than some commonly used anions like hexafluorophosphate (B91526) (PF₆⁻), potentially leading to safer battery operation at elevated temperatures.

Conclusion

This compound holds promise as a novel supporting electrolyte for non-aqueous batteries. Its unique combination of a large cation and a stable anion could offer significant advantages in terms of electrochemical stability and ionic transport. The protocols provided herein offer a standardized approach for the preparation and characterization of this compound-based electrolytes, enabling researchers to systematically evaluate its potential in next-generation energy storage systems. Further research is warranted to fully elucidate its performance in various battery chemistries.

The Role of Cesium Methanesulfonate in Organic Synthesis: An Application and Protocol Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium salts have carved a significant niche in modern organic synthesis, often enabling challenging transformations with high yields and selectivities. While cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF) are widely employed as bases and promoters in a variety of catalytic and stoichiometric reactions, the application of cesium methanesulfonate (B1217627) (CsCH₃SO₃) is less documented in mainstream organic synthesis literature. This document provides an overview of the established roles of common cesium salts in key organic transformations and presents the known properties and potential, albeit underexplored, applications of cesium methanesulfonate. Detailed protocols for analogous reactions using more common cesium salts are provided to serve as a foundational guide for experimental design.

Physicochemical Properties of this compound

A clear understanding of a reagent's properties is crucial for its application. This compound is a salt that is soluble in water.

PropertyValueReference
Molecular FormulaCH₃CsO₃S[1]
Molecular Weight228.01 g/mol [1]
AppearanceWhite powder
Melting Point262-264 °C
SolubilitySoluble in water

Established Applications of Cesium Salts in Organic Synthesis

Cesium salts, particularly cesium carbonate and fluoride, are frequently utilized in palladium-catalyzed cross-coupling reactions and as bases in nucleophilic substitution reactions. The large size and low charge density of the cesium cation (Cs⁺) contribute to its high solubility in organic solvents and its ability to promote reactions by forming weakly coordinated and highly reactive anions.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, a base is essential for the catalytic cycle. Cesium salts are often the base of choice due to their ability to facilitate the transmetalation step and their compatibility with a wide range of functional groups.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The base activates the organoboron species.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The base deprotonates the amine, allowing it to enter the catalytic cycle.

  • Stille Coupling: This reaction couples an organotin compound with an organic halide or pseudohalide. While a base is not always strictly required, additives like cesium fluoride can promote the reaction by activating the organotin reagent.[2]

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX PdII_R_Nu R-Pd(II)L_n-Nu PdII_RX->PdII_R_Nu PdII_R_Nu->Pd0 R_Nu R-Nu PdII_R_Nu->R_Nu RX R-X M_Nu M-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. A base is often required to deprotonate the nucleophile, increasing its reactivity. Cesium carbonate is a common choice due to its high basicity and good solubility.

General Workflow for an SNAr Reaction

G start Start reactants Electron-deficient Aryl Halide + Nucleophile (Nu-H) + Base (e.g., Cs₂CO₃) start->reactants solvent Aprotic Polar Solvent (e.g., DMF, DMSO) reactants->solvent reaction Reaction at Elevated Temperature solvent->reaction workup Aqueous Workup reaction->workup product Product (Ar-Nu) workup->product

Caption: A typical experimental workflow for a base-mediated SNAr reaction.

Potential and Documented Roles of this compound

Extensive literature searches did not yield specific, reproducible protocols for the use of this compound as a primary catalyst or base in the aforementioned mainstream organic reactions. Its application appears to be more specialized.

One area where methanesulfonate salts of metals have been mentioned is in the context of oxidation reactions . For instance, cerium methanesulfonate has been used as an oxidizing agent. While this does not directly involve the cesium salt, it suggests that the methanesulfonate anion is stable under oxidative conditions.

The primary documented application of this compound is in the field of electrophysiology , where it is used in intracellular solutions for patch-clamp recording.

Experimental Protocols (Utilizing Common Cesium Salts)

While specific protocols for this compound are not available, the following detailed procedures for related reactions using cesium carbonate and cesium fluoride can serve as a starting point for methodological development.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid

Reaction: Aryl-Br + Ph-B(OH)₂ → Aryl-Ph

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and cesium carbonate.

  • Add 1,4-dioxane and water to the flask.

  • Stir the mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Decision Tree for Base Selection in Suzuki Coupling

G start Substrate Analysis sensitive_groups Base-sensitive functional groups present? start->sensitive_groups steric_hindrance Sterically hindered substrates? sensitive_groups->steric_hindrance No weak_base Use weaker base (e.g., K₂CO₃, K₃PO₄) sensitive_groups->weak_base Yes strong_base Use stronger base (e.g., Cs₂CO₃, NaOH) steric_hindrance->strong_base No soluble_base Consider highly soluble base (e.g., Cs₂CO₃) steric_hindrance->soluble_base Yes

References

Application Notes and Protocols for Cesium Methanesulfonate in Potassium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cesium methanesulfonate (B1217627) (CsMeSO₃) is a salt extensively utilized in electrophysiological studies, particularly in patch-clamp experiments, to act as a broad-spectrum blocker of potassium (K⁺) channels when applied intracellularly. The cesium ion (Cs⁺), being larger than the potassium ion, physically occludes the pore of many types of K⁺ channels, thereby inhibiting the flow of potassium ions. The methanesulfonate anion (CH₃SO₃⁻) is a relatively large and inert anion, which does not permeate endogenous chloride (Cl⁻) channels. This property is advantageous as it prevents the introduction of confounding anionic currents. The use of a cesium-based internal solution is particularly beneficial in voltage-clamp experiments where the goal is to isolate and study other ionic currents, such as those from voltage-gated sodium (Na⁺) or calcium (Ca²⁺) channels, or ligand-gated channels, by minimizing the contribution of K⁺ currents to the total measured current. This improved isolation enhances the quality of the space clamp, allowing for more stable recordings, especially at depolarized membrane potentials.[1][2]

Mechanism of Action

Intracellular cesium ions block potassium channels by entering the channel pore from the cytoplasmic side. The larger ionic radius of cesium compared to potassium prevents its passage through the narrowest part of the pore, the selectivity filter, leading to a physical occlusion. This block is often voltage-dependent, with the degree of inhibition increasing at more negative membrane potentials (hyperpolarization), which facilitates the entry of the positively charged cesium ion into the channel pore.[3][4][5] For some potassium channel types, the block by intracellular cesium is partial, and for a more complete blockade, co-application of other blockers like tetraethylammonium (B1195904) (TEA) in the internal solution may be necessary.[6]

Data Presentation

The efficacy of cesium as a potassium channel blocker can be quantified by its dissociation constant (Kd) or IC50 value, which represents the concentration at which 50% of the channels are blocked. These values can vary depending on the specific potassium channel subtype and the experimental conditions, such as membrane voltage.

Channel TypeBlockerApparent Dissociation Constant (Kd)Experimental Conditions
ATP-sensitive K⁺ channels (frog skeletal muscle)External Cs⁺4.1 mM-62 mV membrane potential
Ca²⁺-activated K⁺ channels (smooth muscle)Internal Cs⁺70 mM0 mV membrane potential

Note: The provided data illustrates the variability in cesium's blocking potency across different K⁺ channel subtypes and conditions. Researchers should consult the literature for values specific to their channel of interest.

Experimental Protocols

Preparation of Cesium-Based Internal Solution for Patch-Clamp Electrophysiology

This protocol describes the preparation of a standard cesium-based internal solution for whole-cell voltage-clamp recordings.

Materials:

  • Cesium methanesulfonate (CsMeSO₃)

  • Cesium chloride (CsCl) or Sodium chloride (NaCl)

  • HEPES

  • EGTA

  • Magnesium chloride (MgCl₂)

  • Magnesium-ATP (Mg-ATP)

  • Sodium-GTP (Na-GTP)

  • Phosphocreatine (sodium salt)

  • Cesium hydroxide (B78521) (CsOH) or Potassium hydroxide (KOH) for pH adjustment

  • Ultrapure water

  • 0.22 µm syringe filter

Stock Solutions:

It is recommended to prepare concentrated stock solutions of the main components to ensure accuracy and consistency.

Procedure:

  • In a sterile container, dissolve the following components in approximately 80% of the final volume of ultrapure water. The exact concentrations can be adjusted based on experimental needs.

    • 115-135 mM this compound

    • 2.8-20 mM NaCl or CsCl

    • 10 mM HEPES

    • 0.4-10 mM EGTA

    • 2.5 mM MgCl₂

    • 4 mM Mg-ATP

    • 0.3-0.4 mM Na-GTP

    • 10 mM Sodium-phosphocreatine

  • Adjust the pH to 7.2-7.4 using a concentrated solution of CsOH or KOH.[7]

  • Bring the solution to the final volume with ultrapure water.

  • Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be 10-20 mOsm lower than the external solution to ensure a good seal formation.[7] The typical range is 280-290 mOsm.

  • Filter the internal solution through a 0.22 µm syringe filter to remove any precipitates.[7]

  • Aliquot the solution into single-use vials and store at -20°C. Thaw a fresh aliquot on the day of the experiment and keep it on ice.

Whole-Cell Voltage-Clamp Recording Using a Cesium-Based Internal Solution

This protocol provides a general outline for performing whole-cell voltage-clamp recordings to isolate non-potassium currents.

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • Perfusion system

  • Recording chamber

  • Glass capillaries for pipette fabrication

  • Pipette puller and fire-polisher

Procedure:

  • Prepare the external (bath) solution (e.g., artificial cerebrospinal fluid) and the cesium-based internal solution as described above.

  • Plate the cells to be recorded in the recording chamber and mount it on the microscope stage.

  • Perfuse the chamber with the oxygenated external solution at a constant flow rate.

  • Pull a glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the micropipette with the filtered, cesium-based internal solution, ensuring there are no air bubbles at the tip.

  • Mount the pipette in the holder and apply positive pressure.

  • Under visual guidance, approach a target cell with the micropipette.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

  • Allow the intracellular cesium to diffuse into the cell for several minutes to ensure adequate blockade of potassium channels.

  • Set the holding potential to a desired value (e.g., -70 mV) and apply voltage steps or ramps to elicit the currents of interest.

  • Record and analyze the resulting currents, which should now have a significantly reduced contribution from potassium channels.

Visualizations

Caption: Mechanism of K+ channel blockade by intracellular Cesium.

G start Start dissolve Dissolve salts (CsMeSO3, etc.) in 80% final volume of H2O start->dissolve ph_adjust Adjust pH to 7.2-7.4 with CsOH dissolve->ph_adjust volume_adjust Bring to final volume with H2O ph_adjust->volume_adjust osmolarity Measure and adjust osmolarity (280-290 mOsm) volume_adjust->osmolarity filter Filter through 0.22 µm syringe filter osmolarity->filter aliquot Aliquot and store at -20°C filter->aliquot end Ready for use aliquot->end caption Workflow for preparing Cesium-based internal solution.

Caption: Workflow for preparing Cesium-based internal solution.

G goal Goal: Isolate non-K+ currents (e.g., Na+, Ca2+) problem Problem: K+ currents mask other currents goal->problem solution Solution: Block K+ channels problem->solution method Method: Use intracellular CsMeSO3 solution->method result Result: Isolated non-K+ currents for analysis method->result caption Rationale for using CsMeSO3 in voltage-clamp experiments.

Caption: Rationale for using CsMeSO3 in voltage-clamp experiments.

References

Optimizing Voltage Clamp Stability with Cesium Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage clamp electrophysiology is a cornerstone technique for investigating ion channel function and the effects of pharmacological agents. Achieving stable, long-duration recordings is paramount for acquiring high-quality, reproducible data. The composition of the intracellular recording solution is a critical determinant of recording stability. Cesium (Cs+), a potent blocker of most potassium (K+) channels, is widely used as the primary cation in internal solutions for voltage clamp experiments.[1][2][3] By reducing K+ conductances, cesium improves the space clamp and overall stability of the voltage clamp, particularly when studying synaptic currents or recording at depolarized potentials.[1][3]

Cesium methanesulfonate (B1217627) (CsMeSO₃) is a commonly used cesium salt for these internal solutions. The methanesulfonate anion (MeSO₃⁻) is relatively large and impermeant, minimizing its interference with chloride channels.[4] This application note provides a detailed guide to the use of cesium methanesulfonate in voltage clamp recordings, focusing on optimizing its concentration for maximal stability. It includes established protocols, a summary of commonly used concentrations, and troubleshooting advice based on published literature and community discussions.

Rationale for Using this compound

The primary goal of using a cesium-based internal solution in voltage clamp is to isolate the currents of interest by blocking contaminating K+ currents. The large size of the cesium ion prevents it from passing through the pore of most K+ channels, effectively removing their contribution to the total membrane conductance.[1] This leads to:

  • Improved Space Clamp: By increasing the membrane resistance, Cs+ helps to clamp the entire cell membrane, including dendritic processes, more uniformly at the desired holding potential.[1][3]

  • Enhanced Recording Stability: The block of K+ channels reduces outward currents, which can otherwise make it difficult to maintain a stable holding potential, especially at depolarized voltages.[1]

  • Isolation of Specific Currents: It allows for the study of synaptic currents (EPSCs and IPSCs) or the activity of specific ligand-gated or voltage-gated channels without contamination from K+ channel activity.

Methanesulfonate is often chosen as the accompanying anion because it is less mobile than smaller anions like chloride, which can reduce liquid junction potentials.[2]

Data Presentation: this compound Internal Solution Compositions

The optimal concentration of this compound can be cell-type and application-dependent. The following table summarizes several internal solution recipes from published literature and protocols, providing a starting point for optimization.

CsMeSO₃ (mM) Cell Type Other Key Components (mM) pH Osmolarity (mOsm) Reference/Source
115In vivo cortical neurons20 CsCl, 10 HEPES, 2.5 MgCl₂, 10 EGTA, 0.4 Na₂ATP, 0.4 NaGTP, 10 Na-phosphocreatine~7.25~290FSU Biology Whole-Cell Recording In Vivo Protocol
117Not specified20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA, 2 ATP, 0.2 GTP7.35270–285Bio-protocol
127Pyramidal neurons in slices10 NaCl, 5 EGTA, 10 HEPES, 6 QX-314, 4 ATP-Mg, 0.3 GTP7.25~300ResearchGate Discussion
135Not specified3 NaCl, 10 HEPES, 0.6 EGTA, 4 MgATP, 0.3 NaGTP, 5 QX-314Cl7.2280Supplemental Methods, Whole cell current-clamp

Experimental Protocols

Preparation of this compound-Based Internal Solution

This protocol provides a general guideline for preparing a standard CsMeSO₃-based internal solution. Adjustments to the concentrations of individual components may be necessary for specific experimental needs.

Materials:

  • This compound (CsMeSO₃)

  • HEPES

  • EGTA

  • MgCl₂ or Mg-ATP

  • Na₂-ATP or Mg-ATP

  • Na-GTP

  • Cesium hydroxide (B78521) (CsOH) or Potassium hydroxide (KOH) for pH adjustment

  • Ultra-pure water

  • 0.22 µm syringe filter

Procedure:

  • Initial Dissolution: In a suitable beaker, dissolve all components except for ATP and GTP in approximately 80-90% of the final volume of ultra-pure water. This is a good practice to allow for volume adjustments during pH and osmolarity measurements.

  • pH Adjustment: Adjust the pH of the solution to the desired value (typically 7.2-7.4) using a concentrated solution of CsOH or KOH.[1] Monitor the pH carefully with a calibrated pH meter.

  • Addition of Energy Sources: Once the pH is adjusted, add the ATP and GTP. These components can alter the pH, so a final pH check and minor readjustment may be necessary. Keep the solution on ice after adding ATP and GTP to minimize their degradation.

  • Osmolarity Measurement and Adjustment: Measure the osmolarity of the solution using an osmometer. The osmolarity of the internal solution should typically be 10-20 mOsm lower than the external solution to promote good seal formation and cell health.[1] Adjust the osmolarity by adding small amounts of ultra-pure water to dilute or a concentrated stock of CsMeSO₃ to increase it.

  • Final Volume and Filtration: Bring the solution to the final desired volume with ultra-pure water. Filter the solution through a 0.22 µm syringe filter to remove any precipitates.

  • Aliquoting and Storage: Aliquot the filtered solution into smaller volumes (e.g., 0.5-1 mL) and store at -20°C or -80°C for long-term use.

Whole-Cell Voltage Clamp Recording Protocol

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope with appropriate optics (e.g., DIC)

  • Perfusion system

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and fire-polisher

Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polishing the pipette tip can improve seal formation.

  • Filling the Pipette: Back-fill the patch pipette with the filtered CsMeSO₃-based internal solution, ensuring no air bubbles are trapped in the tip.

  • Approaching the Cell: Under visual guidance, apply positive pressure to the pipette and lower it into the bath solution. Advance the pipette towards the target cell.

  • Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (GΩ) seal.

  • Establishing Whole-Cell Configuration: After a stable giga-seal is formed, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording: Immediately after break-in, switch to voltage-clamp mode and hold the cell at the desired potential. Monitor the access resistance and holding current. Allow the cell to stabilize for several minutes before beginning experimental protocols.

Mandatory Visualizations

Experimental_Workflow cluster_prep Internal Solution Preparation cluster_recording Voltage Clamp Recording A Dissolve Salts (CsMeSO3, HEPES, EGTA, etc.) B Adjust pH (7.2-7.4) A->B C Add ATP/GTP B->C D Adjust Osmolarity (280-300 mOsm) C->D E Filter (0.22 µm) D->E F Aliquot & Store (-20°C) E->F H Backfill Pipette F->H Use on day of experiment G Pull & Fire-Polish Pipette G->H I Approach Cell & Form Giga-seal H->I J Rupture Membrane (Whole-Cell) I->J K Stabilize & Record J->K

Caption: Workflow for preparing and using CsMeSO₃ internal solution.

Signaling_Considerations cluster_internal Internal Solution Components cluster_cellular Cellular Processes CsMeSO3 This compound PKA Protein Kinase A (PKA) CsMeSO3->PKA Preserves Activity Other_Anions Other Anions (e.g., F-, Aspartate) Other_Anions->PKA Can Inhibit/Activate Ion_Channels Ion Channels PKA->Ion_Channels Phosphorylation (Modulation)

Caption: Impact of internal solution anions on PKA signaling.

Discussion and Troubleshooting

While cesium-based internal solutions are advantageous for voltage clamp stability, researchers may encounter certain issues.

Instability at Negative Holding Potentials:

A common observation is an increase in the holding current and baseline noise when clamping cells at negative potentials (e.g., -70 mV) with a cesium-based internal solution.[5] This instability may be due to the block of leak K+ channels by cesium, which shifts the reversal potential for the remaining leak currents.[5]

  • Mitigation Strategies:

    • Allow for a longer stabilization period (up to 20 minutes) after establishing the whole-cell configuration.[5]

    • If possible, maintain the holding potential at a more depolarized level (e.g., -50 mV to -20 mV) when not actively recording at negative potentials.

    • Ensure the osmolarity of the internal solution is slightly lower than the external solution to prevent cell swelling.[1]

Choice of Anion: Methanesulfonate vs. Gluconate:

Both methanesulfonate and gluconate are large, relatively impermeant anions used to replace intracellular chloride.

  • Methanesulfonate: May offer lower access resistance due to the higher mobility of the methanesulfate ion compared to gluconate.[1]

  • Gluconate: Has been reported to potentially buffer calcium and may precipitate in the patch pipette, increasing access resistance over time.[1]

The choice between the two is often based on empirical testing and the specific requirements of the experiment. For most applications, both should perform adequately, and consistency throughout a study is key.

Impact on Intracellular Signaling:

It is important to be aware that components of the internal solution can affect intracellular signaling cascades. For example, some anions like fluoride (B91410) can inhibit protein kinase A (PKA) activity, while methanesulfonate has been shown to preserve it.[4] This is a critical consideration when studying the modulation of ion channels by second messenger systems.

Conclusion

The use of this compound in the internal solution is a powerful strategy for achieving stable, high-quality voltage clamp recordings. The optimal concentration typically ranges from 115 mM to 135 mM, and the ideal composition will depend on the specific cell type and experimental goals. By carefully preparing the internal solution and being mindful of potential issues such as instability at negative holding potentials, researchers can significantly improve the reliability and reproducibility of their voltage clamp data. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this compound-based internal solutions in electrophysiological studies.

References

Application Notes and Protocols for Whole-Cell Recording with Cesium Methanesulfonate-Based Pipette Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whole-cell patch-clamp electrophysiology is a powerful technique for investigating the electrical properties of individual cells, particularly neurons, and their responses to pharmacological agents. The composition of the intracellular pipette solution is a critical determinant of recording quality and the types of currents that can be isolated and studied. Cesium (Cs+), a potent blocker of most potassium (K+) channels, is a common substitute for potassium in the pipette solution for voltage-clamp experiments. This application note provides a detailed guide to the use of Cesium methanesulfonate (B1217627) (CsMeSO₃) as the primary salt in the intracellular solution.

The use of a cesium-based internal solution is advantageous for voltage-clamp studies as it effectively eliminates outward K+ currents, thereby improving the voltage clamp of the cell and allowing for better isolation and resolution of other ionic currents, such as those mediated by voltage-gated calcium channels (VGCCs) or ligand-gated ion channels like NMDA and AMPA receptors. The choice of methanesulfonate as the primary anion, as opposed to gluconate or chloride, can offer advantages such as lower access resistance and improved recording stability.

These notes provide detailed protocols for the preparation of Cesium methanesulfonate-based pipette solutions and for performing whole-cell recordings. Additionally, quantitative data on the comparison of different internal solutions are summarized, and key experimental workflows and signaling pathways are illustrated.

Data Presentation: Comparison of Intracellular Solutions

The choice of the primary salt in the intracellular solution can significantly impact the quality and stability of whole-cell recordings. Below is a summary of key parameters for commonly used intracellular solutions. While direct comparative studies are limited, the following table compiles typical values and qualitative observations from various sources.

Internal Solution BaseTypical Access Resistance (MΩ)Recording StabilityHolding Current at -70 mVPrimary ApplicationsNotes
This compound 5 - 20Generally high and stableRelatively stableVoltage-clamp recordings of synaptic currents (EPSC/IPSC) and voltage-gated Ca²⁺/Na⁺ currents.Methanesulfonate has higher mobility than gluconate, which may contribute to lower access resistance.[1][2]
Cesium Gluconate 10 - 30Can be less stable than methanesulfonateMay show more drift over timeSimilar to CsMeSO₃, widely used for voltage-clamp experiments.Gluconate can chelate divalent cations like Ca²⁺, potentially affecting calcium-dependent processes.[1]
Potassium Gluconate 10 - 30Good for current-clampN/A (used in current-clamp)Current-clamp recordings to study action potentials, resting membrane potential, and firing patterns.Mimics the physiological intracellular environment more closely.
Cesium Chloride 5 - 20HighStableVoltage-clamp recordings where a high intracellular Cl⁻ concentration is desired (e.g., studying GABAᴀ receptors).Alters the chloride reversal potential, which can be advantageous for isolating specific currents.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Intracellular Solution

This protocol describes the preparation of a standard this compound-based intracellular solution suitable for most voltage-clamp recordings of synaptic and voltage-gated currents.

Materials:

  • This compound (CsMeSO₃)

  • HEPES

  • EGTA or BAPTA

  • Magnesium chloride (MgCl₂)

  • ATP-Mg salt (Adenosine 5'-triphosphate magnesium salt)

  • GTP-Na salt (Guanosine 5'-triphosphate sodium salt)

  • Phosphocreatine (disodium salt)

  • QX-314 chloride (optional, for blocking voltage-gated sodium channels)

  • Cesium hydroxide (B78521) (CsOH) for pH adjustment

  • Ultrapure water

  • 0.22 µm syringe filter

Stock Solutions (recommended):

  • 1 M HEPES (pH 7.3 with CsOH)

  • 0.5 M EGTA or BAPTA (pH 7.3 with CsOH)

  • 1 M MgCl₂

  • 100 mM ATP-Mg

  • 100 mM GTP-Na

  • 1 M Phosphocreatine

Procedure:

  • Start with Ultrapure Water: In a sterile beaker, add approximately 80% of the final volume of ultrapure water.

  • Add Main Salt: Dissolve this compound to a final concentration of 120-135 mM.

  • Add Buffer and Chelator: Add HEPES to a final concentration of 10 mM and EGTA or BAPTA to a final concentration of 5-10 mM from their respective stock solutions.

  • Add Other Components: Add MgCl₂ to a final concentration of 2-4 mM, and if desired, QX-314 to a final concentration of 5 mM.

  • pH Adjustment: Carefully adjust the pH of the solution to 7.2-7.3 using a 1 M CsOH solution. Monitor the pH closely with a calibrated pH meter.

  • Osmolarity Adjustment: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (by ~10-20 mOsm) than the extracellular solution (typically around 290-300 mOsm). If the osmolarity is too low, add more this compound. If it is too high, add ultrapure water.

  • Bring to Final Volume: Once the pH and osmolarity are correct, add ultrapure water to reach the final desired volume.

  • Add Energy Sources: On the day of the experiment, add ATP-Mg, GTP-Na, and Phosphocreatine to their final concentrations (e.g., 4 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM Phosphocreatine) from fresh or frozen stock solutions.[3]

  • Filter and Store: Filter the final solution through a 0.22 µm syringe filter into sterile microcentrifuge tubes. Aliquots can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Voltage-Clamp Recording

This protocol outlines the general steps for obtaining a whole-cell recording using a this compound-based pipette solution.

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Micromanipulator

  • Perfusion system

  • Vibration isolation table

  • Pipette puller

  • Headstage and pipette holder

Procedure:

  • Prepare the Pipette: Pull a borosilicate glass capillary to create a micropipette with a resistance of 3-7 MΩ when filled with the intracellular solution. Fire-polish the tip of the pipette.

  • Fill the Pipette: Fill the pipette with the freshly prepared and filtered this compound-based intracellular solution. Ensure there are no air bubbles in the tip.

  • Establish a Gigaohm Seal:

    • Mount the pipette in the holder and apply positive pressure.

    • Lower the pipette into the bath containing the extracellular solution and the cell preparation (e.g., brain slice or cultured cells).

    • Under visual control, approach a target cell.

    • Once the pipette tip touches the cell membrane, release the positive pressure.

    • Apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the Membrane:

    • After establishing a stable gigaseal, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip. This establishes the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Switch to Voltage-Clamp Mode: Immediately after establishing the whole-cell configuration, switch the amplifier to voltage-clamp mode.

  • Set Holding Potential: Set the desired holding potential. For recording excitatory postsynaptic currents (EPSCs), a holding potential of -70 mV is common. For inhibitory postsynaptic currents (IPSCs), a holding potential of 0 mV is often used.

  • Compensate for Pipette Capacitance and Series Resistance: Compensate for the fast pipette capacitance and the series resistance to ensure accurate voltage control and current measurement.

  • Allow for Diffusion: Wait for 5-10 minutes to allow the this compound-based solution to diffuse throughout the cell and effectively block the potassium channels.

  • Begin Recording: Once the recording has stabilized, you can begin your experimental protocol, such as stimulating synaptic inputs or applying pharmacological agents.

  • Monitor Recording Quality: Throughout the experiment, monitor the access resistance and holding current. If the access resistance changes by more than 20%, the recording may be unstable and the data should be discarded.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_data Data Acquisition & Analysis prep_solution Prepare this compound Pipette Solution fill_pipette Fill Pipette with Solution prep_solution->fill_pipette pull_pipette Pull and Fire-Polish Pipette pull_pipette->fill_pipette approach_cell Approach Target Cell fill_pipette->approach_cell giga_seal Form Gigaohm Seal approach_cell->giga_seal rupture Rupture Membrane (Go Whole-Cell) giga_seal->rupture v_clamp Switch to Voltage-Clamp rupture->v_clamp compensate Compensate Capacitance & Series Resistance v_clamp->compensate stabilize Allow for Diffusion and Stabilization compensate->stabilize record_currents Record Ionic Currents stabilize->record_currents apply_stimuli Apply Electrical/Pharmacological Stimuli record_currents->apply_stimuli analyze_data Analyze Data (Amplitude, Frequency, Kinetics) record_currents->analyze_data apply_stimuli->analyze_data

Caption: Experimental workflow for whole-cell recording.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_influx Opens upon Depolarization K_Channel K⁺ Channel (Blocked by Cs⁺) Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates Downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaMKII->Downstream Pipette Pipette Solution (CsMeSO₃-based) Pipette->K_Channel Blocks

Caption: NMDA receptor signaling pathway studied with Cs⁺.

References

Application Notes and Protocols: Cesium Methanesulfonate in the Study of Non-selective Cation Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cesium methanesulfonate (B1217627) (CsMeSO₃) in the electrophysiological investigation of non-selective cation channels. This compound is an invaluable tool for isolating and characterizing the currents mediated by these channels, which are implicated in a wide array of physiological and pathophysiological processes.

Introduction to Cesium Methanesulfonate in Ion Channel Research

This compound is a salt commonly used in the intracellular solution for patch-clamp electrophysiology. Its utility stems from the distinct properties of its constituent ions:

  • Cesium (Cs⁺): A well-established blocker of most potassium (K⁺) channels. By replacing potassium with cesium in the intracellular solution, researchers can significantly reduce potassium channel currents, which often have large conductances and can obscure the smaller currents of non-selective cation channels.[1][2][3]

  • Methanesulfonate (CH₃SO₃⁻): A relatively large and inert anion that is impermeant to most chloride (Cl⁻) channels.[1][2] This prevents the contamination of recordings by chloride currents.

Therefore, the use of this compound in the pipette solution helps to electrically isolate non-selective cation channels, allowing for a more precise study of their properties.

Applications in the Study of Non-selective Cation Channels

This compound is widely employed in the study of various families of non-selective cation channels, including:

  • Transient Receptor Potential (TRP) Channels: This diverse family of channels is involved in sensory transduction, including thermosensation, mechanosensation, and nociception. This compound is used in the internal solution to record the activity of TRP channels such as TRPV1 and TRPM8.

  • Cyclic Nucleotide-Gated (CNG) Channels: These channels are crucial for visual and olfactory signal transduction.[4] The use of this compound aids in characterizing their ion permeation and gating properties.

  • Ionotropic Glutamate Receptors (e.g., AMPA and NMDA receptors): These ligand-gated ion channels are fundamental to excitatory synaptic transmission in the central nervous system. This compound-based intracellular solutions are standard for recording AMPA and NMDA receptor-mediated currents, as cesium ions can permeate these channels.

  • Calcium-Activated Non-selective Cation (CAN) Channels: These channels are activated by intracellular calcium and are involved in a variety of cellular processes, including setting the membrane potential and regulating neuronal excitability.[5]

Data Presentation: Quantitative Properties of Non-selective Cation Channels

The following tables summarize key quantitative data for various non-selective cation channels studied using intracellular solutions containing cesium. It is important to note that direct IC50 values for cesium blockade of these channels are generally not reported, as cesium is often a permeant ion rather than a blocker for this channel class.

Channel FamilySpecific ChannelP_Cs / P_Na RatioSingle-Channel Conductance (pS)Cell Type / Expression SystemReference(s)
AMPA Receptor GluA2~1.0Not specifiedCloned channels[3]
TRP Channels TRPM4Not specified~25 (in symmetrical Na⁺)Mouse[6][7]
CNG Channels CNGA1Asymmetric voltage-dependent conductance23-32 (in symmetrical Na⁺)Bovine rods[8]
Other Non-selective Cation Channel~1.0~36 (calculated)Dopaminergic neurons[1]
Other Non-selective Cation ChannelNot specified22.7 ± 0.5Mouse cortical collecting duct cells[9]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of TRP Channel Currents

This protocol describes the recording of TRP channel currents (e.g., TRPV1) in cultured cells using an intracellular solution containing this compound.

1. Solutions and Reagents:

  • External Solution (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.25.

  • Internal (Pipette) Solution (in mM): 130 this compound, 4 NaCl, 0.5 CaCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.25 with CsOH.[10]

  • Agonist (e.g., Capsaicin for TRPV1): Prepare a stock solution in ethanol (B145695) and dilute to the final working concentration in the external solution.

2. Cell Preparation:

  • Plate cells (e.g., HEK293 cells transfected with the TRP channel of interest) on glass coverslips 24-48 hours before the experiment.

3. Patch-Clamp Recording:

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Approach a cell with the pipette while applying positive pressure.

  • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist using a perfusion system and record the elicited currents.

  • To construct a current-voltage (I-V) relationship, apply voltage steps or ramps.

Protocol 2: Determining the Relative Permeability (P_Cs/P_Na) of a Non-selective Cation Channel

This protocol outlines the procedure for determining the relative permeability of cesium to sodium in a non-selective cation channel using the reversal potential measurement.

1. Solutions and Reagents:

  • Internal (Pipette) Solution (in mM): 140 this compound, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with CsOH.

  • External Solution 1 (140 mM Na⁺) (in mM): 140 NaCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.

  • External Solution 2 (140 mM Cs⁺) (in mM): 140 CsCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with CsOH.

2. Recording Procedure:

  • Establish a whole-cell recording configuration as described in Protocol 1, using the cesium-based internal solution.

  • Perfuse the cell with External Solution 1 (containing Na⁺).

  • Apply a voltage ramp (e.g., from -100 mV to +100 mV over 500 ms) to determine the reversal potential (E_rev) of the channel's current.

  • Switch the perfusion to External Solution 2 (containing Cs⁺) and repeat the voltage ramp to measure the new E_rev.

  • The shift in reversal potential (ΔE_rev) is used to calculate the permeability ratio using the Goldman-Hodgkin-Katz (GHK) equation:

    • P_Cs / P_Na = exp((ΔE_rev * F) / (R * T))

    • Where F is the Faraday constant, R is the gas constant, and T is the absolute temperature.

Visualizations

Signaling Pathway: GPCR-Mediated Activation of a Calcium-Activated Non-selective Cation (CAN) Channel

GPCR_CAN_Channel_Activation Ligand Agonist (e.g., Glutamate) GPCR G-Protein Coupled Receptor (mGluR) Ligand->GPCR G_protein Gq Protein GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase CAN_channel CAN Channel Ca_increase->CAN_channel activates Cation_influx Na⁺/Ca²⁺ Influx CAN_channel->Cation_influx Depolarization Membrane Depolarization Cation_influx->Depolarization

Caption: GPCR signaling cascade leading to CAN channel activation.

Experimental Workflow: Isolating Non-selective Cation Channel Currents

Experimental_Workflow Start Start with Whole-Cell Patch-Clamp Configuration Internal_Solution Pipette Solution: This compound-based Start->Internal_Solution Block_K_Channels Block K⁺ Channels (with intracellular Cs⁺) Internal_Solution->Block_K_Channels Isolate_NSCC Isolate Non-selective Cation Channel Currents Block_K_Channels->Isolate_NSCC Apply_Stimulus Apply Stimulus (e.g., Agonist, Voltage Step) Isolate_NSCC->Apply_Stimulus Record_Currents Record Membrane Currents Apply_Stimulus->Record_Currents Analysis Data Analysis: - I-V Relationship - Permeability Ratios - Single-Channel Conductance Record_Currents->Analysis

Caption: Workflow for isolating non-selective cation channel currents.

References

Application Notes and Protocols: Cesium Methanesulfonate Compatibility with Fluorescent Dyes in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methanesulfonate (B1217627) (CsCH₃SO₃) is a salt primarily utilized in electrophysiology, particularly in patch-clamp techniques, as a component of the intracellular solution.[1] Its primary function is to block potassium (K⁺) channels, with the cesium ion (Cs⁺) acting as the blocking agent, while the methanesulfonate anion is chosen for its relative inertness and inability to be transported through chloride (Cl⁻) channels.[1] The integration of fluorescence microscopy with electrophysiological recordings allows for the simultaneous investigation of cellular function and morphology. However, the compatibility of high concentrations of cesium methanesulfonate in intracellular solutions with common fluorescent dyes is not well-documented.

These application notes provide an overview of the potential interactions between this compound and fluorescent dyes, along with detailed protocols to assess compatibility, cytotoxicity, and to perform live-cell imaging in the presence of this salt.

Potential Interactions and Considerations

Fluorescence Quenching by Cesium Ions

A critical consideration when using cesium-based intracellular solutions is the potential for fluorescence quenching. Cesium ions have been shown to quench the fluorescence of certain dyes. This quenching can occur through various mechanisms, including collisional quenching and the formation of non-fluorescent complexes.

For instance, studies have demonstrated that cesium ions can quench the fluorescence of squaraine dyes and pyrene (B120774) derivatives. The efficiency of quenching can be influenced by the specific dye and the counter-ion present. Therefore, it is crucial to empirically determine the effect of this compound on the chosen fluorescent dye's intensity.

Effects of High Salt Concentrations on Fluorescent Dyes

The high ionic strength of intracellular solutions containing this compound can also impact the performance of fluorescent dyes. High salt concentrations can lead to:

  • Dye Aggregation: Some fluorescent dyes, such as merocyanine (B1260669) 540, have been observed to aggregate in the presence of high salt concentrations, which can lead to shifts in their absorption and emission spectra and a decrease in fluorescence quantum yield.

  • Alterations in Photophysical Properties: The ionic environment can influence the excited state of a fluorophore, potentially altering its brightness and photostability.

Cytotoxicity of this compound

While this compound is widely used in patch-clamp experiments, which are often acute in nature, its long-term effects on cell viability at high concentrations are not extensively characterized. Although the methanesulfonate anion is generally considered to be of low toxicity, high intracellular concentrations of any salt can induce osmotic stress and ionic imbalance, potentially leading to cytotoxicity. It is therefore recommended to assess the cytotoxicity of this compound at the intended experimental concentrations.

Experimental Protocols

Protocol for Assessing Fluorescent Dye Compatibility with this compound

This protocol describes a method to evaluate the compatibility of a fluorescent dye with this compound by measuring its fluorescence intensity in solution.

Materials:

  • This compound (CsCH₃SO₃)

  • Fluorescent dye of interest (e.g., stock solution in DMSO)

  • Appropriate buffer (e.g., HEPES-buffered saline)

  • Fluorometer or microplate reader with fluorescence capabilities

  • 96-well black, clear-bottom plates

Procedure:

  • Prepare a stock solution of this compound in the desired buffer at the highest concentration to be used in cell imaging experiments (e.g., 140 mM).

  • Prepare a working solution of the fluorescent dye in the same buffer. The final concentration should be within the linear range of detection for the instrument.

  • Set up a dilution series of this compound in the 96-well plate. For example, a two-fold serial dilution starting from the highest concentration. Include a control well with buffer only.

  • Add the fluorescent dye working solution to each well, including the control, to achieve the final desired dye concentration.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using the fluorometer or plate reader. Use excitation and emission wavelengths appropriate for the specific dye.

  • Analyze the data: Compare the fluorescence intensity of the dye in the presence of different concentrations of this compound to the control (dye in buffer alone). A significant decrease in fluorescence intensity indicates quenching.

Data Presentation:

This compound (mM)Fluorescent DyeNormalized Fluorescence Intensity (%)
0 (Control)Dye X100
10Dye X95
20Dye X90
40Dye X85
80Dye X80
140Dye X75

Caption: Example data table for assessing dye compatibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cs Prepare CsCH₃SO₃ Stock Solution setup_plate Set up Serial Dilution in 96-well Plate prep_cs->setup_plate prep_dye Prepare Fluorescent Dye Working Solution add_dye Add Dye to all Wells prep_dye->add_dye setup_plate->add_dye incubate Incubate (15-30 min) add_dye->incubate measure Measure Fluorescence incubate->measure analyze Compare Fluorescence to Control measure->analyze conclusion Determine Quenching Effect analyze->conclusion

Caption: Workflow for Fluorescent Dye Compatibility Testing.

Protocol for Assessing Cytotoxicity of this compound (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound on a chosen cell line.[2][3]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (sterile stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density that will not reach confluency during the assay period (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually inspect the wells for the formation of purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Data Presentation:

This compound (mM)Cell Viability (%)
0 (Control)100
1098
2096
4092
8088
14083

Caption: Example data table for cytotoxicity assessment.

G seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with CsCH₃SO₃ Serial Dilutions incubate1->treat incubate2 Incubate for Exposure Time treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate Cell Viability measure->calculate

Caption: Workflow for MTT Cytotoxicity Assay.

General Protocol for Live-Cell Imaging with this compound-Containing Intracellular Solution

This protocol provides a general framework for introducing a this compound-based solution and a compatible fluorescent dye into cells for imaging. The delivery method will depend on the experimental goals and cell type (e.g., patch pipette delivery for electrophysiology, or hypotonic loading for other applications).

Materials:

  • Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Live-cell imaging medium

  • Intracellular solution containing the desired concentration of this compound and a compatible fluorescent dye.

  • Fluorescence microscope equipped for live-cell imaging (with environmental control).

Procedure:

  • Prepare the intracellular solution: Dissolve this compound and the chosen fluorescent dye in the appropriate base solution (e.g., HEPES-buffered solution with other relevant ions). Ensure the osmolarity is adjusted to be isotonic or slightly hypotonic to the cell's cytoplasm.

  • Cell Preparation: Replace the culture medium with pre-warmed live-cell imaging medium. Place the dish on the microscope stage and allow it to equilibrate.

  • Solution and Dye Loading:

    • For Electrophysiology: Use a patch pipette filled with the intracellular solution to establish a whole-cell configuration. The solution will diffuse into the cell.

    • For General Imaging (Hypotonic Loading - example): Briefly expose cells to a hypotonic version of the intracellular solution to induce transient membrane pores for dye and salt entry. Return to isotonic imaging medium. (Note: This method requires careful optimization to avoid cell lysis).

  • Live-Cell Imaging:

    • Allow time for the dye to distribute within the cell (this will vary depending on the dye and cell type).

    • Acquire images using the appropriate filter sets and minimal excitation light to reduce phototoxicity.

    • Perform time-lapse imaging if desired to observe dynamic processes.

Commonly Used Fluorescent Dyes for Live-Cell Imaging:

Target Organelle/StructureCommon Fluorescent Dyes
NucleusHoechst 33342, NucBlue™ Live
MitochondriaMitoTracker™ Green FM, MitoTracker™ Red CMXRos
Cytoskeleton (Actin)SiR-actin, Actin-GFP (transfected)
Cytoskeleton (Microtubules)SiR-tubulin, Tubulin-GFP (transfected)

It is imperative to test the compatibility of these dyes with this compound using the protocol in section 3.1.

G cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging prep_solution Prepare Intracellular Solution (CsCH₃SO₃ + Dye) load_method Load Solution/Dye into Cells (e.g., Patch Pipette) prep_solution->load_method prep_cells Prepare Cells in Imaging Dish prep_cells->load_method equilibrate Allow for Dye Distribution load_method->equilibrate acquire Acquire Images (Minimize Phototoxicity) equilibrate->acquire timelapse Perform Time-Lapse (Optional) acquire->timelapse

Caption: General Workflow for Live-Cell Imaging.

Conclusion

While this compound is a valuable tool in electrophysiology, its use in conjunction with fluorescence imaging requires careful consideration of its potential effects on fluorescent dyes and cell health. The protocols provided in these application notes offer a systematic approach to evaluating dye compatibility and cytotoxicity, enabling researchers to confidently design and execute experiments that combine electrophysiological manipulation with live-cell fluorescence microscopy. It is strongly recommended that these validation steps are performed for each specific dye and cell type to ensure the reliability and accuracy of the experimental results.

References

Troubleshooting & Optimization

Troubleshooting precipitation in Cesium methanesulfonate internal solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of precipitation in Cesium methanesulfonate (B1217627) (CsMeSO3) internal solutions used in experiments such as patch-clamp electrophysiology.

Troubleshooting Guides

Issue: Precipitation observed in my Cesium methanesulfonate internal solution.

This guide provides a step-by-step approach to identify the cause of precipitation and resolve the issue.

Step 1: Characterize the Precipitation

First, observe when the precipitation occurs. The timing and conditions can provide crucial clues to the cause.

  • A. Precipitation occurs immediately after dissolving the components at room temperature.

  • B. Precipitation occurs when the solution is cooled on ice or stored at low temperatures.

  • C. Precipitation occurs after adding a specific component (e.g., ATP/GTP).

  • D. Precipitation is observed in a previously clear, stored solution.

Step 2: Follow the Troubleshooting Flowchart

Use the following flowchart to diagnose and address the potential cause of precipitation.

Troubleshooting_Precipitation cluster_start cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed timing When does precipitation occur? start->timing immediate A. Immediately at RT timing->immediate A on_cooling B. Upon cooling timing->on_cooling B after_addition C. After adding a specific component timing->after_addition C during_storage D. During storage timing->during_storage D cause_immediate Supersaturation or Contamination immediate->cause_immediate cause_cooling Temperature-dependent solubility on_cooling->cause_cooling cause_addition pH shift or chemical reaction after_addition->cause_addition cause_storage Slow precipitation, degradation, or contamination during_storage->cause_storage solution_immediate 1. Ensure all glassware is clean. 2. Filter the solution (0.2 µm). 3. Prepare a fresh solution with high-purity reagents. cause_immediate->solution_immediate solution_cooling 1. Prepare solution at room temperature. 2. Equilibrate to room temperature before use. 3. Consider slight dilution if precipitation persists. cause_cooling->solution_cooling solution_addition 1. Check pH before and after adding component. 2. Adjust pH of stock solutions (e.g., ATP/GTP). 3. Add components slowly while stirring. cause_addition->solution_addition solution_storage 1. Store in smaller aliquots. 2. Avoid repeated freeze-thaw cycles. 3. Re-filter solution before use if necessary. cause_storage->solution_storage

Figure 1. Troubleshooting flowchart for precipitation in internal solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common components of a this compound internal solution?

A typical this compound internal solution for voltage-clamp recordings includes a primary salt (CsMeSO3), a chloride salt (CsCl), a pH buffer (HEPES), a magnesium salt (MgCl2), energy sources (ATP and GTP), an ATP regenerating system component (Na-phosphocreatine), and a calcium chelator (EGTA).[1] The pH is typically adjusted to around 7.2-7.4 with Cesium hydroxide (B78521) (CsOH), and the osmolarity is adjusted to be slightly lower than the external solution.[2][3]

Q2: My solution is clear at room temperature but precipitates when I put it on ice. Why?

The solubility of most salts, including this compound, is dependent on temperature.[4] A solution prepared at room temperature might be saturated or close to saturation. When the temperature is lowered, the solubility of the components can decrease, leading to precipitation. It is recommended to equilibrate the solution to room temperature before use and ensure that any precipitate redissolves.[5]

Q3: I noticed precipitation after adding ATP and GTP to my internal solution. What could be the cause?

The sodium salts of ATP and GTP can be acidic. Adding them to a weakly buffered solution can cause a significant drop in pH.[6] This pH shift can, in turn, reduce the solubility of other components in the solution, causing them to precipitate. It is good practice to prepare stock solutions of ATP and GTP with the pH adjusted to the target pH of the internal solution.[6]

Q4: Can the quality of water or reagents affect my internal solution?

Absolutely. Using high-purity, double-distilled or deionized water is crucial. Impurities in the water or reagents can act as nucleation sites for precipitation. It is also important to use high-purity salts to avoid contaminants that might have low solubility or could react with other components.

Q5: How should I store my this compound internal solution?

It is highly recommended to prepare the base internal solution (without ATP and GTP), filter it through a 0.2 µm filter, and then store it in small, single-use aliquots at -20°C or below.[2][6] ATP and GTP are heat-sensitive and should be added fresh to the thawed aliquot on the day of the experiment from a separate frozen stock.[3][6] This practice minimizes the risk of degradation and contamination.

Data Presentation

Table 1: Example Composition of a Cesium-Based Internal Solution

This table provides an example composition for a this compound-based internal solution commonly used for whole-cell voltage-clamp recordings.[1] Concentrations may need to be adjusted based on the specific experimental requirements.

ComponentTypical Concentration (mM)Purpose
This compound (CsMeSO3)115Primary current carrier, K+ channel blocker[5]
Cesium chloride (CsCl)20Provides chloride ions
HEPES10pH buffer
Magnesium chloride (MgCl2)2.5Required for various enzymatic activities
Sodium ATP (Na2ATP)0.4Energy source[3]
Sodium GTP (NaGTP)0.4Energy source, G-protein signaling[3]
Sodium phosphocreatine10ATP regeneration
EGTA10Calcium chelator
Cesium hydroxide (CsOH)As neededpH adjustment

Experimental Protocols

Protocol for Preparation of this compound Internal Solution

This protocol details the steps for preparing a stable this compound internal solution, incorporating best practices to minimize precipitation.

Materials:

  • This compound (CsMeSO3)

  • Cesium chloride (CsCl)

  • HEPES

  • Magnesium chloride (MgCl2)

  • Sodium ATP (Na2ATP)

  • Sodium GTP (NaGTP)

  • Sodium phosphocreatine

  • EGTA

  • Cesium hydroxide (CsOH) for pH adjustment

  • High-purity (≥18 MΩ·cm) water

  • 0.2 µm syringe filters

  • Sterile microcentrifuge tubes

Workflow Diagram:

Preparation_Workflow cluster_prep Solution Preparation cluster_experiment_day Day of Experiment start Start: Prepare Base Solution dissolve 1. Dissolve all components EXCEPT ATP and GTP in ~90% of the final volume of high-purity water. start->dissolve ph_adjust 2. Adjust pH to ~7.2-7.3 with CsOH. Stir continuously. dissolve->ph_adjust volume_adjust 3. Bring to the final volume with high-purity water. ph_adjust->volume_adjust osmolarity_check 4. Check and adjust osmolarity. Should be 10-20 mOsm below the external solution. volume_adjust->osmolarity_check filter_solution 5. Sterile filter the solution using a 0.2 µm filter. osmolarity_check->filter_solution aliquot_store 6. Aliquot into single-use tubes and store at -20°C or below. filter_solution->aliquot_store thaw 7. Thaw one aliquot of the base solution. aliquot_store->thaw add_atp_gtp 8. Add fresh ATP and GTP from a pH-adjusted stock solution. thaw->add_atp_gtp mix_ice 9. Mix gently and keep on ice. add_atp_gtp->mix_ice use 10. The solution is ready for use. mix_ice->use

Figure 2. Workflow for preparing this compound internal solution.

Procedure:

  • Prepare the Base Solution: In a clean glass beaker, dissolve all the powdered components (CsMeSO3, CsCl, HEPES, MgCl2, Na-phosphocreatine, and EGTA) in approximately 90% of the final desired volume of high-purity water. Stir until all components are fully dissolved.

  • Adjust pH: Carefully adjust the pH of the solution to the desired value (typically 7.2-7.3) using a concentrated solution of Cesium hydroxide (CsOH). Monitor the pH continuously with a calibrated pH meter.

  • Final Volume Adjustment: Once the pH is stable, add high-purity water to reach the final volume.

  • Check Osmolarity: Measure the osmolarity of the solution. It should ideally be 10-20 mOsm lower than your external recording solution.[2][7] Adjust with small amounts of the primary salt or water if necessary.

  • Filter and Aliquot: Sterile-filter the entire solution through a 0.2 µm syringe filter to remove any potential micro-precipitates or contaminants.[1]

  • Store: Dispense the filtered solution into single-use, sterile microcentrifuge tubes and store them at -20°C or -80°C.[2][6]

  • On the Day of the Experiment: Thaw a single aliquot of the base solution. Add the required amounts of ATP and GTP from a pre-prepared, pH-adjusted stock solution. Mix gently and keep the final solution on ice to prevent degradation of the energy sources.[3][6]

References

Technical Support Center: Optimizing Cesium Methanesulfonate (CsMeSO3) Internal Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cesium methanesulfonate (B1217627) (CsMeSO3) in their patch-clamp electrophysiology experiments. The focus is on optimizing the internal solution concentration to minimize series resistance (Rs) and ensure high-quality recordings.

Frequently Asked Questions (FAQs)

Q1: Why is Cesium methanesulfonate (CsMeSO3) used in whole-cell voltage-clamp recordings?

A1: Cesium (Cs+) is a large cation that effectively blocks most potassium (K+) channels from the inside of the cell.[1] This is advantageous for several reasons:

  • Improved Voltage Clamp: By blocking K+ currents, which are often large and can oppose the voltage clamp, a more stable and uniform membrane potential can be achieved (improved space clamp).[1]

  • Isolation of Currents: It allows for the isolation and study of other currents, such as those from ligand-gated ion channels (e.g., AMPA and NMDA receptors) or voltage-gated calcium (Ca2+) or sodium (Na+) channels, without contamination from K+ conductances.[2]

  • Stable Recordings at Depolarized Potentials: The block of K+ channels allows for stable recordings at more positive membrane potentials.[1]

Methanesulfonate (MeSO3-) is used as the primary anion because its higher ionic mobility compared to larger anions like gluconate results in lower pipette and series resistance.[1][2]

Q2: What is series resistance (Rs) and why is it important to minimize it?

A2: Series resistance (also known as access resistance) is the sum of the resistance of the patch pipette and the resistance at the junction between the pipette and the cell interior.[3] It is a critical parameter in whole-cell patch-clamp recordings because it can introduce significant errors:

  • Voltage Error: The current flowing across the series resistance creates a voltage drop (V = I × Rs), meaning the actual membrane potential of the cell will be different from the command potential set by the amplifier. This error is proportional to the magnitude of the current being measured.

  • Slowed Voltage Clamp: Series resistance, in conjunction with the cell's membrane capacitance, acts as a low-pass filter, slowing down the ability of the amplifier to change the membrane potential.[3] This can distort the kinetics of fast-activating currents.

Therefore, it is crucial to minimize Rs and ensure its stability throughout the recording. A general rule of thumb is to aim for an Rs less than 1/10th of the cell's membrane resistance.[3]

Q3: How does the concentration of CsMeSO3 affect series resistance?

  • Conductivity: A higher concentration of ions generally leads to higher conductivity and thus lower resistance. However, the relationship is not always linear, and excessively high concentrations can have detrimental effects on cell health.

  • Osmolarity: The osmolarity of the internal solution is critical. It should typically be 10-20 mOsm lower than the external solution to promote a good seal and maintain cell health.[1] Drastic changes in CsMeSO3 concentration to manipulate series resistance can lead to hypo- or hyper-osmotic stress on the cell, causing swelling or shrinkage and compromising the recording.

Q4: What is a typical concentration range for CsMeSO3 in an internal solution?

A4: Based on various published protocols, a common concentration range for CsMeSO3 in internal solutions is between 115 mM and 135 mM. The optimal concentration will depend on the specific cell type and the other components of the internal solution.

Troubleshooting Guide: High Series Resistance

High or unstable series resistance is a common problem in whole-cell recordings. This guide provides a systematic approach to troubleshooting this issue when using CsMeSO3-based internal solutions.

Symptom Potential Cause Recommended Action
High initial Rs after going whole-cell Pipette Clogging: Debris in the internal solution or from the cell membrane may be partially occluding the pipette tip.- Filter your internal solution through a 0.22 µm syringe filter before use.[4] - Ensure the pipette tip is clean before approaching the cell by applying positive pressure.
Incomplete Membrane Rupture: The patch of membrane under the pipette tip has not been fully broken.- Apply short, sharp pulses of negative pressure (suction). - Use the amplifier's "zap" function if available.
Suboptimal Pipette Geometry: Pipette resistance is too high (>8 MΩ), making it difficult to establish good access.- Pull pipettes with a lower resistance (typically 3-7 MΩ). Lower resistance pipettes (3-4 MΩ) are often better for voltage-clamp as they can lead to lower series resistance.[4]
Rs increases during the recording Cell Resealing: The cell membrane is attempting to reseal over the pipette tip.- Gently apply a small amount of negative pressure.
Pipette Drifting: The pipette has physically moved away from the cell.- Check the mechanical stability of your rig, including micromanipulator, stage, and perfusion lines.[5]
Precipitation in Pipette Tip: Components of the internal solution may be precipitating over time.- Ensure all components of the internal solution are fully dissolved. - Keep the internal solution on ice during the experiment.
Consistently high Rs across multiple cells Incorrect Internal Solution Osmolarity: The osmolarity of the internal solution is significantly different from the external solution.- Measure the osmolarity of both your internal and external solutions. Adjust the internal solution to be 10-20 mOsm lower than the external solution.[1] You can adjust the osmolarity by adding more CsMeSO3 or a non-ionic substance like sucrose (B13894).
Poor Cell Health: Unhealthy cells can lead to difficulties in obtaining and maintaining low Rs.- Ensure proper oxygenation and pH of the external solution. - Use cells from a healthy culture or slice preparation.

Data Presentation

While a direct dose-response curve for CsMeSO3 concentration versus series resistance is not commonly published, the choice of the primary anion has a significant impact. The following table summarizes typical compositions and expected resistance characteristics.

Internal Solution Type Primary Salt & Typical Concentration Expected Pipette Resistance Relative Series Resistance Key Advantage
This compound CsMeSO3 (115-135 mM)4-5 MΩLowerHigher mobility of methanesulfonate anion.[2]
Cesium Gluconate Cs-Gluconate (115-135 mM)Can be significantly higher (e.g., ~11-12 MΩ with the same pipette)HigherCommonly used, but gluconate has lower ionic mobility.[2]
Cesium Chloride CsCl (120-140 mM)Generally lowLowerHigh chloride can alter the reversal potential for GABAergic currents.

Note: Pipette resistance is also highly dependent on the geometry of the pipette tip and the composition of the external solution.

Experimental Protocols

Protocol 1: Preparation of a Standard CsMeSO3-Based Internal Solution

This protocol describes the preparation of 50 mL of a typical CsMeSO3 internal solution.

Components:

Component Final Concentration (mM) Stock Solution Volume for 50 mL
CsMeSO3120Powder1.28 g
NaCl101 M500 µL
HEPES101 M500 µL
EGTA50.5 M (pH 8.0)500 µL
Mg-ATP40.5 M400 µL
Na-GTP0.40.1 M200 µL
QX-314 Chloride5Powder71.7 mg

Procedure:

  • Add approximately 40 mL of high-purity (18 MΩ·cm) water to a 50 mL beaker.

  • Add the powdered CsMeSO3, QX-314 Chloride, and a small stir bar. Stir until fully dissolved.

  • Add the stock solutions of NaCl, HEPES, and EGTA.

  • Adjust the pH to 7.25 - 7.30 using a 1 M CsOH solution. Do this slowly while monitoring the pH with a calibrated meter.

  • Transfer the solution to a 50 mL volumetric flask and add high-purity water to bring the volume to exactly 50 mL.

  • Measure the osmolarity using an osmometer. It should be in the range of 280-290 mOsm. If the osmolarity is too low, you can add a small amount of sucrose or more CsMeSO3. If it is too high, you can dilute with a small amount of water, but this will alter the final concentrations. It is best to aim for slightly lower than the target and adjust up.[1]

  • On the day of the experiment, thaw an aliquot of the internal solution. Add the required volumes of Mg-ATP and Na-GTP stocks. Keep the final solution on ice.

  • Filter the solution through a 0.22 µm syringe filter before back-filling your patch pipettes.[1]

Protocol 2: Monitoring and Minimizing Series Resistance During an Experiment
  • Pipette Selection: Pull patch pipettes from borosilicate glass capillaries. For voltage-clamp experiments, aim for a pipette resistance of 3-7 MΩ when filled with your CsMeSO3 internal solution.[4]

  • Establish a Gigaohm Seal: After approaching a healthy cell with positive pressure, release the pressure to form a high-resistance seal (>1 GΩ).

  • Rupture the Membrane: Apply gentle suction or a brief "zap" pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Initial Rs Measurement: Immediately after establishing the whole-cell configuration, use the amplifier's membrane test function to measure the initial series resistance (Rs), membrane resistance (Rm), and membrane capacitance (Cm).

  • Compensation: Compensate for the whole-cell capacitance and series resistance according to your amplifier's instructions. Aim for at least 70-80% Rs compensation. Be cautious of overcompensation, which can lead to oscillations.

  • Continuous Monitoring: Monitor Rs continuously throughout the experiment using periodic test pulses.

  • Data Quality Control: Discard any recordings where the series resistance changes by more than 20% during the experiment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording prep_solution Prepare & Filter CsMeSO3 Solution pull_pipette Pull Pipette (3-7 MΩ) prep_solution->pull_pipette approach_cell Approach Cell (+ Pressure) pull_pipette->approach_cell form_seal Form GΩ Seal approach_cell->form_seal whole_cell Go Whole-Cell (Rupture Membrane) form_seal->whole_cell measure_rs Measure & Compensate Rs and Cm whole_cell->measure_rs record_data Record Data measure_rs->record_data monitor_rs Monitor Rs (<20% change) record_data->monitor_rs

Caption: Workflow for whole-cell patch-clamp recording.

Troubleshooting_Logic cluster_initial Initial High Rs cluster_during Rs Increases During Recording cluster_consistent Consistent High Rs start High or Unstable Rs? check_pipette Pipette Issue? (Clogged/Wrong Size) start->check_pipette Initial check_drift Pipette Drifting? start->check_drift During check_osmo Check Osmolarity start->check_osmo Consistent check_rupture Incomplete Rupture? check_pipette->check_rupture check_reseal Cell Resealing? check_drift->check_reseal check_health Check Cell Health

References

Technical Support Center: Cesium Methanesulfonate in Neuronal Firing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using cesium methanesulfonate (B1217627) in electrophysiological studies of neuronal firing properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of cesium methanesulfonate in neurophysiology experiments?

Cesium (Cs+) is primarily used as a broad-spectrum blocker of potassium (K+) channels when substituted for potassium in the intracellular patch pipette solution.[1][2] this compound is the salt used to achieve this. By blocking K+ conductances, researchers can electrically isolate other currents for study, such as those from ligand-gated or voltage-gated sodium and calcium channels. Additionally, extracellularly applied cesium is a known blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which mediate the hyperpolarization-activated current (I_h).[3][4][5]

Q2: Why are cesium-based internal solutions preferred for voltage-clamp recordings?

In voltage-clamp experiments, the goal is to control the membrane potential uniformly across the neuron. Potassium channels, which are highly abundant, can cause large currents that make it difficult for the amplifier to clamp the cell's voltage, an issue known as poor space clamp. By replacing intracellular potassium with cesium, these potassium currents are significantly reduced.[1][2] This improves the space clamp, leading to more accurate and stable recordings of the ionic currents of interest, particularly at depolarized potentials.[1]

Q3: What are the known off-target effects or limitations of using cesium?

While effective, cesium is not a completely specific blocker. Its primary limitation is that it blocks a wide variety of potassium channels, not just one specific type.[6] Furthermore, when used to block HCN channels, it's important to recognize its potential effects on K+ channels as well.[6] Researchers should exercise caution when interpreting results and may need to use more specific pharmacological agents to confirm findings.

Q4: How does this compound-induced blockade of I_h affect neuronal firing properties?

The hyperpolarization-activated current, I_h, contributes to the resting membrane potential and pacemaker activity in many neurons. By blocking I_h, cesium can induce several changes:

  • Membrane Hyperpolarization: In neurons where I_h provides a tonic depolarizing influence at rest, its blockade by cesium can lead to membrane hyperpolarization.[7][8]

  • Increased After-Hyperpolarization: Cesium has been shown to increase the amplitude of the spike after-hyperpolarization.[3]

  • Altered Spontaneous Firing: In spontaneously active neurons, blocking I_h can reduce the firing frequency by altering the time course of the interspike interval.[5]

Q5: What is a typical concentration range for cesium in experiments?

The concentration depends on the application method and target:

  • Intracellular solution: When used as the primary salt in a patch pipette to block K+ channels, this compound concentrations typically range from 115 mM to 125 mM.[9][10][11]

  • Extracellular application: For blocking HCN channels (I_h), cesium is typically applied to the bath at concentrations between 1 mM and 5 mM.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp experiments using this compound-based internal solutions.

Problem Potential Cause(s) Suggested Solution(s)
Unstable baseline holding current, especially at negative potentials (-60 mV to -90 mV) 1. Shift in Leak Current Reversal Potential: Replacing intracellular K+ with Cs+ shifts the reversal potential for leak currents towards 0 mV, causing a large inward holding current at negative potentials.[12]2. Osmolarity Mismatch: A significant difference between the internal solution and ACSF osmolarity can cause cell swelling or shrinking, leading to instability.1. Minimize the time the cell is held at very negative potentials. If possible, hold the cell at a more depolarized potential (e.g., -40 mV or -50 mV) between protocols.[12]2. Ensure the internal solution osmolarity is 10-20 mOsm lower than the external ACSF.[1][2] Adjust with sucrose (B13894) or the primary salt if necessary.
Difficulty Achieving a High-Resistance (Gigaohm) Seal 1. Pipette Tip Issues: The tip may be dirty, broken, or improperly fire-polished.2. Solution Composition: Some researchers find that methanesulfonate-based solutions can make seal formation slightly more difficult than gluconate-based solutions.[13]3. Tissue Health: Unhealthy neurons in the slice preparation will not seal well.1. Ensure your pipette puller settings are optimized. Fire-polish the back of the pipette to prevent plastic shavings from the holder from clogging the tip.[14]2. Be patient and apply gentle, steady positive pressure while approaching the cell. Ensure the internal solution is filtered through a 0.22 µm syringe filter before use.[1]3. Check the health of the slice (e.g., clear appearance of neurons under DIC). Ensure proper oxygenation and temperature of the ACSF.[10]
Unexpected Depolarization After Achieving Whole-Cell Configuration Blockade of Leak K+ Channels: Cesium diffusing from the pipette into the cell will block resting ("leak") potassium channels that help maintain a negative resting membrane potential.This is an expected effect of intracellular cesium and confirms the blockade of K+ channels.[1] The cell must be voltage-clamped to the desired holding potential.
I_h Current is Not Blocked by Extracellular Cesium Application 1. Insufficient Cesium Concentration: The concentration may be too low to achieve a full block.2. Voltage Protocol: The hyperpolarizing voltage steps may not be in the activation range of I_h for the cell type.3. Low I_h Expression: The specific neuron type being recorded may not express a significant I_h current.1. Confirm your cesium concentration is within the effective range (typically 1-5 mM).[4][5]2. Verify the activation range for I_h in your cell type. Activation typically begins at potentials negative to -50 mV or -60 mV.[5][8]3. Confirm the presence of I_h in control conditions before drug application. Look for a characteristic "sag" in the voltage response to a hyperpolarizing current injection in current-clamp mode.[7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of cesium.

Table 1: IC50 Values of Extracellular Cesium for Blocking Human HCN Channel Isoforms

HCN Channel Isoform IC50 (µM)
hHCN1 201 ± 19
hHCN2 206 ± 30
hHCN3 157 ± 16
hHCN4 175 ± 20

(Data sourced from a study on cloned hHCN channels expressed in HEK293 cells.[15])

Table 2: Reported Electrophysiological Effects of Cesium on Neurons

Preparation Cesium Concentration & Application Key Effect(s)
Guinea Pig Myenteric AH Neurons 2 mM (extracellular) Blocked I_h; increased the amplitude of the spike after-hyperpolarization.[3]
Rat Hippocampal CA1 Interneurons 2 mM (extracellular) Caused membrane hyperpolarization (by 3.4 ± 1.1 mV) in cells expressing I_h.[7]
Rat Hippocampal Stratum Oriens-Alveus Interneurons 2-5 mM (extracellular) Blocked I_h; induced membrane hyperpolarization and increased input resistance.[5]

| Rat Superior Cervical Ganglion Neurons | 1 mM (extracellular) | Blocked I_h; hyperpolarized the resting membrane potential by 2.5 to 21 mV.[8] |

Experimental Protocols

Protocol 1: Preparation of this compound-Based Internal Solution

This protocol provides a representative recipe for a Cs-based internal solution for whole-cell voltage-clamp recordings. Concentrations may need to be optimized for specific cell types and experimental goals.

Components:

Reagent Final Concentration (mM) Example for 50 mL stock
This compound (CsMeSO3) 115 - 125 ~1.31 g - 1.43 g
HEPES 10 - 20 119 mg - 238 mg
EGTA 0.4 - 10 7.6 mg - 190 mg
Mg-ATP 2 - 4 50.7 mg - 101.4 mg
Na-GTP 0.3 - 0.4 7.8 mg - 10.5 mg
Phosphocreatine (Na- or K-salt) 10 127.5 mg (Na-salt)
QX-314 Bromide (optional, for blocking Na+ channels) 5 - 10 14.5 mg - 29 mg

| CsCl or NaCl (for Ag/AgCl wire stability) | 2 - 20 | (Varies with salt used) |

Procedure:

  • Add all solid ingredients, except for Mg-ATP and Na-GTP, to approximately 40 mL of high-purity (18 MΩ·cm) water.

  • Stir until fully dissolved.

  • Adjust the pH to ~7.25 with a concentrated Cesium Hydroxide (CsOH) solution.[1]

  • Bring the total volume to 50 mL with high-purity water.

  • Measure the osmolarity. Adjust to the target range (typically 280-295 mOsm, which should be 10-20 mOsm below your ACSF) by adding small amounts of water or CsMeSO3.[2]

  • Aliquot the solution into 0.5 mL or 1 mL tubes and store at -20°C.

  • On the day of the experiment: Thaw an aliquot and add the heat-sensitive components, Mg-ATP and Na-GTP. Keep the final solution on ice.[1]

  • Filter the solution through a 0.22 µm syringe filter before back-filling patch pipettes.[1]

Visualizations

Diagram 1: Mechanism of HCN Channel Blockade by Cesium

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HCN_channel HCN Channel Pore K+ / Na+ Ions pathway I_h Current Blocked Cs_ion Cs+ Cs_ion->HCN_channel:p Na_ion Na+ Na_ion->HCN_channel:p K_ion K+ K_ion->HCN_channel:p A Prepare Brain Slice E Approach Neuron under Positive Pressure A->E B Prepare Cs-Methanesulfonate Internal Solution D Back-fill Pipette with Filtered Solution B->D C Pull & Fire-Polish Patch Pipette C->D D->E F Form Gigaohm Seal E->F G Rupture Membrane (Go Whole-Cell) F->G H Switch to Voltage-Clamp Mode G->H I Allow Cs+ to Diffuse (5-10 min) H->I J Record Baseline Currents (Control) I->J K Apply Experimental Manipulation J->K L Record Post-Manipulation Currents K->L Start Recording is Unstable CheckSeal Is Seal Resistance >1 GΩ? Start->CheckSeal CheckOsm Is Internal Osmolarity 10-20 mOsm < ACSF? CheckSeal->CheckOsm Yes Reseal Attempt to Reseal or Get New Pipette CheckSeal->Reseal No CheckHC Is Holding Current Very Large (> -200 pA)? CheckOsm->CheckHC Yes AdjustOsm Remake/Adjust Internal Solution CheckOsm->AdjustOsm No CheckHealth Neuron Health or Mechanical Drift? CheckHC->CheckHealth No AdjustHP Minimize Time at Negative V_hold (Expected Cs+ Effect) CheckHC->AdjustHP Yes NewCell Abandon Cell, Check Slice Health & Rig Stability CheckHealth->NewCell Yes Stable Continue Experiment CheckHealth->Stable No

References

Technical Support Center: Cesium Methanesulfonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cesium methanesulfonate (B1217627) (CsMeSO₃) solutions. By following these protocols and troubleshooting steps, you can ensure the stability and reliability of your solutions for consistent experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the preparation, storage, or use of Cesium methanesulfonate solutions.

Q1: I observed a decrease in the pH of my aqueous CsMeSO₃ solution over time. What is the likely cause and how can I fix it?

A1: A decrease in pH is typically due to the absorption of atmospheric carbon dioxide (CO₂), which dissolves in the aqueous solution to form carbonic acid. This compound itself is a salt of a strong acid (methanesulfonic acid) and a strong base (cesium hydroxide) and should form a neutral solution.

  • Immediate Action: If the pH shift is minor, you may be able to adjust it back to neutral. However, for sensitive applications, it is best to discard the solution.

  • Prevention: Prepare solutions using deionized, degassed water. Store the solution in a tightly sealed container with minimal headspace. For long-term storage, blanketing the solution with an inert gas like argon or nitrogen can prevent CO₂ absorption.

Q2: My CsMeSO₃ solution has become cloudy or shows visible particulate matter. What should I do?

A2: Cloudiness or particulates can stem from two primary sources: microbial contamination or chemical precipitation.

  • Microbial Contamination: This is common in non-sterile aqueous solutions stored at room temperature.

    • Solution: Filter the solution through a 0.22 µm sterile filter. To prevent recurrence, prepare solutions using sterile technique and sterile-filtered solvents. Store aliquots at 2-8°C or frozen at -20°C to inhibit microbial growth.[1]

  • Chemical Precipitation: This can occur if the solvent evaporates, increasing the salt concentration beyond its solubility limit, or if the solution is stored at a temperature where its solubility is reduced.

    • Solution: Ensure the storage container is sealed tightly to prevent evaporation.[2][3] If precipitation is due to cold temperatures, gently warm the solution while stirring to redissolve the salt. Always ensure the solution is free of precipitates before use.[1]

Q3: My experimental results are inconsistent when using older CsMeSO₃ solutions. Could solution degradation be the cause?

A3: Yes, inconsistency is a key indicator of altered solution properties. Degradation, even if not visually apparent, can manifest as changes in concentration, pH, or the presence of contaminants.

  • Root Cause Analysis: The issue could be due to solvent evaporation (changing the concentration), pH shifts from CO₂ absorption, or leaching of impurities from improper storage containers.

  • Best Practice: It is highly recommended to prepare fresh solutions on the day of use.[1] If storage is necessary, use aliquots from a properly stored stock solution to avoid contaminating the entire batch. Always use high-purity this compound powder and high-performance liquid chromatography (HPLC)-grade solvents.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues with this compound solutions.

G cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Corrective Actions & Prevention issue Issue Detected with CsMeSO₃ Solution visual Visual Inspection issue->visual ph pH Measurement issue->ph inconsistent Inconsistent Results issue->inconsistent precipitate Precipitation / Cloudiness visual->precipitate Cloudy or Particulates? ph_shift pH Shift (Decrease) ph->ph_shift pH < 7? filter Sterile Filter (0.22 µm) Store at 2-8°C or -20°C precipitate->filter Suspect Microbial Growth redissolve Gently Warm to Redissolve Ensure Container is Sealed precipitate->redissolve Suspect Temp/Evaporation degas Use Degassed Solvent Store Under Inert Gas ph_shift->degas Likely CO₂ Absorption fresh Prepare Fresh Solution Use High-Purity Reagents inconsistent->fresh

Caption: Troubleshooting workflow for CsMeSO₃ solution issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a CsMeSO₃ solution?

A1: The ideal conditions depend on the required storage duration. For daily use, refrigeration is adequate. For longer-term storage, freezing is recommended. Always bring solutions to room temperature and ensure any precipitate is redissolved before use.[1]

ParameterShort-Term (≤ 1 week)Long-Term (up to 1 month)Solid Powder
Temperature 2-8°C (Refrigerated)-20°C (Frozen)[1]Room Temperature[4]
Container Tightly sealed, sterile tube (e.g., polypropylene)Tightly sealed, sterile tubeOriginal, tightly sealed container[2]
Atmosphere Normal (minimal headspace)Inert gas (Argon/Nitrogen) recommendedDry, protected from moisture[5]
Light Protect from direct light (use amber vials or wrap in foil)[6]Store in the dark[7]Store away from direct sunlight[7]

Q2: Is this compound hygroscopic or light-sensitive?

A2: Yes, like many salts, this compound powder can be hygroscopic, meaning it can absorb moisture from the air.[5][8][9] This can lead to clumping and affect weighing accuracy. Solutions, particularly if intended for long-term storage, should also be protected from direct light to prevent any potential photodegradation.[6][7]

Q3: What is the primary degradation pathway for methanesulfonate salts in solution?

A3: The methanesulfonate anion is generally stable. The primary concerns for solutions are not typically chemical breakdown of the salt itself but rather physical and external factors. The most significant "degradation" risks are:

  • Hydrolysis: While methanesulfonate is the conjugate base of a strong acid and thus stable, some complex methanesulfonate compounds can hydrolyze in aqueous solutions, a reaction that can be dependent on temperature and concentration.[10] For a simple salt like CsMeSO₃, this is less of a concern under standard conditions.

  • Contamination: As detailed in the troubleshooting guide, microbial growth and absorption of atmospheric gases are the most frequent causes of solution failure.

  • Photodegradation: Exposure to light, especially UV light, can potentially degrade organic molecules.[6] While methanesulfonate is relatively simple, protection from light is a standard precaution for long-term storage of chemical solutions.[7]

Experimental Protocols

Protocol: Preparation of a Stable Aqueous CsMeSO₃ Stock Solution

This protocol outlines the steps to prepare a sterile, stable stock solution of this compound for use in sensitive applications like patch-clamp electrophysiology.

Materials:

  • This compound (high purity, >99%)

  • Ultrapure, deionized water (18.2 MΩ·cm)

  • Sterile, amber or foil-wrapped storage bottles/tubes

  • 0.22 µm sterile syringe filter

  • Vacuum filtration apparatus for degassing (optional)

  • Inert gas source (Argon or Nitrogen, optional)

Procedure:

  • Solvent Preparation: For maximum stability, degas the ultrapure water by vacuum filtration for 15-20 minutes or by bubbling with an inert gas for 30 minutes to remove dissolved CO₂.[11]

  • Weighing: Weigh the required amount of this compound powder in a clean, dry weighing vessel. Perform this step promptly to minimize moisture absorption.

  • Dissolution: Add the powder to a sterile container containing the degassed water. Mix gently with a sterile magnetic stir bar until the solid is completely dissolved. Avoid vigorous vortexing that can reintroduce atmospheric gases.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile storage container(s). This removes any potential microbial contaminants and undissolved microparticulates.

  • Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots in sterile amber tubes. If blanketing with inert gas, gently flush the headspace of each tube before sealing tightly.

  • Labeling & Storage: Clearly label all aliquots with the compound name, concentration, and preparation date. Store immediately under the appropriate conditions as outlined in the FAQ table.

Solution Preparation and Prevention Workflow

This diagram illustrates the best-practice workflow for preparing and storing stable CsMeSO₃ solutions.

G start Start: Prepare Solution reagents 1. Use High-Purity CsMeSO₃ & Ultrapure Solvent start->reagents degas 2. Degas Solvent (Remove Dissolved CO₂) reagents->degas dissolve 3. Dissolve CsMeSO₃ in Sterile Container degas->dissolve filter 4. Sterile Filter (0.22 µm) into Final Container dissolve->filter aliquot 5. Aliquot into Single-Use Sterile, Amber Tubes filter->aliquot storage 6. Store Appropriately aliquot->storage short_term Short-Term Use: Refrigerate (2-8°C) storage->short_term ≤ 1 Week long_term Long-Term Storage: Freeze (-20°C) storage->long_term > 1 Week end End: Use in Experiment short_term->end long_term->end

Caption: Best-practice workflow for solution preparation and storage.

References

Technical Support Center: Cesium Methanesulfonate in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high leak currents and other issues when using Cesium methanesulfonate (B1217627) (CsMeSO₃) in their patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is leak current and why is it a concern in patch-clamp recordings?

A1: In whole-cell voltage-clamp recordings, "leak current" refers to the steady-state current at a given holding potential. It is composed of two main components:

  • Physiological Leak Current: This is the normal flow of ions through channels that are open or "leaking" at the holding potential. This current is an intrinsic property of the cell and contributes to its resting membrane potential.[1]

  • Non-physiological Leak Current: This is an artifact caused by an imperfect seal between the recording pipette and the cell membrane, creating a low-resistance pathway for ion flow.[1]

High leak current can be a concern because it can obscure the physiological currents you intend to measure, distort the cell's membrane potential, and indicate an unstable recording configuration. However, a high leak current is not always indicative of a failed experiment, as it can be influenced by the composition of the internal solution.[1]

Q2: Why is Cesium methanesulfonate (CsMeSO₃) used as an internal solution, and how does it affect leak current?

A2: Cesium (Cs⁺) is used as the primary cation in internal solutions to block potassium (K⁺) channels.[2] This is advantageous for several reasons:

  • Improved Space Clamp: By blocking K⁺ conductances, Cs⁺ reduces the overall membrane conductance, which improves the ability of the voltage clamp to control the membrane potential across the entire cell.[2]

  • Isolation of Specific Currents: Blocking K⁺ channels helps to isolate other currents of interest, such as those from ligand-gated channels or voltage-gated sodium or calcium channels.

The methanesulfonate (MeSO₃⁻) anion is used as a substitute for chloride (Cl⁻) to maintain a physiological intracellular chloride concentration. Compared to high chloride internal solutions like Cesium Chloride (CsCl), CsMeSO₃ solutions typically result in a significantly lower leak current.[1] This is because a high intracellular chloride concentration shifts the chloride reversal potential to a more depolarized value, increasing the driving force for chloride ions and thus increasing the leak current at typical negative holding potentials.[1]

Q3: What is considered an acceptable range for leak current when using a CsMeSO₃-based internal solution?

A3: While there is no universal value, a stable leak current is often more critical than its absolute magnitude. For many applications, a leak current of less than 100-200 pA at a holding potential of -70 mV is considered acceptable. However, this can vary depending on the cell type and the specific currents being measured. It is crucial to monitor the stability of the leak current throughout the experiment; a sudden increase often indicates a deteriorating seal.

Troubleshooting Guide for High Leak Current

High leak current is a common issue in patch-clamp electrophysiology. This guide provides a step-by-step approach to diagnosing and resolving this problem.

Problem: High and/or Unstable Leak Current

Possible Cause 1: Poor Gigaseal Formation

A tight seal (ideally >1 GΩ) between the pipette and the cell membrane is fundamental to minimizing non-physiological leak current.

  • Solution 1.1: Pipette Preparation and Properties

    • Fire-polishing: Fire-polishing the pipette tip can create a smoother surface, facilitating a better seal.

    • Pipette Resistance: Use pipettes with an appropriate resistance for your cell type. For whole-cell recordings, a resistance of 3-7 MΩ is a common starting point.

    • Pipette Cleanliness: Ensure your pipettes are free from dust and debris. Store them in a covered container.

  • Solution 1.2: Cell Health and Preparation

    • Use healthy cells with smooth, clean membranes.

    • Ensure proper enzymatic digestion if dissociating cells, as over-digestion can damage the membrane.

  • Solution 1.3: Experimental Solutions

    • Filtering: Filter all internal and external solutions through a 0.22 µm filter to remove particulate matter.[2]

    • Osmolarity: The osmolarity of the internal solution should be slightly lower (by 10-20 mOsm) than the external solution to promote sealing.[2]

    • pH: Ensure the pH of your internal solution is within the physiological range (typically 7.2-7.4).[2]

Possible Cause 2: Unstable Recording Configuration

Mechanical instability can lead to a fluctuating seal and a noisy, drifting leak current.

  • Solution 2.1: Mechanical Stability

    • Ensure your setup is on an anti-vibration table.

    • Secure all tubing and cables to prevent them from pulling on the headstage or micromanipulator.

    • Check for any drift in the micromanipulator.

  • Solution 2.2: Perfusion System

    • A high perfusion rate can cause mechanical instability. A flow rate of 1-2 mL/min is generally recommended.

    • Ensure there are no air bubbles in the perfusion line.

Possible Cause 3: Issues with the Internal Solution

The composition and preparation of your CsMeSO₃ internal solution are critical.

  • Solution 3.1: Solution Preparation

    • Follow a reliable protocol for preparing your internal solution (see "Experimental Protocols" section).

    • Use high-purity water and reagents.

    • Ensure accurate weighing of all components.

  • Solution 3.2: ATP and GTP Degradation

    • ATP and GTP are essential for many cellular processes and can degrade at room temperature. Aliquot your internal solution and store it at -20°C or -80°C. Thaw a fresh aliquot for each day of recording and keep it on ice.[2]

Data Presentation

The choice of internal solution significantly impacts the magnitude of the leak current. The following table summarizes a comparison between CsMeSO₃ and CsCl internal solutions.

Internal SolutionCationAnionTypical Leak Current at -70 mVReference
This compoundCs⁺MeSO₃⁻Lower[1]
Cesium ChlorideCs⁺Cl⁻4-5 times higher than CsMeSO₃[1]

Experimental Protocols

Protocol for Preparing a Low-Leak this compound (CsMeSO₃) Internal Solution

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.

Reagents and Stock Solutions:

  • Cesium hydroxide (B78521) (CsOH)

  • Methanesulfonic acid (CH₃SO₃H)

  • HEPES

  • EGTA

  • MgCl₂

  • ATP (magnesium salt)

  • GTP (sodium salt)

  • Phosphocreatine

  • High-purity water (e.g., Milli-Q)

Procedure:

  • Prepare the main salt: In a beaker, dissolve the desired amount of Cesium hydroxide in high-purity water. Slowly add Methanesulfonic acid while stirring to reach the target concentration of CsMeSO₃ (e.g., 120-135 mM). Monitor the pH and adjust as needed with either CsOH or Methanesulfonic acid.

  • Add other components: Add HEPES (e.g., 10 mM), EGTA (e.g., 0.5-10 mM), MgCl₂ (e.g., 2 mM), and Phosphocreatine (e.g., 10 mM) to the solution.

  • Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using a freshly prepared solution of CsOH.

  • Adjust Osmolarity: Measure the osmolarity of the solution. Adjust it to be 10-20 mOsm lower than your external solution by adding high-purity water.

  • Aliquot and Store: Aliquot the solution into small, single-use vials and store at -20°C or -80°C.

  • Add ATP and GTP on the day of the experiment: On the day of recording, thaw a vial of the internal solution and add fresh ATP (e.g., 2-4 mM) and GTP (e.g., 0.2-0.4 mM). Keep the final solution on ice.

  • Filter: Before filling your patch pipette, filter the final internal solution through a 0.22 µm syringe filter.

Visualizations

TroubleshootingWorkflow start High Leak Current Observed check_seal Check Seal Resistance (>1 GΩ?) start->check_seal seal_ok Seal is Good check_seal->seal_ok Yes seal_bad Seal is Poor check_seal->seal_bad No check_stability Is the Leak Current Stable? seal_ok->check_stability troubleshoot_seal Troubleshoot Seal Formation: - Pipette properties - Cell health - Solution quality seal_bad->troubleshoot_seal end Problem Resolved troubleshoot_seal->end stable Stable check_stability->stable Yes unstable Unstable / Drifting check_stability->unstable No check_internal Review Internal Solution Prep: - pH & Osmolarity - Fresh ATP/GTP - Filtered? stable->check_internal troubleshoot_stability Troubleshoot Mechanical Stability: - Vibration - Perfusion - Micromanipulator drift unstable->troubleshoot_stability troubleshoot_stability->end proceed Proceed with Caution (Monitor for changes) check_internal->proceed

Caption: Troubleshooting workflow for high leak current.

LeakCurrentComponents cluster_pipette Patch Pipette (Internal Solution) cluster_membrane Cell Membrane cluster_cell Intracellular Space pipette_ions Cs⁺, MeSO₃⁻, Cl⁻ seal Imperfect Pipette-Membrane Seal non_phys_leak Non-physiological Leak seal->non_phys_leak Contributes to channels Leak Ion Channels (e.g., K⁺, Cl⁻) phys_leak Physiological Leak channels->phys_leak Contributes to cell_ions K⁺, Na⁺, Cl⁻, Anions⁻ total_leak Total Measured Leak Current non_phys_leak->total_leak phys_leak->total_leak

References

Technical Support Center: Cesium Methanesulfonate Internal Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Cesium methanesulfonate (B1217627) (CsMeSO₃) internal solutions for patch-clamp electrophysiology.

Troubleshooting Guide

Q1: My giga-ohm seal is unstable, or I'm having trouble achieving a whole-cell configuration. Could the pH of my internal solution be the problem?

A1: Yes, an incorrect pH of the internal solution is a common reason for unstable seals and difficulty in obtaining a whole-cell configuration. The pH of your CsMeSO₃ internal solution should be within a physiological range, typically between 7.2 and 7.4.[1][2][3][4][5] A pH outside this range can affect the health of the cell and the properties of the cell membrane, leading to difficulties in forming a stable seal.

Q2: I've prepared my CsMeSO₃ internal solution, but the pH is too low. How should I adjust it?

A2: To increase the pH of a Cesium-based internal solution, you should use Cesium Hydroxide (B78521) (CsOH).[1][2][3][4] It is crucial to use a Cesium-based hydroxide to avoid introducing other cations like potassium, which could affect your experimental results, especially when trying to block potassium channels.[1] Add small volumes of a concentrated CsOH solution while continuously monitoring the pH.

Q3: I've over-titrated my internal solution, and the pH is now too high (e.g., >7.4). What should I do?

A3: It is strongly recommended to discard the solution and prepare a new one if the pH is higher than 7.4.[4] Attempting to lower the pH by adding an acid, such as HCl, will alter the chloride concentration of your internal solution, which can significantly impact your experimental results, particularly the reversal potential for GABAergic currents.[1][4]

Q4: Some of the components in my internal solution, like BAPTA, are not dissolving properly. What could be the cause?

A4: The solubility of some components, such as the calcium chelator BAPTA, is highly pH-dependent. BAPTA, for instance, will only fully dissolve when the solution is near a pH of 7.3.[4] If you observe incomplete dissolution, check and adjust the pH of your solution to the optimal range before adding all components.

Q5: My recorded currents seem to be running down quickly. Can the internal solution's pH be a contributing factor?

A5: While several factors can contribute to current rundown, an inappropriate pH can affect the stability and function of ion channels and other cellular proteins.[6] Ensuring the pH is within the optimal physiological range (7.2-7.4) is a critical step in maintaining cell health and achieving stable recordings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH and osmolarity for a CsMeSO₃ internal solution?

A1: The recommended pH is typically between 7.2 and 7.4.[1][2][3][4][5] The osmolarity should be slightly lower than the external solution, generally in the range of 290-300 mOsm, to ensure a good seal.[1][2][7]

Q2: Which reagents should I use to adjust the pH of my CsMeSO₃ internal solution?

A2: Use Cesium Hydroxide (CsOH) to increase the pH.[1][2][3][4] Avoid using acids like HCl to decrease the pH, as this will alter the chloride concentration.[4]

Q3: How often should I check the pH of my internal solution?

A3: The pH should be carefully adjusted during the preparation of the solution. It's also good practice to re-check the pH of a thawed aliquot before use, as the pH can be temperature-dependent.[8]

Q4: I added ATP and GTP to my internal solution, and the pH changed. Is this normal?

A4: Yes, adding ATP and GTP, which are acidic, can lower the pH of the solution.[8] It is recommended to add all other components and adjust the pH before adding ATP and GTP on the day of the experiment.[3][8]

Q5: How should I store my CsMeSO₃ internal solution?

A5: After preparation and pH adjustment, the internal solution should be filtered, aliquoted into smaller volumes, and stored at -20°C or -80°C.[2][3][8] Thaw a fresh aliquot for each day of experiments and discard any unused portion.[4]

Quantitative Data Summary

ParameterRecommended RangeKey Considerations
pH7.2 - 7.4Crucial for cell health and seal stability.[1][2][3][4][5]
Osmolarity290 - 300 mOsmShould be 10-20 mOsm lower than the external solution.[1][2][5][7]
Cesium Hydroxide (CsOH)As needed for pH adjustmentAvoids introducing other cations.[1][2][3][4]
Hydrochloric Acid (HCl)Do not use Alters the chloride concentration of the solution.[4]

Experimental Protocols

Protocol for Preparing and Adjusting the pH of a Cesium Methanesulfonate Internal Solution

  • Prepare a list of all components and their final concentrations. A typical CsMeSO₃ internal solution may contain CsMeSO₃, CsCl, HEPES, EGTA, MgCl₂, Na₂ATP, and NaGTP.[2]

  • Weigh out the solid components , except for ATP and GTP, and add them to a beaker with about 80-90% of the final volume of high-purity water.

  • Allow the components to dissolve completely. Gentle stirring can aid this process.

  • Place the beaker on a stir plate with a calibrated pH probe immersed in the solution.

  • Begin monitoring the pH.

  • Prepare a stock solution of Cesium Hydroxide (CsOH). A 1M or 2M solution is typically used.[4]

  • Carefully add small aliquots of the CsOH stock solution to the internal solution while continuously stirring and monitoring the pH.

  • Continue adding CsOH until the pH reaches the desired range (typically 7.2-7.4).

  • Once the target pH is reached, add the remaining water to bring the solution to its final volume.

  • Measure the osmolarity of the solution and adjust if necessary using a concentrated stock of CsMeSO₃ or water.

  • On the day of the experiment, add the ATP and GTP to the required final concentration from freshly prepared stock solutions.[3][8]

  • Filter the final solution through a 0.2 µm syringe filter.[2]

  • Store the stock solution in aliquots at -20°C or below. [2][3][4]

Visualizations

Adjusting_pH_Workflow cluster_prep Solution Preparation cluster_ph pH Adjustment cluster_final Final Steps start Start: Prepare all components (except ATP/GTP) in ~90% final volume dissolve Ensure all components are fully dissolved start->dissolve measure_ph Measure pH dissolve->measure_ph check_ph Is pH 7.2-7.4? measure_ph->check_ph add_csoh Add small aliquot of CsOH check_ph->add_csoh No (too low) discard pH > 7.4? Discard solution check_ph->discard No (too high) adjust_vol Adjust to final volume with water check_ph->adjust_vol Yes add_csoh->measure_ph measure_osm Measure and adjust osmolarity (290-300 mOsm) adjust_vol->measure_osm add_atp_gtp On day of experiment: Add ATP and GTP measure_osm->add_atp_gtp filter_store Filter (0.2 µm) and store at -20°C add_atp_gtp->filter_store

Caption: Workflow for preparing and adjusting the pH of a this compound internal solution.

Impact_of_Incorrect_pH cluster_cause Cause cluster_effects Potential Effects on Experiment incorrect_ph Incorrect Internal Solution pH unstable_seal Unstable Giga-ohm Seal incorrect_ph->unstable_seal whole_cell_fail Difficulty Achieving Whole-Cell incorrect_ph->whole_cell_fail channel_function Altered Ion Channel Function incorrect_ph->channel_function current_rundown Increased Current Rundown incorrect_ph->current_rundown bad_data Unreliable/ Inaccurate Data unstable_seal->bad_data whole_cell_fail->bad_data channel_function->bad_data current_rundown->bad_data

Caption: Potential consequences of an incorrectly adjusted internal solution pH on patch-clamp experiments.

References

Long-term stability of frozen Cesium methanesulfonate aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of frozen Cesium methanesulfonate (B1217627) (Cs-MSA) aliquots for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage for aqueous Cesium methanesulfonate solutions?

For short-term storage, it is recommended to prepare and use Cs-MSA solutions on the same day. If storage is necessary, aliquots can be stored at -20°C for up to one month. Before use, it is crucial to equilibrate the solution to room temperature and visually inspect for any precipitation.

Q2: What is the expected long-term stability of frozen this compound aliquots?

Currently, there is limited publicly available quantitative data on the long-term stability of frozen Cs-MSA solutions beyond one month. However, a study on a related compound, Tricaine methanesulfonate (MS222), demonstrated stability in solution for up to 6 months when stored at 4°C or -20°C in amber containers. While this suggests potential for longer-term stability of methanesulfonate salts, it is advisable to conduct in-house stability studies for critical applications extending beyond the one-month recommendation.

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

The primary degradation pathway for methanesulfonate esters is solvolysis, which in an aqueous solution is hydrolysis. This reaction would result in the formation of Cesium hydroxide (B78521) and methanesulfonic acid. Another potential degradation pathway is oxidation, which can lead to the fragmentation of the methanesulfonate ion into formaldehyde (B43269) and sulfite (B76179) radicals. The rate of these degradation processes can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Q4: How many times can I freeze and thaw my this compound aliquots?

There is no specific data on the effect of multiple freeze-thaw cycles on the stability of Cs-MSA solutions. Generally, repeated freeze-thaw cycles can affect the stability of chemical solutions.[1][2] It is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single aliquot is unavoidable, it is recommended to validate the solution's integrity after a certain number of cycles for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed upon thawing. The solubility of Cs-MSA may have been exceeded at the storage temperature, or there may be buffer component precipitation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or contamination, and the aliquot should be discarded.
Inconsistent experimental results using older frozen aliquots. The Cs-MSA may have degraded over time, leading to a lower effective concentration.Prepare a fresh solution of Cs-MSA and repeat the experiment. If consistent results are obtained with the fresh solution, the older aliquots should be discarded. Consider performing a stability study to determine the usable lifespan of your frozen aliquots under your specific storage conditions.
Unexpected pH shift in the experimental buffer containing Cs-MSA. Degradation of methanesulfonate to methanesulfonic acid can lower the pH of the solution.Measure the pH of the thawed Cs-MSA solution before adding it to your experimental buffer. If a significant pH change is observed compared to a freshly prepared solution, degradation may have occurred.

Quantitative Data Summary

Due to the lack of specific long-term stability data for Cs-MSA, the following table provides general storage recommendations and potential degradation information based on available data for the solid compound and related methanesulfonate solutions.

ParameterRecommendation/Information
Storage Temperature (Aqueous Aliquots) -20°C
Recommended Storage Duration (Aqueous Aliquots) Up to 1 month
Storage of Solid Compound Cool, dry, well-ventilated area in a tightly sealed container.[3][4]
Known Incompatibilities Strong oxidizing agents.[5][6]
Potential Hazardous Decomposition Products Carbon monoxide, carbon dioxide, sulfur oxides.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder (>98% purity), ultrapure water.

  • Procedure:

    • Weigh the desired amount of Cs-MSA powder in a sterile container.

    • Add the calculated volume of ultrapure water to achieve the target concentration.

    • Vortex or stir the solution until the Cs-MSA is completely dissolved.

    • Sterile filter the solution through a 0.22 µm filter if required for the application.

    • Aliquot the solution into single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C.

Protocol 2: Stability Assessment of Frozen this compound Aliquots using HPLC-UV

This protocol provides a general framework. Method validation (specificity, linearity, accuracy, precision, and robustness) is required for reliable results.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A suitable reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7] The exact ratio should be optimized for the separation of Cs-MSA from potential degradation products.

  • Procedure:

    • Sample Preparation: Thaw a frozen aliquot of Cs-MSA at room temperature. Dilute the sample to a suitable concentration within the linear range of the assay using the mobile phase.

    • Standard Preparation: Prepare a series of calibration standards of Cs-MSA of known concentrations.

    • Chromatographic Analysis:

      • Set the flow rate (e.g., 1.0 mL/min).

      • Set the detection wavelength (e.g., below 210 nm, as methanesulfonate does not have a strong chromophore).

      • Inject the standards and the sample solution.

    • Data Analysis:

      • Create a calibration curve by plotting the peak area of the Cs-MSA standards against their concentrations.

      • Determine the concentration of Cs-MSA in the sample by interpolating its peak area on the calibration curve.

      • Compare the concentration of the aged aliquot to that of a freshly prepared sample to determine the percentage of degradation.

      • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_stability_testing Stability Testing prep1 Weigh Cs-MSA Powder prep2 Dissolve in Ultrapure Water prep1->prep2 prep3 Sterile Filter (0.22 µm) prep2->prep3 prep4 Aliquot into Single-Use Tubes prep3->prep4 storage Store at -20°C prep4->storage thaw Thaw Aliquot at Time Points (e.g., 1, 3, 6 months) storage->thaw hplc Analyze by HPLC-UV thaw->hplc data Compare to Freshly Prepared Standard hplc->data

Caption: Experimental workflow for preparing and testing the stability of frozen this compound aliquots.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Potential Outcomes time Storage Time degradation Chemical Degradation time->degradation temp Storage Temperature temp->degradation precipitation Precipitation temp->precipitation ft_cycles Freeze-Thaw Cycles ft_cycles->degradation ph pH of Solution ph->degradation inconsistent_results Inconsistent Experimental Results degradation->inconsistent_results precipitation->inconsistent_results

Caption: Factors influencing the stability of frozen this compound aliquots and their potential outcomes.

References

Technical Support Center: Cesium Methanesulfonate and Liquid Junction Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Cesium Methanesulfonate (B1217627) (CsMeSO₃) in internal solutions to minimize the liquid junction potential (LJP) during patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is a Liquid Junction Potential (LJP)?

A: A Liquid Junction Potential is a small voltage that develops at the interface between two different electrolyte solutions, such as the internal solution in your patch pipette and the external bath solution.[1] It arises from the unequal diffusion rates of ions across the junction; smaller, more mobile ions will diffuse faster than larger, less mobile ions, creating a charge separation and thus a potential.[1] In whole-cell patch-clamp, this potential adds to the true membrane potential, introducing a systematic error in your voltage measurements.[2][3]

Q2: Why is it important to correct for the LJP?

Q3: How does a Cesium Methanesulfonate (CsMeSO₃) internal solution help?

A: The primary reason for using a Cesium (Cs⁺) based internal solution is to block potassium (K⁺) channels from the inside, which improves the quality of voltage-clamp recordings, especially for studying synaptic currents.[2][4] The choice of Methanesulfonate (MeSO₃⁻) as the primary anion is because it is relatively large and inert, and does not permeate chloride channels.[2] While CsMeSO₃ solutions still generate a significant LJP due to the low mobility of methanesulfonate compared to cesium, understanding and correcting for this specific LJP is crucial for accuracy.[2]

Q4: Is a CsMeSO₃-based internal solution always better than a K-Gluconate solution?

A: Not necessarily; the choice depends on the experimental goal.

  • CsMeSO₃-based solutions are preferred for voltage-clamp experiments where blocking potassium channels is desirable to isolate other currents (e.g., synaptic currents).[2][4]

  • K-Gluconate-based solutions are used for current-clamp experiments where preserving the cell's natural firing properties and potassium channel function is important.[2][4]

Both solutions generate a significant LJP that must be corrected. Some researchers report that Potassium Methanesulfonate (KMeSO₄) can result in a lower LJP and better recording stability compared to K-Gluconate.[5]

Q5: How can I determine the LJP for my solutions?

A: You have two primary options:

  • Calculation: Use software like the LJP Calculator integrated into pCLAMP/Clampex or standalone programs like JPCalcW.[1][3] These tools use the Henderson or Nernst-Planck equations and require you to input the precise concentrations of all ions in your internal and external solutions.

  • Experimental Measurement: You can directly measure the LJP in your rig. This is often considered more accurate as it accounts for the exact composition and temperature of your solutions. A detailed protocol for this measurement is provided below.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Recorded membrane potential seems incorrect or shifted. Uncorrected Liquid Junction Potential.Calculate or measure the LJP for your specific internal/external solution pair and subtract this value from all your recorded voltages. For example, if your measured resting potential is -60 mV and the calculated LJP is +15 mV, the corrected resting potential is -75 mV.[1]
High background noise in the recording. Poor gigaohm seal; debris in the pipette tip; suboptimal grounding.Ensure pipette resistance is appropriate (4-8 MΩ).[7] Always filter your internal solution with a 0.22 µm filter before use to remove precipitates.[8] Check that your headstage, micromanipulator, and perfusion system are all properly grounded to a common point.
Unstable holding current that drifts over time, especially with Cs⁺-based internals. Slow block of leak potassium channels by intracellular cesium; rundown of ion channels or receptors.Allow the holding current to stabilize for a longer period (can be up to 20 minutes) after achieving whole-cell configuration.[9] Include ATP and GTP in your internal solution to support cellular health and receptor function.[4]
Difficulty forming a stable gigaohm seal. Unhealthy cells; incorrect osmolarity of internal solution; dirty pipette tip.Ensure your internal solution's osmolarity is 10-20 mOsm lower than your external ACSF to promote a good seal.[4] Always apply positive pressure to the pipette as you approach the cell to keep the tip clean.[7]
Access resistance suddenly increases during an experiment. Clogging of the pipette tip.This can be an issue with gluconate-based solutions, which may precipitate over time.[5] While less common with methanesulfonate, ensure all solution components are fully dissolved. Filtering the solution immediately before use is critical.[8]
Measured LJP value is inconsistent or seems wrong. Using an incorrect reference electrode for the measurement; electrode drift.When measuring the LJP, it is crucial to use a 3 M KCl salt bridge or electrode as your reference/ground.[6] Using a standard Ag/AgCl pellet will introduce its own potential changes when the bath solution is changed, confounding the measurement.[10]

Quantitative Data Summary

The Liquid Junction Potential must be calculated or measured for each specific pair of internal and external solutions. The values below are representative examples for typical whole-cell patch-clamp experiments against a standard Artificial Cerebrospinal Fluid (ACSF).

Internal Solution TypePrimary CationPrimary AnionTypical Calculated/Measured LJP (mV)Notes
Cesium-Based Cesium (Cs⁺)Methanesulfonate (MeSO₃⁻)~ +11 to +21The positive value indicates the bath is more positive than the pipette. The exact value is highly dependent on other ions (e.g., Cl⁻, HEPES) in the solution. A user-reported measurement with a Cs-based internal was ~21 mV.[10]
Potassium-Based Potassium (K⁺)Gluconate⁻~ +15.6A commonly cited calculated value for a K-Gluconate internal vs. ACSF.[3] Gluconate's low mobility is a major contributor.
High Chloride Cesium (Cs⁺)Chloride (Cl⁻)~ -3The similar mobilities of Cs⁺ and Cl⁻ result in a much smaller LJP.

Note: LJP values are reported by the convention of Bath potential relative to Pipette potential.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Solution

This protocol provides a common recipe for a CsMeSO₃-based internal solution suitable for voltage-clamp recordings.

  • Prepare Base Solution: To ~80% of your final volume of ultrapure water, add the following reagents to their final concentration:

    • 115-135 mM this compound (CsMeSO₃)

    • 10 mM HEPES

    • 10 mM EGTA

    • 2-5 mM MgCl₂

    • 5-10 mM NaCl

  • Adjust pH: Adjust the pH of the solution to 7.2 - 7.3 using a 1M solution of Cesium Hydroxide (CsOH). Do not use HCl or KOH, as this will alter your ion concentrations.[2]

  • Add Energy Source (Fresh): On the day of the experiment, add the following to the solution:

    • 4 mM Mg-ATP

    • 0.3-0.4 mM Na-GTP

  • Final Volume and Osmolarity: Bring the solution to its final volume with ultrapure water. Measure the osmolarity and adjust with water or CsMeSO₃ to be ~10-15 mOsm lower than your ACSF (typically 290-295 mOsm).

  • Filter: Filter the final solution through a 0.22 µm syringe filter immediately before use to remove any micro-precipitates.[8] Aliquot and store at -20°C for long-term use (before adding ATP/GTP).

Protocol 2: Experimental Measurement of the Liquid Junction Potential

This protocol, adapted from Neher (1992), allows for the direct measurement of the LJP.

  • Prepare Reference Electrode: Create a 3 M KCl reference electrode. This can be a patch pipette with a broken-off tip filled with 3 M KCl, containing a chlorided silver wire. This will serve as your stable bath ground electrode.[6]

  • Zero the Amplifier: Fill a standard recording pipette with your internal solution . Place the tip into a bath containing the same internal solution . In current-clamp mode (I=0), use the pipette offset control on your amplifier to zero the measured voltage. The reading should be stable at 0 mV.[6]

  • Measure the Potential: Carefully and completely exchange the bath solution with your standard external (ACSF) solution . Do not move the pipette.

  • Read the LJP: The new, stable voltage reading on your amplifier is the potential difference. By convention, the LJP is the potential of the bath relative to the pipette, which is the negative of the value measured by the amplifier. For example, if the amplifier reads -15 mV, the LJP is +15 mV.[6]

  • Verify: Exchange the bath solution back to the internal solution. The voltage should return to near 0 mV. A failure to return to zero indicates electrode drift or instability.

Mandatory Visualizations

LJP_Concept cluster_pipette Pipette (Internal Solution) cluster_bath Bath (External Solution) pipette_ions High [Cs⁺] High [MeSO₃⁻] junction Pipette Tip (Junction) bath_ions High [Na⁺] High [Cl⁻] cluster_diffusion cluster_diffusion cluster_result cluster_result cluster_diffusion->cluster_result Unequal Ion Mobility

LJP_Correction_Workflow

References

Validation & Comparative

A Comparative Guide: Cesium Methanesulfonate vs. Cesium Chloride for In Vivo Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the composition of the internal pipette solution is a critical determinant for the success and fidelity of in vivo patch clamp recordings. The choice of the primary salt, particularly the anion, can significantly influence recording stability and the physiological processes under investigation. This guide provides an objective comparison of two commonly used cesium-based salts, Cesium Methanesulfonate (B1217627) (CsMeSO₃) and Cesium Chloride (CsCl), supported by experimental data and detailed protocols.

The selection between Cesium Methanesulfonate and Cesium Chloride for the internal solution in in vivo patch clamp experiments hinges on the specific scientific question being addressed. While both salts effectively block potassium channels due to the presence of cesium ions, thereby improving space clamp in voltage-clamp recordings, their primary difference lies in the anion: methanesulfonate (MeSO₃⁻) versus chloride (Cl⁻). This distinction has profound implications for the interpretation of experimental results, particularly when studying inhibitory neurotransmission and intracellular signaling cascades.

Performance Comparison

While direct, side-by-side quantitative comparisons of recording parameters for CsMeSO₃ and CsCl in in vivo patch clamp studies are not extensively documented in the literature, the principles of patch clamping and the known properties of these anions allow for a qualitative and theoretical assessment.

ParameterThis compound (CsMeSO₃)Cesium Chloride (CsCl)Rationale & Considerations
Seal Resistance Generally high and stable. The larger methanesulfonate anion is less likely to interfere with seal formation.Generally high and stable. Chloride is a physiological ion and should not inherently prevent good seal formation.Seal stability in vivo is more critically dependent on factors like tissue motion, pipette geometry, and the cleanliness of the pipette tip.[1][2][3]
Access Resistance May be slightly higher than with CsCl due to the lower mobility of the methanesulfonate anion.[4]May be slightly lower than with CsMeSO₃ due to the higher mobility of the chloride anion.Lower access resistance is generally preferable for better voltage clamp quality. However, stability of the access resistance over the course of a long recording is paramount.
Recording Stability Often preferred for long-duration recordings, especially when preserving the native chloride gradient is important. Anecdotal evidence suggests it may offer more stable recordings at negative holding potentials.Can be prone to instability in long recordings due to the alteration of the intracellular chloride concentration, which can lead to changes in cell volume and excitability.[5]The choice of anion can impact the liquid junction potential, which should be calculated and corrected for accurate membrane potential measurements.
Cellular Viability Generally considered to be physiologically inert and well-tolerated by neurons.High concentrations of intracellular chloride can be non-physiological and may induce cellular stress or even cell death over long recording periods.Maintaining an internal solution osmolarity that is slightly lower than the external environment is crucial for cell health.[6]

Impact on Cellular Physiology and Signaling

The most significant difference between using CsMeSO₃ and CsCl lies in their effect on the intracellular chloride concentration and, consequently, on chloride-permeable channels and related signaling pathways.

GABAergic Signaling

In mature neurons, the activation of GABA-A receptors typically leads to an influx of chloride ions, resulting in hyperpolarization and synaptic inhibition. Using a CsCl-based internal solution artificially raises the intracellular chloride concentration, which can dramatically alter this dynamic. The reversal potential for chloride (ECl) becomes more depolarized, potentially leading to a depolarizing and even excitatory GABAergic response. CsMeSO₃, being impermeant to GABA-A receptor channels, does not disrupt the physiological chloride gradient, thus preserving the native inhibitory or excitatory nature of GABAergic transmission.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_cscl With CsCl Internal Solution cluster_csmeso3 With CsMeSO3 Internal Solution Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Packaging GABA_released GABA_released vGAT->GABA_released Release GABA_A_Receptor_CsCl GABA-A Receptor GABA_released->GABA_A_Receptor_CsCl GABA Binding GABA_A_Receptor_CsMeSO3 GABA-A Receptor GABA_released->GABA_A_Receptor_CsMeSO3 GABA Binding Cl_out_CsCl Cl- Efflux GABA_A_Receptor_CsCl->Cl_out_CsCl Depolarization Depolarization (Excitatory) Cl_out_CsCl->Depolarization Cl_in_CsMeSO3 Cl- Influx GABA_A_Receptor_CsMeSO3->Cl_in_CsMeSO3 Hyperpolarization Hyperpolarization (Inhibitory) Cl_in_CsMeSO3->Hyperpolarization

Fig. 1: Differential effect on GABA-A receptor signaling.
Protein Kinase A (PKA) Signaling

Components of the internal solution can influence intracellular signaling cascades. Research has shown that 125 mM CsCl can lead to a significant increase in the activity of cAMP-dependent protein kinase (PKA). In contrast, methanesulfonate is generally considered to be more inert in this regard. This is a critical consideration for studies investigating synaptic plasticity, ion channel modulation, or other processes regulated by PKA.

PKA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC ATP ATP cAMP cAMP ATP->cAMP AC activation PKA_inactive PKA (Inactive) [R2C2] cAMP->PKA_inactive Binding PKA_active PKA (Active) [2C] PKA_inactive->PKA_active Dissociation CREB CREB PKA_active->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Ligand Ligand Ligand->GPCR Internal_Solution Internal Solution Internal_Solution->PKA_inactive note Note: CsCl in the internal solution has been shown to increase PKA activity. Internal_Solution->note

Fig. 2: Potential influence of internal solution on PKA signaling.

Experimental Protocols

The following are representative recipes for internal solutions for in vivo whole-cell patch clamp recordings. The exact concentrations may need to be optimized for specific cell types and experimental conditions.

This compound-Based Internal Solution

This solution is designed for voltage-clamp recordings where the preservation of the physiological chloride gradient is essential.

ComponentConcentration (mM)
This compound (CsMeSO₃)115
Cesium Chloride (CsCl)20
HEPES10
MgCl₂2.5
Na₂ATP0.4
NaGTP0.4
Na-phosphocreatine10
EGTA10

Methodology:

  • Prepare stock solutions of each component in nuclease-free water.

  • In a sterile container, combine the appropriate volumes of each stock solution to achieve the final concentrations listed above.

  • Adjust the pH to approximately 7.25 with Cesium Hydroxide (CsOH).

  • Measure the osmolarity and adjust to approximately 290 mOsm with either water or CsMeSO₃.

  • Filter the final solution through a 0.2-µm syringe filter.

  • Aliquot and store at -20°C. Thaw and keep on ice on the day of the experiment.

Cesium Chloride-Based Internal Solution

This solution is used for voltage-clamp recordings where a high intracellular chloride concentration is desired to shift the chloride reversal potential, for example, to enhance the detection of GABAergic currents.

ComponentConcentration (mM)
Cesium Chloride (CsCl)130
NaCl3
CaCl₂0.5
EGTA5
HEPES10
Mg-ATP4
Na-GTP0.4

Methodology:

  • Follow the same general procedure as for the this compound-based solution.

  • Adjust the pH to approximately 7.25 with Cesium Hydroxide (CsOH).

  • Adjust the osmolarity to be slightly hypo-osmotic to the extracellular environment (around 290 mOsm).

  • Filter, aliquot, and store as described above.

In Vivo Patch Clamp Workflow

The general workflow for obtaining in vivo whole-cell recordings is as follows:

InVivo_PatchClamp_Workflow cluster_preparation Preparation cluster_recording Recording Animal_Surgery Animal Surgery & Head-Fixation Pipette_Lowering Lower Pipette into Brain Animal_Surgery->Pipette_Lowering Pipette_Fabrication Pipette Fabrication & Filling Pipette_Fabrication->Pipette_Lowering Internal_Solution_Prep Internal Solution Preparation Internal_Solution_Prep->Pipette_Fabrication Cell_Hunting Cell Hunting (Resistance Monitoring) Pipette_Lowering->Cell_Hunting Giga_Seal Giga-ohm Seal Formation Cell_Hunting->Giga_Seal Whole_Cell_Break_in Break-in to Whole-Cell Giga_Seal->Whole_Cell_Break_in Data_Acquisition Data Acquisition Whole_Cell_Break_in->Data_Acquisition

Fig. 3: General workflow for in vivo whole-cell patch clamp.

Conclusion

The choice between this compound and Cesium Chloride for in vivo patch clamp recordings is not a matter of one being universally superior to the other, but rather a strategic decision based on the experimental goals.

  • This compound is the preferred choice for studies aiming to investigate synaptic physiology under conditions that closely mimic the natural state of the neuron, particularly when examining the nuanced roles of inhibitory neurotransmission. Its relative inertness with respect to intracellular signaling pathways makes it a more suitable control for a wide range of experiments.

  • Cesium Chloride is a valuable tool for specific applications, such as isolating and amplifying GABAergic currents by shifting the chloride reversal potential. However, researchers must be cognizant of the non-physiological chloride load and its potential to alter cellular behavior and signaling cascades.

For any in vivo patch clamp study, it is imperative to carefully consider the composition of the internal solution and to report it in detail to ensure the reproducibility and accurate interpretation of the findings.

References

A Head-to-Head Comparison: Cesium Methanesulfonate vs. Potassium Gluconate for Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in electrophysiology, the composition of the internal pipette solution is a critical determinant of experimental success. The choice of the primary cation and anion can significantly influence recording quality, stability, and the types of questions that can be addressed. This guide provides an in-depth comparison of two commonly used internal solution components: Cesium Methanesulfonate (Cs-MeS) and Potassium Gluconate (K-Glu).

This comparison delves into their respective applications, performance characteristics, and the theoretical underpinnings of their effects, supported by experimental data and detailed protocols.

Core Comparison: Voltage Clamp vs. Current Clamp

The fundamental difference between using cesium and potassium as the primary cation in an internal solution lies in their effect on potassium (K⁺) channels. This dictates their suitability for different electrophysiological recording configurations.

  • Cesium (Cs⁺) is a well-known blocker of most potassium channels.[1][2][3] Due to its larger ionic radius compared to potassium, cesium ions enter and occlude the pore of K⁺ channels, preventing the outward flow of potassium ions.[1] This property is highly advantageous for voltage-clamp experiments, where the goal is to isolate and measure specific synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs) by minimizing the contribution of voltage-gated potassium currents.[4] By blocking K⁺ channels, cesium increases the input resistance of the cell and improves the space clamp, leading to more stable recordings, especially at depolarized membrane potentials.[1]

  • Potassium (K⁺) , being the primary intracellular cation under physiological conditions, is essential for generating and shaping action potentials. Therefore, potassium-based internal solutions are the standard for current-clamp recordings, which aim to study a neuron's firing properties, resting membrane potential, and action potential characteristics.[4]

The Anion's Role: Methanesulfonate vs. Gluconate

The choice of the primary anion also has significant implications for recording quality.

  • Methanesulfonate (CH₃SO₃⁻) is a relatively small and mobile anion. Its higher ionic mobility compared to gluconate results in a lower liquid junction potential (LJP) .[4] The LJP is an offset voltage that arises at the interface between the pipette solution and the bath solution due to differing ion concentrations and mobilities. A smaller LJP reduces the error in the measured membrane potential. Some studies also suggest that methanesulfonate-based solutions can lead to lower access resistance.[1][5]

  • Gluconate (C₆H₁₁O₇⁻) is a larger and less mobile anion compared to methanesulfonate. This can contribute to a larger LJP. A significant characteristic of gluconate is its ability to chelate divalent cations, particularly calcium (Ca²⁺).[1] This can be a confounding factor in experiments studying calcium-dependent processes, as the gluconate in the internal solution can buffer intracellular calcium, potentially altering synaptic transmission or other calcium-mediated signaling events.[1] Furthermore, potassium gluconate has been reported to sometimes precipitate, which can clog the pipette tip and increase access resistance over time.[1][5]

Quantitative Data Summary

While direct, side-by-side quantitative comparisons under identical conditions are not abundant in the literature, the following tables summarize the key performance characteristics based on established principles and reported observations.

ParameterThis compoundPotassium GluconateRationale / Notes
Primary Application Voltage-ClampCurrent-ClampCesium blocks K⁺ channels, essential for isolating synaptic currents. Potassium is necessary for action potential generation.[1][4]
Potassium Channel Blockade HighLow / NoneCesium is a potent blocker of most K⁺ channels.[2][3] Potassium is the natural permeant ion.
Action Potential Firing AbolishedPreservedK⁺ channel blockade by cesium prevents the repolarization phase of the action potential.[4]
Space Clamp Quality ImprovedStandardIncreased membrane resistance due to K⁺ channel block by cesium enhances the quality of the voltage clamp.[1]
Liquid Junction Potential (LJP) Lower (with MeS)Higher (with Gluconate)Methanesulfonate has a higher ionic mobility than gluconate, resulting in a smaller LJP.[4][6]
Access Resistance Potentially Lower (with MeS)Potentially Higher (with Gluconate)Some reports suggest methanesulfonate-based solutions can result in lower and more stable access resistance.[1][5]
Calcium Chelation Minimal (with MeS)PresentGluconate is a known low-affinity Ca²⁺ chelator, which can affect calcium-dependent signaling.[1]
Solution Stability Generally StableProne to PrecipitationPotassium gluconate can sometimes precipitate, potentially clogging the recording pipette.[1][5]

Table 1: Performance Comparison of this compound and Potassium Gluconate Internal Solutions.

IonRelative Mobility (to K⁺)
K⁺ 1.00
Cs⁺ 1.05
Cl⁻ 1.04
Methanesulfonate⁻ ~0.60
Gluconate⁻ ~0.33

Table 2: Relative Ionic Mobilities of Common Ions in Electrophysiology. Data compiled from available literature.[6] Higher mobility generally contributes to a lower liquid junction potential.

Experimental Protocols

Detailed and precise preparation of the internal solution is paramount for successful electrophysiological recordings. Below are representative protocols for preparing both this compound and Potassium Gluconate-based internal solutions.

Protocol 1: this compound Internal Solution for Voltage-Clamp Recordings

Objective: To prepare an internal solution suitable for isolating synaptic currents by blocking potassium channels.

Materials:

  • This compound (Cs-MeS)

  • NaCl

  • MgCl₂

  • EGTA

  • HEPES

  • Na₂-ATP

  • Na₃-GTP

  • QX-314 Bromide (optional, for blocking voltage-gated sodium channels)

  • CsOH for pH adjustment

  • Ultrapure water

Procedure:

  • In a 50 mL conical tube, dissolve the following in approximately 40 mL of ultrapure water:

    • 115-135 mM this compound

    • 5-10 mM NaCl

    • 1-2 mM MgCl₂

    • 0.1-1 mM EGTA

    • 10 mM HEPES

    • (Optional) 2-5 mM QX-314 Bromide

  • Adjust the pH to 7.2-7.3 using Cesium Hydroxide (CsOH).

  • Bring the final volume to 50 mL with ultrapure water.

  • Measure the osmolarity and adjust to 280-290 mOsm using either water or a more concentrated stock of the internal solution. The osmolarity should be slightly lower than the external solution.

  • Aliquot the solution into 1 mL tubes and store at -20°C.

  • On the day of the experiment, thaw an aliquot and add fresh Na₂-ATP (to a final concentration of 2-4 mM) and Na₃-GTP (to a final concentration of 0.2-0.4 mM). Keep the solution on ice.

Protocol 2: Potassium Gluconate Internal Solution for Current-Clamp Recordings

Objective: To prepare an internal solution that mimics the intracellular environment to allow for the recording of action potentials and other physiological neuronal behaviors.

Materials:

  • Potassium Gluconate (K-Gluconate)

  • KCl

  • MgCl₂

  • EGTA

  • HEPES

  • Na₂-ATP

  • Na₃-GTP

  • KOH for pH adjustment

  • Ultrapure water

Procedure:

  • In a 50 mL conical tube, dissolve the following in approximately 40 mL of ultrapure water:

    • 120-140 mM Potassium Gluconate

    • 5-10 mM KCl

    • 1-2 mM MgCl₂

    • 0.1-1 mM EGTA

    • 10 mM HEPES

  • Adjust the pH to 7.2-7.3 using Potassium Hydroxide (KOH).

  • Bring the final volume to 50 mL with ultrapure water.

  • Measure the osmolarity and adjust to 280-290 mOsm.

  • Aliquot the solution into 1 mL tubes and store at -20°C.

  • On the day of the experiment, thaw an aliquot and add fresh Na₂-ATP (to a final concentration of 2-4 mM) and Na₃-GTP (to a final concentration of 0.2-0.4 mM). Keep the solution on ice.

Visualizing Experimental Workflows and Concepts

Whole-Cell Patch-Clamp Workflow

The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment, applicable to recordings using either this compound or Potassium Gluconate internal solutions.

WholeCellWorkflow cluster_prep Preparation cluster_recording Recording prep_solution Prepare Internal & External Solutions pull_pipette Pull & Fire-Polish Pipette prep_solution->pull_pipette mount_pipette Fill & Mount Pipette pull_pipette->mount_pipette approach_cell Approach Cell mount_pipette->approach_cell form_seal Form Giga-ohm Seal approach_cell->form_seal rupture_membrane Rupture Membrane (Go Whole-Cell) form_seal->rupture_membrane record_data Record Data (Voltage/Current Clamp) rupture_membrane->record_data analyze_data Analyze Electrophysiological Data record_data->analyze_data

Figure 1. Generalized workflow for a whole-cell patch-clamp experiment.
Conceptual Comparison of Internal Solutions

This diagram illustrates the decision-making process and primary outcomes when choosing between this compound and Potassium Gluconate internal solutions.

InternalSolutionChoice exp_goal Experimental Goal vc_choice Isolate Synaptic Currents exp_goal->vc_choice cc_choice Study Action Potentials & Firing Properties exp_goal->cc_choice cs_solution Use this compound vc_choice->cs_solution vc_outcome K+ Channels Blocked Improved Space Clamp cs_solution->vc_outcome k_solution Use Potassium Gluconate cc_choice->k_solution cc_outcome Physiological K+ Currents Action Potentials Intact k_solution->cc_outcome

Figure 2. Decision tree for choosing an internal solution.

Conclusion

The choice between this compound and Potassium Gluconate is fundamentally guided by the experimental question. For detailed analysis of synaptic transmission and ion channel function in voltage-clamp mode, the potassium channel blocking properties of cesium, combined with the favorable biophysical properties of methanesulfonate, make This compound an excellent choice. Conversely, for investigating the integrative properties of neurons, such as action potential generation and firing patterns in current-clamp mode, a potassium-based internal solution is indispensable, with Potassium Gluconate being a widely used, albeit with some caveats, option. Researchers should carefully consider the potential for calcium chelation and precipitation when using gluconate-based solutions. As with any experimental parameter, consistency in the choice and preparation of the internal solution is key to obtaining reliable and reproducible data.

References

A Comparative Guide to Cesium Methanesulfonate and Tetraethylammonium (TEA) for K+ Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of ion channel research, the selection of an appropriate potassium (K+) channel blocker is paramount for elucidating channel function and for the development of novel therapeutics. Among the diverse array of available antagonists, Cesium methanesulfonate (B1217627) and Tetraethylammonium (B1195904) (TEA) are two of the most ubiquitously employed agents. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific experimental needs.

At a Glance: Key Differences

While both Cesium (Cs+) and TEA are effective K+ channel blockers, they exhibit distinct mechanisms of action, selectivity, and primary applications. Cs+ is predominantly utilized as a non-selective intracellular blocker to reduce overall K+ conductance, thereby improving space clamp in voltage-clamp experiments. In contrast, TEA can act both intracellularly and extracellularly and displays a greater degree of selectivity for different K+ channel subtypes, making it a valuable tool for pharmacological profiling and characterization.

Quantitative Comparison of Blocking Potency

The following tables summarize the available quantitative data for the blocking potency of TEA and Cesium on various K+ channel subtypes. It is important to note that a direct comparison of IC50 and Kd values can be challenging due to variations in experimental conditions across different studies.

Table 1: Inhibitory Potency (IC50/Kd) of Tetraethylammonium (TEA) on Various K+ Channel Subtypes

K+ Channel SubtypeBlockerIC50 / KdExperimental Conditions
KCNQ1TEA5.0 mM (IC50)Expressed in CHO cells[1]
KCNQ2TEA0.3 mM (IC50)Expressed in CHO cells[1]
KCNQ3TEA>30 mM (IC50)Expressed in CHO cells[1]
KCNQ4TEA3.0 mM (IC50)Expressed in CHO cells[1]
KCNQ2/KCNQ3TEA3.8 mM (IC50)Expressed in CHO cells[1]
ShakerTEA27 mM (IC50)Weakly blocked[1]
Shaker (T449Y mutant)TEA0.59 mMIncreased sensitivity[1]
KcsATEA~75 mM (affinity)Single-channel level in planar lipid bilayers[2]
Kv2.1TEA5 mM (IC50)External application[3]

Table 2: Inhibitory Potency (Kd) of Cesium (Cs+) on K+ Channel Subtypes

K+ Channel SubtypeBlockerKdExperimental Conditions
ATP-sensitive K+ channelExternal Cs+4.1 mMFrog skeletal muscle, at -62 mV[4]
Ca2+-activated K+ channelInternal Cs+70 mM (Kd(0))Smooth muscle, voltage-dependent block[5]
Inward K+ channelsExternal Cs+40-64 µM (Ki)Guard cells, concentration-dependent block[6]

Mechanism of Action and Selectivity

Cesium (Cs+)

Cesium ions are known to block K+ channels by physically occluding the pore. When applied intracellularly, Cs+ can enter the channel pore from the cytoplasmic side, effectively blocking the passage of K+ ions. This block is often voltage-dependent, meaning the degree of inhibition can be influenced by the membrane potential.[7][8][9]

The selectivity of Cesium for different K+ channel subtypes is generally considered to be low. It is often used in intracellular solutions at high concentrations (e.g., 120 mM) to achieve a broad blockade of various K+ currents, which is advantageous in studies focusing on other ion channels.[10] However, some studies have shown that external Cesium can block inward rectifier K+ channels at micromolar concentrations.[6]

Tetraethylammonium (TEA)

TEA is a quaternary ammonium (B1175870) ion that also acts as a pore blocker. It can bind to sites within the K+ channel pore from both the extracellular and intracellular sides, depending on the specific channel subtype.[11] The block by intracellular TEA can be time-dependent, occurring after a delay following membrane depolarization, suggesting that the channel must be in an open state for the blocker to bind.[7] In contrast, the block by internal Cesium is often described as occurring almost instantaneously.[7]

TEA exhibits a greater degree of selectivity compared to Cesium. The sensitivity of different K+ channels to TEA can vary significantly, often by orders of magnitude. For instance, KCNQ2 channels are highly sensitive to TEA, while KCNQ3 channels are relatively insensitive.[1] This differential sensitivity makes TEA a valuable pharmacological tool for distinguishing between different K+ channel subtypes.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting and replicating findings. Below are representative protocols for assessing K+ channel blockade using whole-cell voltage-clamp electrophysiology.

Whole-Cell Voltage-Clamp Protocol for K+ Channel Blocker Screening

This protocol is designed for screening the inhibitory effects of compounds like Cesium methanesulfonate or TEA on voltage-gated K+ channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture mammalian cells stably or transiently expressing the K+ channel of interest on glass coverslips.

  • Use cells 24-48 hours post-transfection or when they reach 70-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM):

    • For Cesium Block: 120 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

    • For TEA Block (internal application): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, and the desired concentration of TEA-Cl. Adjust pH to 7.2 with KOH.

  • Test Compounds: Prepare stock solutions of this compound and TEA chloride in the appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps to elicit K+ currents (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

  • After recording stable baseline currents, perfuse the cell with the external solution containing the test compound (Cesium or TEA) at various concentrations.

  • Record the currents at each concentration until a steady-state block is achieved.

4. Data Analysis:

  • Measure the peak or steady-state outward K+ current at a specific voltage step (e.g., +40 mV) before and after the application of the blocker.

  • Calculate the percentage of current inhibition for each concentration of the blocker.

  • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Visualizing Mechanisms and Workflows

DOT Script for K+ Channel Blocking Mechanisms

G Mechanisms of K+ Channel Blockade cluster_cesium Cesium (Cs+) Block cluster_tea Tetraethylammonium (TEA) Block Cs_intra Intracellular Cs+ Pore_Cs Channel Pore Cs_intra->Pore_Cs Enters from cytoplasm Block_Cs Pore Occlusion Pore_Cs->Block_Cs Physical Block TEA_extra Extracellular TEA Pore_TEA Channel Pore TEA_extra->Pore_TEA TEA_intra Intracellular TEA TEA_intra->Pore_TEA Block_TEA_extra External Site Binding Pore_TEA->Block_TEA_extra Block_TEA_intra Internal Site Binding Pore_TEA->Block_TEA_intra

Caption: Mechanisms of K+ channel blockade by Cesium and TEA.

DOT Script for Experimental Workflow

G Experimental Workflow for K+ Channel Blocker Comparison A Cell Preparation (HEK293 cells expressing K+ channel) B Whole-Cell Patch Clamp Setup A->B C Record Baseline K+ Currents B->C D Application of Blocker (Cesium or TEA at various concentrations) C->D E Record K+ Currents in Presence of Blocker D->E F Data Analysis (Concentration-Response Curve) E->F G Determine IC50/Kd F->G G Logical Relationship of Blocker Properties and Application cluster_cs This compound cluster_tea Tetraethylammonium (TEA) Cs_prop Broad Spectrum Low Selectivity Cs_app General K+ Current Blockade (e.g., in internal solutions) Cs_prop->Cs_app Leads to TEA_prop Differential Selectivity (Subtype Dependent) TEA_app Pharmacological Profiling Channel Subtype Identification TEA_prop->TEA_app Enables

References

A Comparative Guide to Cesium Methanesulfonate and Other Alkali Metal Salts in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cesium methanesulfonate's performance against other alkali metal salts, specifically in the context of whole-cell patch-clamp electrophysiology. The information presented is supported by established experimental protocols and highlights the unique properties of cesium that make it a valuable tool in studying ion channel function.

Introduction to Alkali Metal Salts in Electrophysiology

In electrophysiological studies, the composition of the intracellular (pipette) solution is critical for accurately measuring the electrical properties of cell membranes.[1] This solution is designed to mimic the cell's internal environment.[1] Alkali metal salts are a major component of these solutions, with potassium being the most abundant intracellular cation in most neurons.[1] Consequently, potassium-based salts such as potassium gluconate and potassium methylsulfate (B1228091) are commonly used.[1]

However, the presence of potassium ions can sometimes interfere with the measurement of other ion currents. This has led to the use of cesium as a potassium channel blocker.[1][2] Cesium ions, being larger than potassium ions, physically obstruct the pore of potassium channels, effectively reducing or eliminating potassium currents.[1] This allows for the isolation and study of other ion channels, such as those permeable to sodium or calcium. Cesium methanesulfonate (B1217627) is a frequently used salt for this purpose due to the properties of both the cesium cation and the methanesulfonate anion.

Comparative Data of Intracellular Solutions

The choice of the primary cation in the intracellular solution significantly impacts the experimental outcomes. The following table summarizes the key characteristics and effects of using this compound compared to common potassium-based salts in whole-cell patch-clamp recordings.

PropertyThis compoundPotassium GluconatePotassium Methylsulfate
Primary Cation Cesium (Cs+)Potassium (K+)Potassium (K+)
Primary Function Blockade of potassium channels to isolate other ionic currents.[1][2]Mimics the natural intracellular environment to record physiological activity.[1]An alternative to K-gluconate, may offer better preservation of some neuronal properties.[1]
Effect on K+ Channels Blocks most voltage-gated and some ligand-gated K+ channels.[1][2]Allows for the normal functioning and measurement of K+ currents.[1]Allows for the normal functioning and measurement of K+ currents.[1]
Impact on Recording Quality Improves space clamp and allows for more stable recordings at depolarized membrane potentials.[1]Can sometimes lead to precipitation and clogging of the recording pipette.[1]Minimizes the run-down of calcium-activated potassium currents more effectively than K-gluconate.[1]
Anion Considerations Methanesulfonate is a relatively large and inert anion, minimizing effects on cellular processes.Gluconate can chelate divalent cations like Ca2+, potentially affecting experimental results.[1]Methylsulfate has a higher mobility than gluconate, which can result in lower series resistance.[1]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

The following is a detailed methodology for a typical whole-cell voltage-clamp experiment designed to isolate and record specific ion channel currents using an intracellular solution containing this compound.

Objective: To record voltage-gated sodium channel currents from a cultured neuron while blocking potassium channels.

Materials:

  • External (Bath) Solution: Containing (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution: Containing (in mM): 130 this compound, 4 NaCl, 0.5 CaCl₂, 5 EGTA, 10 HEPES. Adjusted to pH 7.25 with CsOH.[3]

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Cultured neurons (e.g., dorsal root ganglion neurons or hippocampal neurons).

Procedure:

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance when filled with the internal solution should be between 3-6 MΩ.

  • Cell Preparation: Place the cultured neurons on the stage of the microscope and perfuse with the external solution.

  • Pipette Filling and Mounting: Fill the micropipette with the this compound-based internal solution and mount it on the micromanipulator.

  • Gigaohm Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. The internal solution will then dialyze the cell, with Cesium ions blocking the potassium channels.

  • Voltage-Clamp Recording:

    • Set the holding potential of the cell membrane (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to activate voltage-gated sodium channels.

    • Record the resulting inward currents, which are primarily carried by sodium ions due to the blockade of potassium channels by intracellular cesium.

  • Data Analysis: Analyze the recorded currents to determine the current-voltage relationship, activation and inactivation kinetics of the sodium channels.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis pipette Fabricate & Fill Pipette (this compound) seal Form Gigaohm Seal pipette->seal cell_prep Prepare Cultured Neurons cell_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell v_clamp Apply Voltage-Clamp Protocol whole_cell->v_clamp record Record Ionic Currents v_clamp->record analyze Analyze Data record->analyze

Caption: Workflow for a whole-cell patch-clamp experiment.

G cluster_membrane Cell Membrane cluster_ions cluster_flow k_channel Potassium Channel Pore K_flow Potassium Current (Blocked) na_channel Sodium Channel Pore Na_flow Sodium Current (Recorded) K_ion K+ K_ion->k_channel:p Normal Flow Cs_ion Cs+ Cs_ion->k_channel:p Blockade Na_ion Na+ Na_ion->na_channel:p Flow

Caption: Mechanism of potassium channel blockade by Cesium.

References

Validating Potassium Channel Blockade: A Comparative Guide to Cesium Methanesulfonate and Alternative Pharmacological Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cesium methanesulfonate (B1217627) as a tool for potassium channel blockade against other common pharmacological agents. We present supporting experimental data, detailed protocols for validation, and visualizations to clarify complex pathways and workflows, enabling researchers to make informed decisions for their experimental designs.

Introduction to Potassium Channel Blockade

Potassium (K+) channels are the most diverse group of ion channels, playing a pivotal role in regulating the membrane potential and cellular excitability in a vast array of cell types.[1] Their function is essential for processes ranging from the repolarization of cardiac and neuronal action potentials to hormone secretion and cell volume regulation.[2][3][4] The pharmacological blockade of these channels is a fundamental technique in physiological research and a key strategy in drug development for conditions like cardiac arrhythmias, autoimmune diseases, and neurological disorders.[1][5]

Cesium (Cs+) is widely used as a non-specific potassium channel blocker in electrophysiological studies. Its ability to permeate and subsequently occlude the channel pore makes it an effective tool for isolating the contributions of other ion currents. This guide validates its action and compares its performance with other standard potassium channel blockers.

Pharmacology of Potassium Channel Blockers

Cesium (Cs+)

Cesium ions block potassium channels in a characteristic voltage-dependent manner.[6] When applied externally, cesium is more effective at blocking inward potassium currents with minimal effect on outward currents.[6] Internally, it effectively blocks outward potassium currents.[7][8] The mechanism involves the Cs+ ion entering the channel pore and binding to a site within the membrane's electric field, thereby occluding the permeation pathway for K+ ions.[9] This blockade is typically rapid, occurring almost instantaneously upon membrane depolarization.[7][8] While it is a broad-spectrum blocker, its efficacy can vary between different types of potassium channels.[10]

Alternative Blockers

A variety of compounds with different mechanisms and selectivity profiles are used to block potassium channels. The most common alternatives include:

  • Tetraethylammonium (B1195904) (TEA): A classic quaternary ammonium (B1175870) compound that blocks many types of potassium channels. It can act from either the intracellular or extracellular side, physically occluding the pore.[11] Unlike the near-instantaneous block by internal Cesium, the blockade by internal TEA often occurs after a delay, suggesting the channel must first open for TEA to bind.[7][8]

  • 4-Aminopyridine (4-AP): A broad-spectrum blocker of voltage-gated potassium channels (Kv channels). It is known to preferentially block transient 'A-type' potassium currents and has been used therapeutically for conditions like multiple sclerosis.[12][13]

  • Amiodarone: A potent antiarrhythmic drug classified as a Class III agent, its primary mechanism is the blockade of potassium channels (specifically the IKr current), which prolongs the cardiac action potential.[14][15][16] However, it also exhibits effects on sodium and calcium channels, making it a "multi-channel" blocker.[15][16]

  • Dofetilide: A more specific blocker of the rapid delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[12][17] This specificity makes it a useful research tool and a potent antiarrhythmic, though it carries a risk of proarrhythmia.[16][17]

Comparative Data of Potassium Channel Blockers

The following table summarizes the key pharmacological properties of Cesium and its common alternatives. Effective concentrations can vary significantly based on the specific channel subtype, cell type, and experimental conditions.

BlockerTarget ChannelsMechanism of ActionVoltage DependencyTypical Concentration RangeKey Characteristics
Cesium (Cs+) Broad-spectrum (e.g., Inward rectifiers, some Kv channels)[10][18][19]Pore block from intracellular or extracellular side[6][9]Strongly voltage-dependent[6][9]1-10 mM (External), 100-140 mM (Internal)[10][13]Near-instantaneous block; used to isolate other currents.[7]
Tetraethylammonium (TEA) Broad-spectrum (e.g., Kv, BK, SK channels)[10][14][20]Pore block; requires channel opening for internal block[7][11]Voltage-dependent[7][8]0.1-30 mM[11][13]Classic, well-characterized blocker; kinetics differ from Cs+.[8]
4-Aminopyridine (4-AP) Primarily voltage-gated (Kv) channels, especially A-type[12][13]Enters open channel and binds within the poreYes0.1-5 mM[13]Preferentially blocks transient currents; clinically used.[12]
Amiodarone Primarily IKr (hERG), but also affects Na+ and Ca2+ channels[14][15]Blocks K+ channels to prolong action potential duration[2]Yes1-10 µMMulti-channel blocker with complex pharmacology and long half-life.[16]
Dofetilide Highly selective for IKr (hERG) channels[12][17]High-affinity block of the hERG channel pore[12]Yes (Reverse use-dependence)[14]1-100 nMHighly specific IKr blocker; potent antiarrhythmic.[17]

Experimental Validation Protocols

The definitive method for validating potassium channel blockade is the patch-clamp technique , which provides a direct measurement of ion channel currents.[1] For higher throughput screening, the thallium flux assay is a common alternative.[1]

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the measurement of the total ion current across the entire cell membrane and is the gold standard for characterizing the effect of a channel blocker.[1]

1. Cell Preparation:

  • Culture a stable cell line heterologously expressing the potassium channel of interest (e.g., HEK-293 or CHO cells) or use primary cells (e.g., cardiomyocytes, neurons).
  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose. Adjust pH to 7.3 with NaOH.[19]
  • Internal (Pipette) Solution (in mM): 120-140 Cesium Methanesulfonate (or Potassium Gluconate for control), 10 NaCl, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[19]
  • Position the micropipette onto a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
  • Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the "whole-cell" configuration.[1]
  • Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV) to elicit potassium currents.
  • Record baseline currents.

4. Compound Application and Validation:

  • Perfuse the cell with the external solution containing the potassium channel blocker (e.g., this compound) at various concentrations.[1]
  • Record currents at each concentration after the effect has reached a steady state.
  • A successful blockade will be observed as a reduction in the amplitude of the outward potassium current.
  • Perform a washout by perfusing with the control external solution to test for reversibility.

5. Data Analysis:

  • Measure the peak current amplitude at a specific voltage step before and after drug application.
  • Calculate the percentage of inhibition for each concentration.
  • Plot a dose-response curve and fit it with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is blocked).

Protocol 2: Thallium Flux Assay

This fluorescence-based assay is suitable for high-throughput screening of potassium channel blockers. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and be detected by a sensitive intracellular dye.[1]

1. Cell and Dye Preparation:

  • Plate cells expressing the target channel in a 96- or 384-well plate.
  • Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

2. Compound Application:

  • Add test compounds (e.g., this compound and alternatives) from a library to the wells and incubate.

3. Thallium Stimulation and Measurement:

  • Add a stimulus buffer containing thallium (Tl+) to all wells.
  • Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

4. Data Analysis:

  • Tl+ influx through open potassium channels causes an increase in fluorescence.
  • Effective channel blockers will prevent Tl+ influx, resulting in a reduced fluorescence signal compared to untreated control wells.[1]
  • Calculate the percent inhibition for each compound.

Visualizing Pathways and Workflows

Diagrams created using Graphviz help to illustrate the key concepts in potassium channel function and experimental validation.

G cluster_0 Cellular Action Potential cluster_1 Pharmacological Intervention Depolarization Depolarization (Na+ Influx) AP_Peak Action Potential Peak (Ca2+ Influx) Depolarization->AP_Peak Repolarization Repolarization (K+ Efflux) RestingState Resting Membrane Potential Repolarization->RestingState AP_Peak->Repolarization K_Channel K+ Channel K_Channel->Repolarization Mediates Blocker K+ Channel Blocker (e.g., Cesium) Blocker->K_Channel Inhibits

Caption: Action potential pathway and point of intervention for K+ channel blockers.

G start Start: Prepare Cells & Solutions seal Form Giga-Seal on Cell Membrane start->seal wcr Rupture Membrane (Whole-Cell Record) seal->wcr baseline Record Baseline K+ Currents wcr->baseline apply_drug Apply Blocker (e.g., Cesium) baseline->apply_drug record_effect Record Blocked K+ Currents apply_drug->record_effect washout Washout Blocker record_effect->washout record_recovery Record Recovery Currents washout->record_recovery analysis Data Analysis (IC50 Calculation) record_recovery->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp validation of a K+ channel blocker.

References

Cesium Methanesulfonate: A Potential Alternative to Cesium Fluoride in Organic Synthesis? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cesium methanesulfonate (B1217627) and cesium fluoride (B91410), evaluating their potential as reagents in organic synthesis. While cesium fluoride is a well-established base and fluoride source, this document explores the properties of cesium methanesulfonate as a possible alternative, supported by available data and theoretical considerations.

Executive Summary

Cesium fluoride (CsF) is a widely used reagent in organic chemistry, valued for its basicity and its role as a fluoride ion source. Its high solubility in organic solvents compared to other alkali metal fluorides makes it particularly effective. This compound (CsOMs), while primarily used in electrophysiology, presents an interesting case for exploration as an alternative. This guide delves into a detailed comparison of their physicochemical properties, basicity, and established applications, providing researchers with a framework for considering this compound in their synthetic strategies.

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of this compound and cesium fluoride is essential for understanding their potential behavior in chemical reactions.

PropertyThis compound (CH₃SO₃Cs)Cesium Fluoride (CsF)
Molar Mass 228.01 g/mol [1]151.90 g/mol [2]
Appearance White crystalline solid/powder[3]White crystalline solid[2]
Melting Point 262-264 °C[4]682 °C[2]
Boiling Point Not available1251 °C[2]
Solubility in Water High[3][5][6]367 g/100 mL (18 °C)[6]
Solubility in Organic Solvents Limited data available; expected to be soluble in polar aprotic solvents like DMSO and DMF[7][8][9][10]More soluble than NaF or KF in organic solvents[6]
Hygroscopicity HygroscopicHygroscopic[6]

Basicity: A Theoretical Comparison

The effectiveness of both salts as bases in organic synthesis is a critical parameter. While direct experimental comparison is lacking, an analysis of the acidity of their conjugate acids provides valuable insight into the basicity of the fluoride and methanesulfonate anions.

The strength of a base is inversely related to the strength of its conjugate acid, as indicated by the pKa value. A weaker acid (higher pKa) will have a stronger conjugate base.

AnionConjugate AcidpKa of Conjugate AcidRelative Basicity of Anion
Fluoride (F⁻) Hydrofluoric Acid (HF)3.2[11]Stronger Base
Methanesulfonate (CH₃SO₃⁻) Methanesulfonic Acid (CH₃SO₃H)-1.2 to -2.0[11][12][13][14]Weaker Base

From the pKa values, it is evident that hydrofluoric acid is a much weaker acid than methanesulfonic acid. Consequently, the fluoride anion (F⁻) is a significantly stronger base than the methanesulfonate anion (CH₃SO₃⁻) . This suggests that cesium fluoride would be a more effective base for reactions requiring proton abstraction.

Performance in Key Organic Reactions

Cesium fluoride has a proven track record as a base and catalyst in several important organic reactions. The potential of this compound in these applications remains largely unexplored, but a theoretical consideration of its properties can be made.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that requires a base to deprotonate an active methylene (B1212753) compound.

Workflow for a Typical Knoevenagel Condensation

G cluster_workflow Knoevenagel Condensation Workflow start Start reactants Aldehyde/Ketone + Active Methylene Compound start->reactants add_base Add Cesium Fluoride (Base) reactants->add_base reaction Reaction Mixture (Stirring at specified temperature) add_base->reaction workup Aqueous Workup reaction->workup product Purification (e.g., Crystallization, Chromatography) workup->product end Final Product product->end

A typical workflow for performing a Knoevenagel condensation reaction.

Cesium Fluoride:

  • Proven Efficacy: Cesium fluoride is an effective catalyst for the Knoevenagel condensation, often providing higher yields than potassium fluoride (KF) or sodium fluoride (NaF).[6][15][16] Its higher solubility and dissociation in organic solvents lead to a higher concentration of the basic fluoride anion.

  • Experimental Protocol (General):

    • To a solution of the aldehyde or ketone and the active methylene compound in a suitable solvent (e.g., ethanol, water), add a catalytic amount of cesium fluoride.[17][18]

    • Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically ranging from a few minutes to several hours).[17][18]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

    • Isolate and purify the product by standard methods such as crystallization or column chromatography.

This compound:

  • Theoretical Consideration: Given that the methanesulfonate anion is a significantly weaker base than the fluoride anion, this compound is expected to be a much less effective catalyst for the Knoevenagel condensation. It is unlikely to be strong enough to efficiently deprotonate common active methylene compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. A base is required in the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L_n-OR' pd2_halide->pd2_boronate Base (e.g., CsF) activates R'B(OH)₂ pd2_r_r R-Pd(II)L_n-R' pd2_boronate->pd2_r_r Transmetalation pd2_r_r->pd0 Reductive Elimination product R-R' pd2_r_r->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cesium Fluoride:

  • Role as a Base: Cesium fluoride is a commonly used base in Suzuki-Miyaura couplings.[19] It is particularly useful for substrates that are sensitive to stronger bases.[20] The fluoride ion is believed to activate the organoboron species, facilitating the transmetalation step.[2]

  • Experimental Protocol (General):

    • In a reaction vessel under an inert atmosphere, combine the organic halide, the organoboron reagent, the palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., a phosphine (B1218219) ligand).

    • Add cesium fluoride as the base.

    • Add an anhydrous solvent (e.g., THF, dioxane, or DMF).

    • Stir the mixture at the desired temperature (from room temperature to reflux) until the reaction is complete, as monitored by TLC or GC/LC-MS.

    • After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Perform an appropriate workup and purify the product by column chromatography or crystallization.

This compound:

  • Theoretical Consideration: The much weaker basicity of the methanesulfonate anion suggests that this compound would be a poor choice of base for the Suzuki-Miyaura coupling. It is unlikely to be effective in activating the organoboron reagent for transmetalation. There are no readily available reports of its use in this context.

Conclusion and Future Outlook

Based on the available data and theoretical principles, This compound is not a viable direct replacement for cesium fluoride as a base in organic synthesis . The significantly lower basicity of the methanesulfonate anion compared to the fluoride anion is the primary limiting factor.

However, the unique properties of the methanesulfonate anion—its low nucleophilicity and stability—could make this compound a suitable non-coordinating salt in specific applications where a soluble cesium source is required without introducing a basic or nucleophilic anion.

Future research could explore:

  • The solubility of this compound in a wider range of organic solvents.

  • Its potential as a mild Lewis acid activator in certain reactions, leveraging the cesium cation.

  • Its use in combination with a stronger base, where it might act as a soluble cesium source to influence reaction outcomes through the "cesium effect," which is sometimes attributed to the large, polarizable nature of the cesium cation rather than just the basicity of the anion.[12][18]

For now, cesium fluoride remains the superior choice for applications requiring a soluble and moderately strong base in organic synthesis. Researchers are encouraged to consider the fundamental principles of basicity and nucleophilicity when selecting reagents for their specific synthetic challenges.

References

A Comparative Guide to Ion Channel Blockers: Cross-Validation with Cesium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise modulation of ion channels is paramount for experimental accuracy and therapeutic innovation. Cesium methanesulfonate (B1217627) is widely utilized as a broad-spectrum potassium (K+) channel blocker in electrophysiological studies, primarily to reduce background potassium currents and enhance the isolation of other ionic currents. This guide provides a comparative analysis of data obtained using Cesium methanesulfonate and other common ion channel blockers, supported by experimental data and detailed protocols.

Unveiling the Role of Cesium in Ion Channel Research

Cesium ions (Cs+) are effective potassium channel blockers due to their larger ionic radius compared to potassium ions (K+), which prevents them from passing through the pore of most potassium channels.[1] This property is invaluable in patch-clamp electrophysiology, where an intracellular solution containing this compound is used to improve the quality of recordings by eliminating outward potassium currents.[1][2] This allows for better voltage clamp control and the stable recording of other currents at more depolarized membrane potentials.[1]

However, the block by intracellular Cesium is often incomplete for some types of potassium channels.[3] Therefore, it is frequently used in conjunction with other blockers like Tetraethylammonium (TEA) and 4-Aminopyridine (B3432731) (4-AP) to achieve a more comprehensive blockade of potassium currents.[3]

Comparative Analysis of Ion Channel Blockers

The following tables summarize quantitative data from studies comparing the effects of Cesium with other ion channel blockers.

Table 1: Comparison of IC50 Values for hERG Channel Blockers in Equimolar Cesium vs. Potassium Solutions
DrugIC50 in Cs+ Solution (μM)Hill Coefficient (Cs+)IC50 in K+ Solution (μM)Hill Coefficient (K+)
Dofetilide0.0211.00.0121.0
Desipramine1.11.00.51.0
Moxifloxacin381.0181.0

Data sourced from a study on automated patch clamping for hERG currents.[4] The study indicates that drug inhibition of the hERG current is stronger in potassium-based solutions compared to cesium-based solutions, suggesting that using cesium may underestimate the drug's effect.[4]

Table 2: Qualitative Comparison of Cesium and Other Potassium Channel Blockers
BlockerPrimary Target(s)Mode of ActionKey Characteristics
Cesium (Cs+) Broad spectrum K+ channelsPore block from the intracellular side.[1][5]Used in internal pipette solutions to reduce outward K+ currents and improve space clamp.[1][2] Blockade can be voltage-dependent and may not be complete for all K+ channel subtypes.[3][6]
Tetraethylammonium (TEA) Voltage-gated and Ca2+-activated K+ channelsCan block from both extracellular and intracellular sides by entering and occluding the channel pore.[5][7]Blockade is often voltage-dependent.[5] Used to differentiate between different K+ channel subtypes.[8]
4-Aminopyridine (4-AP) Voltage-gated K+ channels (Kv)Primarily blocks transient "A-type" potassium currents.[8][9]Can broaden the action potential and, in some cases, induce repetitive firing.[8]
SKF 96365 Store-operated Ca2+ channels (SOCs), including CRAC channelsInhibits CRAC channels and other SOCs.[10]Used to differentiate CRAC channels from other cation channels.[10]
2-APB Store-operated Ca2+ channels (SOCs) and other channelsHas complex, concentration-dependent effects, including potentiation at low doses and inhibition at high doses on CRAC channels.[10]Its dual effects make it a useful tool for characterizing SOCs.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of a compound with an ion channel.[11]

Objective: To measure the effect of a blocker on the current of a specific ion channel.

Methodology:

  • Cell Preparation: Utilize a stable cell line (e.g., HEK293, CHO) heterologously expressing the ion channel of interest.[11][12]

  • Pipette Solution: The recording pipette is filled with an intracellular solution. For isolating non-potassium currents, a this compound-based solution is often used. A typical composition might include (in mM): 120-140 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2-7.4 with CsOH.[1][10][13]

  • External Solution: The cells are bathed in an extracellular solution appropriate for the ion channel being studied.

  • Recording: A high-resistance seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[12]

  • Data Acquisition: Voltage-clamp protocols are applied to elicit and measure the current flowing through the ion channel. The effect of the blocker is determined by perfusing the compound at various concentrations and measuring the change in current amplitude.[11]

  • Data Analysis: The reduction in current is used to determine the compound's potency (e.g., IC50 value).[11]

G cluster_prep Cell & Pipette Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing target channel) Pipette_Filling Fill Pipette with Internal Solution (e.g., Cs-methanesulfonate based) Seal Form Giga-ohm Seal Pipette_Filling->Seal Whole_Cell Rupture Membrane (Whole-cell configuration) Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Record_Baseline Record Baseline Current Voltage_Clamp->Record_Baseline Apply_Blocker Perfuse Blocker (e.g., TEA, 4-AP) Record_Baseline->Apply_Blocker Record_Blocked Record Blocked Current Apply_Blocker->Record_Blocked Analysis Calculate % Inhibition, Determine IC50 Record_Blocked->Analysis

Figure 1. A typical workflow for a whole-cell patch-clamp experiment to test an ion channel blocker.

Signaling Pathways and Logical Relationships

The strategic use of different blockers allows for the dissection of complex signaling pathways. For instance, in the study of store-operated calcium entry, this compound is used in the pipette to block potassium channels, which helps to isolate the currents flowing through CRAC (Calcium Release-Activated Ca2+) and MIC (Mg2+-inhibited Cation) channels.

G cluster_setup Experimental Setup cluster_blockade Blockade Strategy cluster_differentiation Channel Differentiation Pipette Pipette Solution (Cs-methanesulfonate) Cell Cell with Target Channels (CRAC, MIC, K+ channels) Cs_Block Intracellular Cs+ blocks K+ channels Cell->Cs_Block Isolate_Cation Isolates non-K+ cation currents (CRAC and MIC) Cs_Block->Isolate_Cation Apply_SKF Apply SKF 96365 Isolate_Cation->Apply_SKF Apply_2APB Apply 2-APB Isolate_Cation->Apply_2APB Block_CRAC CRAC channels blocked Apply_SKF->Block_CRAC MIC_Unaffected MIC channels unaffected Apply_SKF->MIC_Unaffected Differentiate Differentiate between CRAC and MIC currents Apply_2APB->Differentiate Block_CRAC->Differentiate MIC_Unaffected->Differentiate

Figure 2. Logical workflow for differentiating cation channels using a combination of blockers.

Conclusion

The cross-validation of data obtained with this compound and other ion channel blockers is essential for robust and reproducible research. While this compound is an excellent tool for broadly inhibiting potassium currents to isolate other channels of interest, it is often not sufficient on its own for a complete block and its effects can differ from those of more specific blockers. The choice of blocker or combination of blockers should be guided by the specific ion channel subtype under investigation and the experimental goals. The data and protocols presented in this guide offer a framework for designing and interpreting experiments aimed at understanding the complex roles of ion channels in cellular physiology and disease.

References

A Comparative Guide: Cesium Methanesulfonate vs. Cesium Acetate in Electrophysiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise electrophysiological and pharmacological studies, the composition of intracellular recording solutions is a critical determinant of experimental success. The choice of cation and anion in these solutions can significantly influence the stability of recordings and the physiological responses of the cells under investigation. This guide provides a detailed comparison of Cesium Methanesulfonate (B1217627) (CsMeSO₃) and the less commonly used Cesium Acetate (B1210297) (CsCH₃COO), highlighting the advantages of the former in specific assays, particularly in patch-clamp electrophysiology.

Executive Summary

Cesium methanesulfonate is a preferred salt for intracellular solutions in voltage-clamp electrophysiology. The primary advantage of cesium is its ability to block endogenous potassium channels, thereby improving the quality of voltage-clamp by enhancing space-clamp and isolating specific ion channel currents. Methanesulfonate is favored as a counter-ion due to its relative inertness and minimal interference with cellular processes. In contrast, while cesium acetate also provides the benefits of cesium as a potassium channel blocker, the acetate anion is metabolically active and can modulate neuronal excitability through various signaling pathways. This activity makes Cesium Acetate a less suitable choice for assays where a stable and physiologically neutral intracellular environment is paramount.

Comparative Analysis of Anion Properties

The key differences between using methanesulfonate and acetate as the primary anion in an intracellular solution are summarized below.

PropertyMethanesulfonate (MeSO₃⁻)Acetate (CH₃COO⁻)Significance in Electrophysiology Assays
Physiological Activity Generally considered inert and not transported by chloride channels[1].Metabolically active; can be transported into cells and utilized in cellular metabolism[2]. It can also influence neuronal activity through adenosine (B11128) and NMDA receptor pathways[3][4].For isolating specific currents without confounding physiological effects, an inert anion is highly desirable. Acetate's activity can introduce unintended variables.
Effect on Neuronal Excitability Minimizes run-down of calcium-activated potassium currents and preserves neuronal excitability more effectively than some other anions like gluconate[5].Can cause membrane hyperpolarization, increase the afterhyperpolarization (AHP), and decrease spike frequency adaptation[3].Unintended modulation of neuronal excitability by the intracellular anion can interfere with the study of the specific ion channels or drugs of interest.
Mobility and Access Resistance Higher mobility compared to larger anions like gluconate, which can result in lower series resistance[5].Information on mobility relative to methanesulfonate in patch clamp is scarce, but its smaller size suggests reasonable mobility.Lower access resistance is crucial for high-quality voltage-clamp recordings, allowing for better control of the cell's membrane potential[6].
pH and Buffering Methanesulfonic acid is a strong acid (pKa ~ -1.9), meaning methanesulfonate is a very weak base and has no significant buffering capacity at physiological pH.Acetic acid is a weak acid (pKa ~ 4.76), so acetate has buffering capacity, which could potentially alter intracellular pH regulation.Maintaining a stable intracellular pH is critical for cellular health and the normal function of many ion channels and enzymes.
Solubility This compound is highly soluble in water[7].Cesium acetate is soluble in water[8].Both salts have adequate solubility for use in intracellular solutions.

Advantages of this compound in Specific Assays

The primary application for cesium-based intracellular solutions is in voltage-clamp electrophysiology , where the goal is to control the membrane potential and measure the flow of ions through specific channels.

Use Case: Studying Voltage-Gated Calcium Channels (VGCCs)

When studying VGCCs, it is essential to block outward potassium currents that can contaminate the inward calcium currents.

  • With this compound: Cesium effectively blocks potassium channels, and the methanesulfonate anion is largely inert, ensuring that the recorded currents are primarily from the VGCCs of interest. This leads to a cleaner and more accurate measurement of the calcium current's properties and its modulation by drugs.

  • With Cesium Acetate (Hypothetical): While cesium would still block potassium channels, the intracellular acetate could have off-target effects. For example, by altering neuronal excitability or intracellular pH, acetate could indirectly modulate the function of VGCCs, confounding the interpretation of the results.

Use Case: Investigating Ligand-Gated Ion Channels

In studies of ligand-gated channels, such as GABA-A or AMPA receptors, a stable baseline and predictable ionic gradients are crucial.

  • With this compound: The stability and inertness of the CsMeSO₃-based internal solution provide a reliable baseline for measuring the small currents elicited by ligand application.

  • With Cesium Acetate (Hypothetical): The physiological effects of acetate could alter the cell's resting state and its response to the ligand, making it difficult to isolate the specific effects on the targeted receptor.

Experimental Protocols

Below is a representative protocol for a whole-cell voltage-clamp recording using a cesium-based internal solution to isolate specific ion channel currents.

Preparation of Cesium-Based Intracellular Solution
  • Prepare the base solution: Start with approximately 80% of the final volume of high-purity water.

  • Add salts: Dissolve the following components in the order listed (example concentrations, may need optimization for specific cell types):

    • This compound: 120-135 mM

    • HEPES: 10 mM

    • EGTA or BAPTA: 5-10 mM (to chelate intracellular calcium)

    • MgCl₂: 2-4 mM

    • NaCl: 4 mM

  • Add energy sources (freshly on the day of the experiment):

    • Mg-ATP: 2-4 mM

    • Na-GTP: 0.3-0.5 mM

  • Adjust pH and Osmolarity:

    • Adjust the pH to 7.2-7.3 with Cesium Hydroxide (CsOH).

    • Measure the osmolarity and adjust to be slightly hypo-osmotic to the extracellular solution (e.g., 280-290 mOsm) using water or a concentrated stock of this compound.

  • Filter and store: Filter the solution through a 0.22 µm syringe filter. Aliquot and store at -20°C. Thaw and keep on ice during the experiment.

Whole-Cell Voltage-Clamp Recording Procedure
  • Cell Preparation: Prepare the cells (e.g., cultured neurons or acute brain slices) and place them in the recording chamber with an appropriate extracellular solution (e.g., artificial cerebrospinal fluid).

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ. Fill the pipette with the filtered, ice-cold this compound-based intracellular solution.

  • Establish a Gigaohm Seal: Approach a target cell with the recording pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to allow the membrane to form a high-resistance seal ( >1 GΩ) with the pipette tip.

  • Achieve Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.

  • Data Acquisition: In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and apply voltage steps or ramps to elicit the currents of interest. The use of a cesium-based internal solution will block the majority of potassium currents, allowing for the isolation of other currents.

Visualizing the Rationale

The following diagrams illustrate the principles behind the choice of intracellular solution components.

Experimental_Workflow cluster_Preparation Preparation cluster_Recording Recording Intra_Sol Intracellular Solution (CsMeSO3-based) Pipette Recording Pipette Intra_Sol->Pipette Fill Extra_Sol Extracellular Solution (aCSF) Cell_Prep Cell Preparation (e.g., Brain Slice) Seal Gigaohm Seal Formation Cell_Prep->Seal Pipette->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Rupture Membrane Voltage_Clamp Voltage-Clamp (K+ Channels Blocked) Whole_Cell->Voltage_Clamp Data Data Acquisition Voltage_Clamp->Data

Fig. 1: Workflow for a whole-cell voltage-clamp experiment.

Signaling_Pathways cluster_CsMeSO3 This compound cluster_CsAcetate Cesium Acetate Cs_ion Cesium (Cs+) K_channel K+ Channels Cs_ion->K_channel Blocks MeSO3_ion Methanesulfonate (MeSO3-) Cell_Activity Isolated Target Channel Activity MeSO3_ion->Cell_Activity Inert K_channel->Cell_Activity No Contamination Cs_ion2 Cesium (Cs+) K_channel2 K+ Channels Cs_ion2->K_channel2 Blocks Acetate_ion Acetate (CH3COO-) Adenosine_R Adenosine Receptors Acetate_ion->Adenosine_R Modulates NMDA_R NMDA Receptors Acetate_ion->NMDA_R Modulates Metabolism Cellular Metabolism Acetate_ion->Metabolism Participates Confounded_Activity Confounded Target Channel Activity K_channel2->Confounded_Activity No K+ Contamination Adenosine_R->Confounded_Activity NMDA_R->Confounded_Activity Metabolism->Confounded_Activity

References

Assessing the Specificity of Cesium Methanesulfonate for Different K+ Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cesium, often used in its methanesulfonate (B1217627) salt form in electrophysiology, is widely regarded as a non-specific blocker of potassium (K+) channels. Its application is prevalent in experimental setups aiming to reduce outward K+ currents, thereby enhancing the isolation of other ionic currents and improving voltage-clamp quality. However, the degree of blockade can vary significantly among the diverse families of K+ channels. This guide provides a comparative assessment of the specificity of Cesium methanesulfonate for different K+ channel subtypes, supported by available experimental data and detailed methodologies.

Overview of Cesium Blockade of K+ Channels

Cesium ions (Cs+) are known to block the pore of most K+ channels, albeit with varying affinities. The larger ionic radius of cesium compared to potassium prevents it from passing through the selectivity filter of many K+ channels, leading to pore occlusion. This blockade is often voltage-dependent, with the degree of inhibition influenced by the membrane potential. While a valuable tool for broadly diminishing K+ conductance, its lack of specificity necessitates careful consideration when interpreting experimental results. For a more complete blockade of K+ currents, cesium is often used in conjunction with other blockers like tetraethylammonium (B1195904) (TEA).[1]

Comparative Efficacy of Cesium Across K+ Channel Subtypes

The following table summarizes the available quantitative data on the blocking efficacy of cesium on various K+ channel subtypes. It is important to note that the experimental conditions, such as the concentration of extracellular potassium, can significantly influence the measured affinity of the blocker.

K+ Channel FamilySubtypeDissociation Constant (Kd) / IC50Experimental ConditionsSource(s)
KCa (Calcium-activated) Large-conductance (BK)Kd(0) = 70 mM (internal Cs+)Smooth muscle membrane incorporated into phospholipid planar bilayers.[2]
K2P (Two-pore domain) TASK-1 (KCNK3)Kd at 0 mV = 20 ± 6.0 mMExpressed in Xenopus oocytes, in the presence of 100 mM external K+.[3]
Kir (Inwardly rectifying) Kir4.1Similar affinity for block and regulationXenopus oocytes expressing Kir4.1.[4]
Kv (Voltage-gated) -Partial block with intracellular Cs+General observation from electrophysiology studies.[1]

Qualitative Assessment of Cesium Specificity:

  • Voltage-gated K+ (Kv) Channels: Intracellular cesium is known to partially block Kv channels. However, for a more complete inhibition of outward Kv currents, co-application of other blockers like tetraethylammonium (TEA) is often necessary.[1]

  • Inwardly Rectifying K+ (Kir) Channels: Cesium is a known blocker of Kir channels.[5] Different subtypes of Kir channels exhibit varying degrees of sensitivity to cesium, which is attributed to the heterogeneous assembly of Kir2.x subunits.[5]

  • Two-Pore Domain K+ (K2P) Channels: Some members of the K2P family are reported to be relatively insensitive to classical K+ channel blockers, including cesium.[6] For instance, TREK-1 channels are poorly inhibited by extracellular cesium.[6]

  • Calcium-activated K+ (KCa) Channels: Internal cesium has been shown to block large-conductance KCa (BK) channels with a relatively low affinity (Kd in the millimolar range).[2]

Experimental Protocols

The gold standard for assessing the specificity of an ion channel blocker is the whole-cell patch-clamp technique . This method allows for the precise measurement of ionic currents across the cell membrane while controlling the membrane potential.

General Protocol for Assessing K+ Channel Blocker Specificity:
  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293, CHO) heterologously expressing the specific K+ channel subtype of interest.

    • Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.3 with KOH. To test the effect of intracellular cesium, replace KCl with this compound.

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal).

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of voltage steps to elicit K+ currents. The specific voltage protocol will depend on the gating properties of the channel subtype being studied.

  • Drug Application and Data Analysis:

    • Record baseline K+ currents in the drug-free external solution.

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

    • Measure the peak or steady-state current amplitude at each concentration.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Determining Blocker Specificity

G cluster_drug Drug Application & Analysis cell_culture Culture cells expressing K+ channel subtype coverslip Plate cells on coverslips cell_culture->coverslip giga_seal Form giga-seal patch_pipette Prepare patch pipette with internal solution patch_pipette->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell record_baseline Record baseline K+ currents whole_cell->record_baseline apply_cs Apply Cesium methanesulfonate record_baseline->apply_cs record_block Record blocked K+ currents apply_cs->record_block dose_response Construct dose-response curve record_block->dose_response calculate_ic50 Calculate IC50/Kd dose_response->calculate_ic50

Workflow for assessing K+ channel blocker specificity.
Signaling Pathway of K+ Channel Modulation of Cellular Excitability

G K_channel K+ Channel Membrane_Potential Membrane Potential K_channel->Membrane_Potential K+ Efflux Cellular_Excitability Cellular Excitability Membrane_Potential->Cellular_Excitability Hyperpolarization (Inhibition) Cesium Cesium Methanesulfonate Cesium->K_channel Block

Cesium's role in modulating cellular excitability.

Conclusion

This compound serves as a valuable, albeit non-specific, tool for the general inhibition of K+ currents in electrophysiological studies. Its efficacy varies across the diverse landscape of K+ channel subtypes, with some channels exhibiting significant resistance to blockade. For researchers investigating specific K+ channel functions, it is crucial to either validate the sensitivity of the channel of interest to cesium or employ more selective pharmacological agents. The whole-cell patch-clamp technique remains the definitive method for characterizing the specificity and potency of any ion channel modulator. The provided protocols and visualizations offer a foundational framework for conducting and understanding such comparative studies.

References

A Comparative Guide to Intracellular Solutions for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the composition of the intracellular solution is a critical determinant of success and accuracy in patch-clamp electrophysiology. This guide provides a comprehensive comparison of commonly used intracellular solutions, their impact on experimental outcomes, and detailed protocols to aid in the selection and preparation of the optimal solution for your research needs.

The choice of intracellular, or pipette, solution in whole-cell patch-clamp recordings is pivotal as it dialyzes the cell's interior, influencing everything from resting membrane potential to the activity of ion channels and intracellular signaling pathways. The ideal solution mimics the intracellular environment while allowing for the stable recording of the specific electrical phenomena under investigation.

Comparison of Key Intracellular Solution Components

The primary components of an intracellular solution are the main salt (typically potassium-based), a pH buffer, a calcium chelator, and an energy source. The selection of each component has significant consequences for the experimental results.

Major Anion and Cation Selection

The choice of the primary salt, consisting of a cation and an anion, is arguably the most influential decision in formulating an intracellular solution. Potassium is the most common cation, mimicking the high intracellular potassium concentration in most neurons.[1] Cesium is often used as a substitute to block potassium channels, thereby improving the space clamp and enhancing the recording of synaptic currents.[1][2][3]

The anion choice significantly impacts neuronal excitability and synaptic transmission. The most frequently used anions are gluconate, chloride, and methylsulfate (B1228091).

Anion Primary Use Advantages Disadvantages
Gluconate General purpose, maintaining low intracellular chloride.Maintains physiological chloride gradients, allowing for the study of inhibitory (GABAergic) currents in their natural hyperpolarizing state.[4]Can chelate calcium with low affinity, potentially affecting calcium-dependent processes.[1] May precipitate and clog the pipette tip, increasing access resistance over time.[1]
Chloride (Cl⁻) Studying GABAergic currents, minimizing liquid junction potential.Results in lower pipette resistance and minimizes the liquid junction potential.[1] Can be advantageous for recording large GABA(A) currents at a holding potential of -70 mV.[4]High intracellular chloride can cause GABA(A)-mediated currents to be depolarizing instead of hyperpolarizing.[1][4] High chloride concentrations have been shown to depress G-protein-modulated ionic conductances.[5]
Methylsulfate (MeSO₄⁻) Preserving neuronal excitability and minimizing current rundown.Minimizes the rundown of calcium-activated potassium currents and preserves neuronal excitability more effectively than K-gluconate.[1] Often results in lower access resistance due to the higher mobility of methylsulfate compared to gluconate.[1]Less commonly used than gluconate, so its effects are less extensively documented.

Impact on Experimental Outcomes: A Data-Driven Comparison

The composition of the intracellular solution can significantly alter key electrophysiological parameters and the activity of intracellular signaling cascades.

Effects on G-Protein-Modulated Currents

A study comparing KCH₃SO₃, KCl, and K-gluconate-based intracellular solutions revealed a significant impact of high intracellular chloride on G-protein-mediated currents in hippocampal CA1 pyramidal cells.[5]

Intracellular Solution Mean Ih Current (pA) Mean Baclofen (GABAB) Response (pA)
KCH₃SO₃ (n=28)160115 ± 12.1 (n=11)
KCl (n=20)60 (p < 0.0001 vs KCH₃SO₃)48 ± 5.9 (n=12; p < 0.005 vs KCH₃SO₃)
K-gluconate (n=9)180107 ± 10.8 (n=7)
Data summarized from a study on hippocampal CA1 pyramidal cells.[5]

These findings demonstrate that high intracellular chloride concentrations can significantly reduce the magnitude of both the hyperpolarization-activated cation current (Ih) and GABAB receptor-mediated currents.[5]

Influence on Protein Kinase A (PKA) Activity

The components of the internal solution can also directly affect the activity of intracellular enzymes, such as Protein Kinase A (PKA), which modulates the function of numerous ion channels.

Component Added to Internal Solution Effect on PKA Activity Impact on Ih Channel Activation
Potassium Fluoride (KF)DecreasedHyperpolarizing shift in V1/2
K-Aspartate, K-Gluconate, K-Methylsulfate, KH₂PO₄IncreasedDepolarizing shift in V1/2 (inferred)
EGTAIncreased-
This table summarizes the effects of various internal solution components on PKA activity and the resulting modulation of the Ih channel.[6]

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous preparation of the intracellular solution.

Standard K-Gluconate Based Intracellular Solution

This is a widely used general-purpose internal solution suitable for current-clamp recordings of neuronal firing and voltage-clamp analysis of synaptic currents where maintaining a physiological chloride gradient is important.[7][8]

Composition:

  • 140 mM K-gluconate

  • 4 mM KCl

  • 0.5 mM EGTA

  • 10 mM HEPES

  • 4 mM MgATP

  • 0.4 mM NaGTP

  • 4 mM Na₂-Phosphocreatine

Preparation:

  • Dissolve all components in approximately 90% of the final volume of ultrapure water.

  • Adjust the pH to 7.3 with potassium hydroxide (B78521) (KOH).[7]

  • Adjust the osmolarity to be 10-20 mOsm lower than the extracellular solution (typically ~295 mOsm/L).[1][7]

  • Bring the solution to the final volume with ultrapure water.

  • Aliquot and store at -20°C.[7]

  • Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter.[1][7]

Cesium-Based Intracellular Solution for Voltage-Clamp

This solution is designed to block potassium channels, which is advantageous for voltage-clamp studies of synaptic currents as it improves space clamp and allows for more stable recordings at depolarized potentials.[1][2]

Composition:

  • 117 mM Cs-Gluconate

  • 20 mM HEPES

  • 0.4 mM EGTA

  • 2.8 mM NaCl

  • 5 mM Tetraethylammonium (TEA) chloride

  • 2 mM MgATP

  • 0.3 mM NaGTP

Preparation:

  • Prepare the Cs-Gluconate solution by mixing D-gluconic acid and CsOH.

  • Add the remaining solid ingredients to ~90% of the final volume of ultrapure water and allow to equilibrate.

  • Adjust the pH to 7.2 - 7.3 with CsOH.[2]

  • Check and adjust the osmolarity to ~280 - 285 mOsm.[2]

  • Bring to the final volume, aliquot, and store at -20°C.

  • Filter before use with a 0.22 µm filter.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological relationships.

experimental_workflow cluster_prep Solution Preparation cluster_recording Patch-Clamp Recording sol_prep Prepare Intracellular Solution filter Filter (0.22 µm) sol_prep->filter pipette_fill Fill Pipette filter->pipette_fill approach Approach Cell pipette_fill->approach seal Form Giga-ohm Seal approach->seal rupture Rupture Membrane (Whole-Cell) seal->rupture record Record Electrical Activity rupture->record

Caption: A simplified workflow for preparing the intracellular solution and obtaining a whole-cell patch-clamp recording.

pka_modulation cluster_solution Intracellular Solution cluster_cell Cellular Components k_gluconate K-Gluconate pka PKA k_gluconate->pka Increases Activity kf KF kf->pka Decreases Activity ih_channel Ih Channel pka->ih_channel Phosphorylates & Modulates Gating

Caption: Modulation of the Ih channel by PKA is influenced by the composition of the intracellular solution.

References

Safety Operating Guide

Proper Disposal of Cesium Methanesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Cesium methanesulfonate (B1217627), adhering to best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Cesium methanesulfonate is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes gloves, safety glasses, and a dust respirator (such as a type N95)[4]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust[2][5]. In case of accidental contact, immediately rinse the affected area with plenty of water[3]. If irritation persists, seek medical attention[1][3].

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Melting Point262-264 °C[1][4]
CAS Number2550-61-0[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in compliance with all local, state, and federal regulations[1][2]. The following steps provide a general guideline for its safe disposal:

  • Container Management : Keep the this compound waste in its original container where possible[1]. The container should be tightly closed and clearly labeled[1][3]. Do not mix this compound with other chemical waste[1].

  • Waste Collection : Collect and place the sealed container of this compound waste into a larger, designated chemical waste container. This container should also be properly sealed and labeled.

  • Consultation : It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to understand the specific disposal requirements in your area[2].

  • Arranging for Disposal : Arrange for the pickup and disposal of the chemical waste through a licensed and approved waste disposal plant[1][3][5]. Ensure that the waste carriers are licensed to handle such chemical waste[5].

  • Decontamination of Empty Containers : Handle uncleaned, empty containers in the same manner as the product itself[1]. Decontaminate them according to established laboratory procedures before recycling or disposal[2].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe container Keep in Original, Labeled, and Tightly Closed Container ppe->container no_mixing Do Not Mix with Other Waste container->no_mixing consult Consult Local Regulations and Waste Management Authority no_mixing->consult approved_disposal Dispose of through an Approved Waste Disposal Plant consult->approved_disposal end End: Proper Disposal Complete approved_disposal->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cesium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cesium methanesulfonate (B1217627), including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Cesium methanesulfonate is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side-shields or GogglesConforming to EN166 or OSHA 29 CFR 1910.133.[3][4]
Face ShieldRecommended when there is a potential for splashing.[5]
Skin Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber. Inspect before use.[5][6]
Protective ClothingLab coat or coveralls.[2]
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved N95 dust mask or higher for operations that may generate dust.[7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Operational Protocol:

  • Preparation:

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[3][4]

    • Confirm that an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary PPE as outlined in Table 1.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.[4]

    • Avoid generating dust during transfer and weighing.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1]

    • Contaminated work clothes should be laundered separately before reuse.[1]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Work in a Ventilated Area prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Avoid Personal Contact & Dust Generation prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 post1 Thoroughly Wash Hands handle3->post1 post2 Launder Contaminated Clothing post1->post2

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[2] Get medical advice if skin irritation occurs.[4]
Inhalation Move the person to fresh air.[4] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[2] Immediately call a POISON CENTER or doctor.[2]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[1] Use an explosion-proof vacuum if available.[1]

    • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]

  • Decontaminate: Wash the spill area with large amounts of water.[1] Prevent runoff from entering drains.[1]

Disposal Protocol:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2]

  • Disposal must be in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of down the drain or in regular trash.[3][9]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidance.

Spill and Disposal Workflow for this compound cluster_spill Spill Response cluster_disposal Disposal spill1 Evacuate and Ventilate Area spill2 Contain Spill (Sweep/Vacuum) spill1->spill2 spill3 Place in Labeled Container spill2->spill3 spill4 Decontaminate Spill Area spill3->spill4 disp1 Treat as Hazardous Waste spill3->disp1 disp2 Follow Institutional & Regulatory Guidelines disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cesium methanesulfonate
Reactant of Route 2
Cesium methanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.